molecular formula C27H28N2O7 B10753091 Cilnidipine CAS No. 132295-21-7

Cilnidipine

Katalognummer: B10753091
CAS-Nummer: 132295-21-7
Molekulargewicht: 492.5 g/mol
InChI-Schlüssel: KJEBULYHNRNJTE-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cilnidipine is a uniquely acting dihydropyridine-class calcium channel blocker that distinguishes itself through its dual blockade of both L-type and N-type voltage-gated calcium channels. This specific mechanism is of significant research interest, as the inhibition of L-type channels, predominant in vascular smooth muscle, mediates potent vasodilation and antihypertensive effects. Concurrently, the blockade of N-type channels, which are located on sympathetic nerve terminals, suppresses the release of norepinephrine. This sympathetic inhibitory action is a key area of investigation, as it may contribute to reduced side effects such as tachycardia and could offer end-organ protective benefits beyond blood pressure control. Researchers utilize this compound to explore its potential in models of hypertension, particularly for its effects on renal hemodynamics and proteinuria, given its purported superior renoprotective properties compared to selective L-type blockers. Its application extends to cardiovascular and neuropharmacological studies aimed at understanding the role of N-type channels in the sympathetic nervous system's regulation. This reagent is supplied with high purity and stability, ensuring reliable and reproducible results for in vitro and in vivo non-clinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132203-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CILNIDIPINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CILNIDIPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

110ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Sympatholytic Mechanism of Cilnidipine: An In-Depth Guide to its Action on N-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), distinguishes itself from its predecessors through a dual-blocking mechanism targeting both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels.[1][2] While its L-type channel blockade mediates potent vasodilation, the inhibitory action on N-type calcium channels provides a unique sympatholytic effect. This is achieved by attenuating the release of norepinephrine (B1679862) from sympathetic nerve endings, a mechanism that underlies many of its clinical advantages, including the suppression of reflex tachycardia, and reno- and cardioprotective effects.[3][4] This technical guide provides a detailed examination of this compound's mechanism of action on N-type calcium channels, supported by quantitative data, detailed experimental protocols, and visualizations of the core pathways and workflows.

Core Mechanism: Inhibition of Sympathetic Neurotransmission

N-type (neuronal-type) voltage-gated calcium channels, primarily composed of the α1B subunit (Cav2.2), are densely located at presynaptic terminals of sympathetic neurons.[2][5] They play a pivotal role in the process of neurotransmission. Upon the arrival of an action potential, the depolarization of the nerve terminal membrane triggers the opening of these N-type calcium channels. The subsequent influx of Ca²⁺ ions into the presynaptic terminal is the critical trigger for the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane, leading to its release into the synaptic cleft.[6]

This compound exerts its sympatholytic effect by directly binding to and inhibiting these N-type calcium channels.[1][7] This blockade curtails the influx of Ca²⁺ into the sympathetic nerve terminal, thereby inhibiting the release of norepinephrine.[4][6] The reduction in norepinephrine release leads to decreased sympathetic tone, contributing to vasodilation and a blunting of the reflex tachycardia often seen with L-type-only CCBs.[3][4]

cluster_0 Presynaptic Sympathetic Nerve Terminal cluster_1 Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) AP Action Potential Arrives Depol Membrane Depolarization AP->Depol N_Channel N-type Ca²⁺ Channel (Cav2.2) Depol->N_Channel Opens Ca_Influx Ca²⁺ Influx N_Channel->Ca_Influx Vesicle Synaptic Vesicle (contains Norepinephrine) Ca_Influx->Vesicle Fusion Vesicle Fusion & Norepinephrine Release Vesicle->Fusion Receptor Adrenergic Receptor Fusion->Receptor Binds Response Physiological Response (e.g., Vasoconstriction) Receptor->Response This compound This compound This compound->N_Channel Blocks

Caption: Signaling pathway of sympathetic neurotransmission and this compound's inhibitory action.

Quantitative Analysis of N-Type Channel Inhibition

The potency of this compound's inhibitory action on N-type calcium channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate this potency.

Drug Target Channel(s) Experimental Model IC50 Value Reference
This compound N-type (Cav2.2)Rat Dorsal Root Ganglion Neurons200 nM[7][8]
This compound L-type (Cav1.2)Rat Dorsal Root Ganglion Neurons100 nM[7]
This compound L-type (Cav1.2)Rat Aortic A7r5 Cells10 nM[8][9]
Amlodipine N-type (Cav2.2)Oocytes (expressed)5.8 µM[8]
Amlodipine L-type (Cav1.2)Oocytes (expressed)2.4 µM[8]
Nicardipine N-type (Cav2.2)Rat Dorsal Root Ganglion NeuronsBarely inhibitory at 1 µM[7]
Nifedipine N-type (Cav2.2)N/A - No significant sympatholytic activity demonstratedN/A[10]

Note: IC50 values can vary depending on the experimental conditions, cell types, and techniques used.

Key Experimental Protocols

The characterization of this compound's effect on N-type calcium channels relies on several key experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for directly measuring the ion flow through N-type calcium channels and the inhibitory effect of this compound.

Objective: To determine the IC50 of this compound on N-type Ca²⁺ currents.

Methodology:

  • Cell Preparation:

    • Culture rat dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., HEK293) stably expressing the human Cav2.2 channel (α1B subunit) along with its auxiliary β and α2δ subunits.[7][8]

    • Plate cells onto glass coverslips at a density suitable for isolating single cells for recording.[8]

  • Solutions and Reagents:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4. Ba²⁺ is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[7]

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block potassium channels.[8]

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Make serial dilutions in the external solution to achieve final concentrations.[8]

  • Patch-Clamp Recording:

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.

    • Fabricate borosilicate glass pipettes with a resistance of 3-5 MΩ.[8]

    • Approach a single cell and form a high-resistance (>1 GΩ) "giga-seal".

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -80 mV.[8]

  • Data Acquisition:

    • To isolate N-type currents, pharmacologically block other channels (e.g., L-type with a specific blocker if not the target).

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward Ba²⁺ currents.[8]

    • Establish a stable baseline recording.

    • Apply increasing concentrations of this compound via the perfusion system, allowing the effect to reach a steady state at each concentration.

    • Record currents at each concentration and perform a final washout with a drug-free solution to test for reversibility.[8]

cluster_workflow Experimental Workflow: Whole-Cell Patch-Clamp Prep Cell Preparation (e.g., DRG Neurons) Record Establish Whole-Cell Configuration Prep->Record Baseline Record Baseline N-type Ca²⁺ Currents Record->Baseline Apply Apply this compound (Increasing Concentrations) Baseline->Apply Record_Drug Record Currents in Presence of this compound Apply->Record_Drug Record_Drug->Apply Next Conc. Washout Washout with Drug-Free Solution Record_Drug->Washout Analyze Data Analysis (Generate Dose-Response Curve, Calculate IC50) Washout->Analyze

Caption: Workflow for a this compound patch-clamp experiment.
Sympathetic Neurotransmitter Release Assay

Objective: To measure the effect of this compound on the electrically stimulated release of norepinephrine from sympathetic nerves.

Methodology:

  • Tissue Preparation:

    • Isolate SHR (Spontaneously Hypertensive Rat) mesenteric vasculatures.[11]

    • Preload the tissue with [³H]-norepinephrine ([³H]-NE) to allow for radioactive tracking of its release.[11][12]

  • Experimental Setup:

    • Mount the tissue in an organ bath and perfuse with a physiological salt solution.

    • Position stimulating electrodes around the periarterial nerves.

  • Data Collection:

    • Collect perfusate samples at regular intervals to measure basal [³H]-NE overflow.

    • Apply electrical nerve stimulation to evoke [³H]-NE release and collect samples.

    • Introduce this compound (e.g., 10⁻⁷ M) into the perfusate and repeat the electrical stimulation.[11]

    • Compare the amount of [³H]-NE released before and after the application of this compound. The specific N-type channel blocker ω-conotoxin can be used as a positive control.[11]

Radioligand Binding Assay

Objective: To determine if this compound directly interacts with the N-type calcium channel binding site.

Methodology:

  • Membrane Preparation: Prepare synaptosomes from rat cortex or other neural tissue rich in N-type channels.[11]

  • Binding Reaction:

    • Incubate the synaptosomal membranes with a radiolabeled N-type channel-specific ligand, such as [¹²⁵I]-ω-conotoxin GVIA.[11]

    • Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.

  • Analysis:

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the filters.

    • A decrease in radioactivity with increasing this compound concentration indicates that this compound inhibits the binding of ω-conotoxin to the N-type channels.[11]

Conclusion

This compound's mechanism of action extends beyond the simple vasodilation typical of dihydropyridine CCBs. Its ability to potently inhibit N-type voltage-gated calcium channels at sympathetic nerve terminals confers a unique and clinically significant sympatholytic property. This dual L/N-type channel blockade effectively suppresses norepinephrine release, leading to a reduction in sympathetic overactivity. This core mechanism is responsible for its favorable clinical profile, including effective blood pressure control without reflex tachycardia, and provides a strong rationale for its organ-protective benefits. The experimental evidence, from direct electrophysiological measurements to functional neurotransmitter release assays, robustly supports this dual-action model, positioning this compound as a valuable therapeutic agent for hypertension and related cardiovascular diseases.[1][13]

References

Dual L-type and N-type Calcium Channel Blockade by Cilnidipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB) distinguished by its unique dual-blocking action on both L-type (long-lasting) and N-type (neuronal) voltage-gated calcium channels.[1][2][3] This dual inhibitory mechanism confers a distinct pharmacological profile, offering potent antihypertensive effects with the added benefit of sympatholytic action. By targeting L-type calcium channels in vascular smooth muscle, this compound induces vasodilation and reduces peripheral resistance.[2] Concurrently, its blockade of N-type calcium channels at presynaptic nerve terminals of sympathetic neurons suppresses the release of norepinephrine (B1679862), thereby mitigating the reflex tachycardia often associated with other dihydropyridine CCBs and providing organ-protective effects.[2][3] This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with this compound's dual calcium channel blockade.

Mechanism of Action

This compound's therapeutic efficacy stems from its ability to modulate intracellular calcium concentrations in two distinct cell populations: vascular smooth muscle cells and sympathetic neurons.

  • L-type Calcium Channel Blockade: In vascular smooth muscle cells, L-type calcium channels (CaV1.2) are predominant. Upon depolarization, these channels open, allowing an influx of extracellular calcium, which triggers the cascade of events leading to muscle contraction and vasoconstriction. This compound binds to the α1 subunit of the L-type calcium channel, inhibiting this calcium influx and thereby promoting vasodilation and lowering blood pressure.[1]

  • N-type Calcium Channel Blockade: N-type calcium channels (CaV2.2) are primarily located on presynaptic nerve terminals.[4] In the sympathetic nervous system, the arrival of an action potential at the nerve terminal opens N-type calcium channels. The subsequent influx of calcium is the critical trigger for the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane and its subsequent release into the synaptic cleft. By blocking these N-type calcium channels, this compound directly inhibits the release of norepinephrine, leading to a reduction in sympathetic tone.[2] This sympatholytic effect contributes to its antihypertensive action and is responsible for the observed attenuation of reflex tachycardia.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound on L-type and N-type calcium channels has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Channel Type Experimental Model IC50 (nM) Reference
L-typeRat Aortic A7r5 Cells10[5]
L-typeRat Dorsal Root Ganglion Neurons100[6]
N-typeRat Dorsal Root Ganglion Neurons200[6][7]
N-typeDifferentiated PC12 Cells~70[8]

Note: IC50 values can vary depending on the experimental conditions, including the specific cell type, temperature, and ionic composition of the recording solutions.

Experimental Protocols

The dual-blocking action of this compound has been validated through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.[5]

Objective: To determine the IC50 of this compound for L-type and N-type calcium channels.

Cell Models:

  • L-type channels: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CaV1.2 channel subunits (α1C, β2, and α2δ), or primary vascular smooth muscle cells (e.g., rat aortic A7r5 cells).[5][9]

  • N-type channels: Rat dorsal root ganglion (DRG) neurons or differentiated PC12 cells, which endogenously express N-type calcium channels.[6][8]

Solutions:

  • External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2 (or BaCl2 as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

Procedure:

  • Cell Preparation: Culture cells to an appropriate density on glass coverslips.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Using a micropipette filled with the internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane of a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Data Acquisition:

    • To elicit calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms (B15284909) for L-type; to 0 mV for 200 ms for N-type).[5][7]

    • Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.

  • Drug Application:

    • Establish a stable baseline current recording.

    • Apply increasing concentrations of this compound to the cell via a perfusion system, allowing the drug effect to reach a steady state at each concentration.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current at each this compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal dose-response equation to determine the IC50 value.[5]

Calcium Imaging to Assess N-type Channel Blockade

This technique allows for the visualization of changes in intracellular calcium concentration in response to neuronal stimulation.[10]

Objective: To demonstrate the inhibitory effect of this compound on N-type calcium channel-mediated calcium influx in neuronal cells.

Cell Model: IMR-32 human neuroblastoma cells, which express N-type calcium channels.[10]

Reagents:

  • Fura-2 AM (a ratiometric calcium indicator)

  • Nifedipine (B1678770) (to block L-type calcium channels)

  • ω-conotoxin GVIA (a selective N-type calcium channel blocker)

  • High Potassium (KCl) solution (to induce depolarization)

Procedure:

  • Cell Loading: Incubate IMR-32 cells with Fura-2 AM to allow the dye to enter the cells.

  • Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

  • Stimulation and Inhibition:

    • To isolate the N-type channel activity, first apply nifedipine to block L-type channels.

    • Stimulate the cells with a high KCl solution to induce depolarization and open voltage-gated calcium channels.

    • Measure the increase in the fluorescence ratio, indicating calcium influx.

    • In the presence of this compound, repeat the KCl stimulation and measure the fluorescence ratio. A suppressed increase in the ratio indicates inhibition of calcium influx.

    • As a positive control, use ω-conotoxin GVIA to confirm the contribution of N-type channels to the calcium signal.[10]

  • Data Analysis: The ratio of fluorescence intensities is calibrated to estimate the intracellular calcium concentration. Compare the KCl-induced calcium increase in the absence and presence of this compound to quantify the inhibitory effect.

Measurement of Norepinephrine Release

This assay directly measures the functional consequence of N-type calcium channel blockade on sympathetic nerve terminals.

Objective: To quantify the effect of this compound on norepinephrine release from sympathetic neurons.

Model: Differentiated PC12 cells (a rat pheochromocytoma cell line that releases catecholamines upon stimulation) or isolated sympathetic neurons.[8]

Procedure:

  • Cell Culture and Differentiation: Culture PC12 cells and treat with Nerve Growth Factor (NGF) to induce a neuronal phenotype.

  • Stimulation: Incubate the differentiated cells in a balanced salt solution. Stimulate the cells with a high KCl solution to induce depolarization and trigger neurotransmitter release.

  • Sample Collection: Collect the supernatant containing the released catecholamines.

  • Quantification:

    • Measure the concentration of norepinephrine (or dopamine (B1211576) in the case of PC12 cells) in the supernatant using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[8]

    • Alternatively, Enzyme-Linked Immunosorbent Assay (ELISA) can be used for quantification.[11]

  • Inhibition Assay: Repeat the stimulation in the presence of varying concentrations of this compound to determine its inhibitory effect on catecholamine release.

In Vivo Blood Pressure and Heart Rate Measurement in Animal Models

Objective: To evaluate the effect of this compound on cardiovascular parameters in a living organism.

Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.[12]

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Drug Administration: Administer this compound intravenously or orally at various doses.[1][12]

  • Data Recording: Continuously monitor and record arterial blood pressure and heart rate using a pressure transducer and a data acquisition system.

  • Data Analysis: Analyze the changes in mean arterial pressure and heart rate before and after this compound administration. Compare the effects of this compound with a vehicle control and other calcium channel blockers.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Cilnidipine_Mechanism cluster_L_type L-type Channel Blockade (Vascular Smooth Muscle) cluster_N_type N-type Channel Blockade (Sympathetic Neuron) Depolarization_L Membrane Depolarization L_channel L-type Ca2+ Channel (CaV1.2) Depolarization_L->L_channel Ca_influx_L Ca2+ Influx L_channel->Ca_influx_L Contraction Muscle Contraction (Vasoconstriction) Ca_influx_L->Contraction Cilnidipine_L This compound Cilnidipine_L->L_channel AP_N Action Potential N_channel N-type Ca2+ Channel (CaV2.2) AP_N->N_channel Ca_influx_N Ca2+ Influx N_channel->Ca_influx_N NE_release Norepinephrine Release Ca_influx_N->NE_release Cilnidipine_N This compound Cilnidipine_N->N_channel

Mechanism of this compound's dual L-type and N-type calcium channel blockade.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 with CaV1.2 or DRG neurons) start->cell_prep giga_seal Form Giga-seal cell_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell holding_potential Set Holding Potential (-80 mV) whole_cell->holding_potential depolarize Apply Depolarizing Voltage Step holding_potential->depolarize record_baseline Record Baseline Ca2+ Current depolarize->record_baseline apply_drug Apply this compound (Increasing Concentrations) record_baseline->apply_drug record_drug_effect Record Ca2+ Current with this compound apply_drug->record_drug_effect washout Washout record_drug_effect->washout analyze Data Analysis: Generate Dose-Response Curve and Calculate IC50 washout->analyze end End analyze->end

Experimental workflow for IC50 determination using whole-cell patch-clamp.

Calcium_Imaging_Workflow start Start load_dye Load IMR-32 Cells with Fura-2 AM start->load_dye baseline Measure Baseline Fluorescence Ratio load_dye->baseline add_nifedipine Add Nifedipine (Block L-type channels) baseline->add_nifedipine stimulate_kcl Stimulate with High KCl add_nifedipine->stimulate_kcl measure_ca_influx Measure Ca2+ Influx (Fluorescence Ratio Increase) stimulate_kcl->measure_ca_influx add_this compound Add this compound measure_ca_influx->add_this compound stimulate_kcl_this compound Stimulate with High KCl in presence of this compound add_this compound->stimulate_kcl_this compound measure_inhibition Measure Inhibited Ca2+ Influx stimulate_kcl_this compound->measure_inhibition analyze Compare Ca2+ Influx with and without this compound measure_inhibition->analyze end End analyze->end

Experimental workflow for calcium imaging to assess N-type channel blockade.

Conclusion

This compound's dual blockade of L-type and N-type calcium channels represents a significant advancement in the pharmacological management of hypertension. Its unique mechanism of action, which combines vasodilation with sympathoinhibition, offers a favorable clinical profile characterized by effective blood pressure control and a reduced incidence of reflex tachycardia. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other dual-acting calcium channel blockers. A thorough understanding of its molecular targets and physiological effects is crucial for optimizing its therapeutic use and for the development of future generations of cardiovascular drugs.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Cilnidipine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker. This compound is distinguished by its dual-blocking action on both L-type and N-type voltage-gated calcium channels, offering unique therapeutic effects in the management of hypertension.[1][2][3] This document serves as a core resource for researchers engaged in the study and development of this pharmacologically significant molecule.

Chemical and Physical Properties

This compound is a light yellow crystalline powder.[4] Its fundamental chemical and physical characteristics are summarized below, providing essential data for experimental design and execution.

PropertyValue
IUPAC Name 3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[4]
CAS Number 132203-70-4[4][5][6]
Molecular Formula C₂₇H₂₈N₂O₇[4][5][6]
Molecular Weight 492.52 g/mol [4][5][6]
Melting Point 97-99°C[4]
Appearance Light yellow crystal powder[4]
Solubility Insoluble in water. Soluble in DMSO (>25 mg/mL) and ethanol (B145695) (20 mg/mL).[4]
UV Absorption Maxima 240 nm, 358 nm[5][7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a variation of the Hantzsch dihydropyridine synthesis. The most common and industrially applicable routes involve a three-component condensation reaction. Two primary pathways are prevalent, differing in the sequence of intermediate formation.

Route 1: Involves the initial reaction of methoxyethyl acetoacetate (B1235776) with m-nitrobenzaldehyde to form an intermediate, which is then reacted with 3-aminocrotonic acid cinnamyl ester.[8]

Route 2: Involves the initial reaction of cinnamyl acetoacetate with m-nitrobenzaldehyde, followed by a reaction with 3-methoxyethyl aminocrotonate.[8]

Both routes culminate in the formation of the 1,4-dihydropyridine (B1200194) ring structure characteristic of this compound.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product A m-Nitrobenzaldehyde E 2-(3-Nitrobenzylidene) -methoxyethyl acetoacetate A->E Knoevenagel Condensation B Methoxyethyl Acetoacetate B->E C Cinnamyl Acetoacetate F 3-Aminocrotonic acid cinnamyl ester C->F Amination D Ammonia (B1221849) / Ammonium (B1175870) Acetate (B1210297) D->F G This compound E->G Hantzsch Cyclocondensation F->G

Caption: A generalized workflow for the Hantzsch synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Hantzsch Reaction

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of 2-(3-nitrobenzylidene)methoxyethyl acetoacetate

  • In a reaction vessel, combine methoxyethyl acetoacetate and a solvent such as acetic anhydride.[9]

  • Cool the mixture to 0-5°C in an ice bath.[9]

  • Slowly add a catalytic amount of concentrated sulfuric acid dropwise while maintaining the temperature at 0-5°C.[9]

  • Add m-nitrobenzaldehyde to the mixture.[8][9]

  • Allow the reaction to proceed at room temperature (25-30°C) for several hours (e.g., 2-7 hours) until completion, monitored by Thin Layer Chromatography (TLC).[9]

  • Upon completion, precipitate the product by adding an alcohol like 95% ethanol.[9]

  • Filter the resulting solid, wash it, and dry it under a vacuum to yield the intermediate product.[9]

Step 2: Synthesis of 3-aminocrotonic acid cinnamyl ester

  • Dissolve cinnamyl acetoacetate in an alcoholic solvent.

  • Bubble ammonia gas through the solution or add ammonium acetate under stirring.

  • The reaction proceeds to form the enamine ester intermediate.

  • Isolate the product through crystallization or solvent evaporation.

Step 3: Cyclocondensation to form this compound

  • Dissolve the two intermediates, 2-(3-nitrobenzylidene)methoxyethyl acetoacetate and 3-aminocrotonic acid cinnamyl ester, in a suitable solvent such as isobutanol or ethanol.[10][11]

  • Heat the mixture to reflux for 2-5 hours under a nitrogen atmosphere.[10][11] A catalyst like isobutanol aluminum may be used.[10]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to allow the crude this compound to crystallize.[10]

  • Filter the crude product and wash it with cold ethanol (5-10°C).[10]

  • Recrystallize the crude product from anhydrous ethanol to obtain pure this compound.[10] The final product can be characterized by NMR and MS.[12]

Analytical Methodologies

Accurate and precise quantification of this compound is critical for research and quality control. Various analytical methods are employed.[13][14]

A. UV-Visible Spectrophotometry A simple and economical method for the quantification of this compound in bulk and pharmaceutical dosage forms.[7]

  • Solvent: Methanol (B129727) or Ethanol.[7][14]

  • Detection Wavelength (λmax): Approximately 240 nm.[7][14]

  • Linearity Range: Typically 2-30 µg/mL.[7]

  • Procedure:

    • Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in ethanol.[7]

    • Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 2, 5, 10, 15, 20, 25, 30 µg/mL).[7]

    • Measure the absorbance of each standard and the sample solution at 240 nm using the solvent as a blank.[7]

    • Quantify the sample concentration using the Beer-Lambert law and the calibration curve.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Provides higher specificity and is suitable for analyzing this compound in the presence of other compounds.[15]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14][15]

  • Mobile Phase: A mixture of acetonitrile (B52724) and methanol (e.g., 50:50 v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV detector at 240 nm or 242 nm.[14][15]

  • Column Temperature: 25°C.[14]

  • Procedure:

    • Prepare the mobile phase, filter, and degas it.

    • Prepare standard solutions of this compound in the mobile phase.

    • Inject standards to establish system suitability and create a calibration curve.

    • Inject the sample solution and determine the concentration from the peak area relative to the calibration curve.

C. High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) A highly sensitive and selective method for determining this compound concentrations in biological matrices like human plasma.[16]

  • Column: C18 column.[16]

  • Mobile Phase: Methanol and ammonium acetate (e.g., 96:4, v/v).[16]

  • Ionization Source: TurboIonSpray (TIS) in negative mode.[16]

  • Internal Standard (IS): Nimodipine is commonly used.[16]

  • Quantification: Performed using Multiple Reaction Monitoring (MRM).[16]

    • This compound Transition: m/z 491.2 → 122.1[16]

    • IS (Nimodipine) Transition: m/z 417.1 → 122.1[16]

  • Procedure:

    • Precipitate proteins from the plasma sample (e.g., using a suitable organic solvent).

    • Centrifuge and inject the supernatant into the HPLC-MS/MS system.[16]

    • The analysis time is typically short, around 3.0 minutes per run.[16]

Mechanism of Action: Dual Calcium Channel Blockade

This compound exerts its therapeutic effects by uniquely targeting two types of voltage-gated calcium channels.[17][2][4][18]

  • L-type Calcium Channel Blockade: Like other dihydropyridines, this compound blocks L-type calcium channels located on the smooth muscle cells of blood vessels.[18] This action inhibits the influx of calcium ions, leading to vascular smooth muscle relaxation (vasodilation) and a subsequent reduction in blood pressure.[18]

  • N-type Calcium Channel Blockade: Uniquely, this compound also blocks N-type calcium channels, which are found in the nervous system, particularly at sympathetic nerve terminals.[18] By inhibiting these channels, this compound suppresses the release of neurotransmitters like norepinephrine.[3][18] This action blunts the reflex tachycardia (increased heart rate) often seen with other vasodilators and contributes to its overall antihypertensive effect.[1]

This dual blockade provides a more comprehensive approach to blood pressure control and may offer additional organ-protective benefits, including renoprotective and neuroprotective effects.[1][4]

G cluster_Vascular Vascular Smooth Muscle Cell cluster_Nerve Sympathetic Nerve Terminal This compound This compound L_Channel L-Type Ca²⁺ Channel This compound->L_Channel Inhibits N_Channel N-Type Ca²⁺ Channel This compound->N_Channel Inhibits Ca_Influx_L Ca²⁺ Influx L_Channel->Ca_Influx_L Mediates Vasodilation Vasodilation Ca_Influx_L->Vasodilation Leads to (via inhibition) BP_Drop Blood Pressure Reduction Vasodilation->BP_Drop Causes Ca_Influx_N Ca²⁺ Influx N_Channel->Ca_Influx_N Mediates NE_Release Norepinephrine Release Ca_Influx_N->NE_Release Triggers Sympathetic_Suppression Suppressed Sympathetic Nervous Activity NE_Release->Sympathetic_Suppression Leads to (via inhibition) Sympathetic_Suppression->BP_Drop Contributes to

Caption: Signaling pathway of this compound's dual-blocking mechanism of action.

References

Neuroprotective Effects of Cilnidipine in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, is distinguished by its dual-blocking action on both L-type and N-type voltage-gated calcium channels.[1][2] While its efficacy as an antihypertensive agent is well-established, a growing body of preclinical evidence suggests a significant neuroprotective potential. This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in various preclinical models, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel neuroprotective therapeutics.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are believed to stem from its unique ability to inhibit N-type calcium channels, which are predominantly located on neuronal tissues and sympathetic nerve terminals, in addition to the L-type calcium channels found on vascular smooth muscle.[1][2] This dual blockade contributes to its neuroprotective actions through several key mechanisms:

  • Attenuation of Excitotoxicity: By blocking N-type calcium channels, this compound can reduce the excessive influx of calcium into neurons, a key event in the excitotoxic cascade that leads to neuronal cell death in ischemic conditions.

  • Reduction of Oxidative Stress: Preclinical studies have demonstrated that this compound can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing antioxidant defense mechanisms.[3][4]

  • Inhibition of Apoptosis: this compound has been shown to modulate the expression of key apoptotic proteins, thereby preventing programmed cell death in neuronal cells subjected to harmful stimuli.[3][4]

  • Activation of Pro-Survival Signaling: The neuroprotective effects of this compound are also linked to the activation of intracellular pro-survival signaling pathways, such as the PI3K/Akt pathway.[3][4][5]

Preclinical Evidence of Neuroprotection

In Vivo Models of Cerebral Ischemia

The most robust preclinical evidence for this compound's neuroprotective effects comes from animal models of focal cerebral ischemia, primarily the middle cerebral artery occlusion (MCAO) model in rats.

Preclinical ModelAnimal SpeciesThis compound DoseKey FindingsReference
Permanent Middle Cerebral Artery Occlusion (MCAO)Sprague-Dawley Rats1 mg/kg, i.v.Reduced the size of cerebral infarction.[1]

Further details on the percentage of infarct volume reduction were not available in the reviewed literature.

The MCAO model is a widely used preclinical model to simulate ischemic stroke. The following is a generalized protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained at 37°C.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to resume.

  • Neurological Assessment: Neurological deficits are assessed at various time points after the procedure.

  • Infarct Volume Measurement: 24 hours after MCAO, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

In Vitro Models of Neuronal Injury

In vitro studies using neuronal cell lines have provided valuable insights into the cellular and molecular mechanisms underlying this compound's neuroprotective effects.

Cell LineInsultThis compound ConcentrationKey FindingsReference
Differentiated PC12 cellsHydrogen Peroxide (H₂O₂)1-10 µMIncreased cell viability in a concentration-dependent manner. Reduced intracellular reactive oxygen species (ROS) levels in a dose-dependent manner.[3]
Primary cortical neuronsHypoxiaNot specifiedDramatically restored cell viability. Significantly reduced apoptotic cell death.[5]
  • Cell Culture and Differentiation: PC12 cells are cultured and differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF).

  • Induction of Oxidative Stress: Differentiated PC12 cells are exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before H₂O₂ exposure.

  • Cell Viability Assay (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells reduce MTT to a purple formazan (B1609692) product, which is quantified spectrophotometrically.

  • Measurement of Intracellular ROS: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which is quantified using a fluorescence microplate reader or flow cytometry.

Signaling Pathways and Molecular Mechanisms

PI3K/Akt Signaling Pathway

This compound has been shown to exert its neuroprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[3][4][5]

  • Protein Extraction: Following experimental treatments, cells or brain tissues are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (activated) forms of Akt (p-Akt) and its downstream target, glycogen (B147801) synthase kinase 3 beta (p-GSK-3β). Antibodies against total Akt and GSK-3β are used as loading controls.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

PI3K_Akt_Pathway This compound This compound N_type_Ca_Channel N-type Ca2+ Channel This compound->N_type_Ca_Channel PI3K PI3K N_type_Ca_Channel->PI3K Akt Akt PI3K->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation GSK3b GSK-3β p_Akt->GSK3b Neuronal_Survival Neuronal Survival p_Akt->Neuronal_Survival Promotes p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b Phosphorylation Apoptosis Apoptosis GSK3b->Apoptosis Promotes

This compound's activation of the PI3K/Akt signaling pathway.
Modulation of Apoptotic Pathways

This compound has been demonstrated to protect neurons by modulating the expression of key proteins involved in the apoptotic cascade. Specifically, it has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio and inhibiting the activation of downstream caspases.[4]

Preclinical ModelKey FindingsReference
Rat MCAO modelDecreased expression of Bax and cleaved caspase-3. Increased expression of Bcl-2.[4]
H₂O₂-injured nPC12 cellsDecreased levels of cytosolic cytochrome c, activated caspase 3, and cleaved PARP.[3]

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

  • Tissue Preparation: Brain tissue sections are prepared from animals at a specific time point after the ischemic insult.

  • Staining Procedure: The tissue sections are stained using a commercially available TUNEL assay kit according to the manufacturer's instructions. This typically involves labeling the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP.

  • Counterstaining: The nuclei are counterstained with a fluorescent nuclear stain such as DAPI.

  • Imaging and Quantification: The sections are visualized using a fluorescence microscope. The number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) are counted in several fields of view. The apoptotic index is calculated as the percentage of TUNEL-positive cells.

Apoptosis_Pathway Ischemic_Insult Ischemic Insult/ Oxidative Stress Bax Bax (Pro-apoptotic) Ischemic_Insult->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ischemic_Insult->Bcl2 Downregulates This compound This compound This compound->Bax Inhibits This compound->Bcl2 Promotes Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's modulation of apoptotic pathways.

Future Directions and Unexplored Preclinical Models

While the neuroprotective effects of this compound in cerebral ischemia are promising, its potential in other neurodegenerative disorders remains largely unexplored in preclinical settings.

Alzheimer's Disease (AD)

Given that dysregulation of calcium homeostasis is implicated in the pathogenesis of Alzheimer's disease, this compound's dual calcium channel blocking activity makes it an interesting candidate for investigation in AD models. Future studies could utilize transgenic mouse models of AD, such as the APP/PS1 mouse, to evaluate the effects of this compound on amyloid-beta plaque deposition, tau pathology, and cognitive deficits.

  • Animal Model: Use APP/PS1 transgenic mice, which develop age-dependent amyloid-beta plaques.

  • This compound Treatment: Administer this compound to the mice for a chronic duration.

  • Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or Y-maze.

  • Biochemical Analysis: Measure amyloid-beta levels in the brain using ELISA.

  • Histopathological Analysis: Quantify amyloid plaque burden in brain sections using immunohistochemistry.

Parkinson's Disease (PD)

The loss of dopaminergic neurons in Parkinson's disease is also linked to calcium dyshomeostasis and oxidative stress. Investigating the effects of this compound in a preclinical model of PD, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model, could provide valuable insights into its therapeutic potential for this disease.

  • Animal Model: Induce parkinsonism in mice by administering the neurotoxin MPTP.

  • This compound Treatment: Treat the mice with this compound before, during, or after MPTP administration.

  • Motor Function Assessment: Evaluate motor coordination and deficits using tests like the rotarod test or pole test.

  • Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Quantify the loss of dopaminergic neurons in the substantia nigra using tyrosine hydroxylase immunohistochemistry.

Conclusion

The preclinical data accumulated to date strongly support the neuroprotective potential of this compound, particularly in the context of cerebral ischemia. Its multifaceted mechanism of action, encompassing the attenuation of excitotoxicity, reduction of oxidative stress, inhibition of apoptosis, and activation of pro-survival signaling pathways, makes it a compelling candidate for further investigation as a neuroprotective agent. While its efficacy in other neurodegenerative disorders such as Alzheimer's and Parkinson's disease remains to be established in dedicated preclinical studies, the existing evidence provides a solid foundation for future research in these areas. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and execution of such studies, ultimately contributing to the development of novel therapeutic strategies for a range of neurological conditions.

References

Cilnidipine's Modulation of Sympathetic Nervous System Activity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, exhibits a unique pharmacological profile characterized by its dual blockade of both L-type and N-type voltage-dependent calcium channels.[1][2] This dual action not only contributes to its potent antihypertensive effects but also confers a distinct advantage in modulating sympathetic nervous system (SNS) activity. Unlike traditional L-type calcium channel blockers that can trigger reflex tachycardia due to vasodilation, this compound's inhibitory effect on N-type calcium channels at sympathetic nerve terminals attenuates the release of norepinephrine (B1679862), thereby mitigating this undesirable side effect.[3][4] This whitepaper provides an in-depth technical guide on the core mechanisms of this compound's interaction with the SNS, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Dual L/N-Type Calcium Channel Blockade

This compound's primary mechanism of action involves the inhibition of two key types of voltage-gated calcium channels:

  • L-type Calcium Channels: Located on vascular smooth muscle cells, blockade of these channels by this compound leads to vasodilation and a subsequent reduction in blood pressure.[3] This is the classical mechanism shared by all dihydropyridine calcium channel blockers.

  • N-type Calcium Channels: Predominantly found on sympathetic nerve terminals, these channels play a crucial role in regulating the release of neurotransmitters, most notably norepinephrine.[3][5] By blocking N-type calcium channels, this compound directly inhibits the influx of calcium ions into the presynaptic neuron, which is a critical step for the fusion of norepinephrine-containing vesicles with the cell membrane and subsequent neurotransmitter release.[3][4]

This dual blockade results in a more controlled antihypertensive effect, as the sympatho-inhibitory action counteracts the potential for reflex sympathetic activation typically seen with potent vasodilators.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of sympathetic nervous system activity and cardiovascular function from several key studies.

Table 1: Effects of this compound on Cardiac Sympathetic Activity (MIBG Imaging)

ParameterThis compound Group (Baseline)This compound Group (After Treatment)Amlodipine (B1666008) Group (Baseline)Amlodipine Group (After Treatment)P-value (this compound Change)P-value (Amlodipine Change)Reference
Heart-to-Mediastinum (H/M) Ratio2.01 ± 0.192.12 ± 0.222.06 ± 0.302.05 ± 0.23<0.05NS[7]
Washout Rate (%)20.1 ± 8.616.1 ± 8.517.9 ± 6.714.9 ± 8.5<0.03<0.04[7]

Table 2: Effects of this compound on Blood Pressure and Heart Rate

StudyTreatment Group (Dose)DurationChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Heart Rate (bpm)Reference
ACHIEVE-ONE TrialThis compound12 weeks-19.6 (clinic), -17.0 (morning)Not SpecifiedMore marked reduction in patients with higher baseline PR[8]
Kishi et al. (2009)This compound (10 mg)6 monthsSignificant DecreaseSignificant DecreaseNot Significant[9]
Kishi et al. (2009)This compound (20 mg)6 monthsSignificant Decrease (stronger than 10mg)Significant Decrease (stronger than 10mg)Significant Increase in HF component of HRV[9]
Brahme et al.This compound (10-20 mg)12 weeksSignificant ReductionSignificant ReductionSignificant Decrease[10]
Brahme et al.Amlodipine (5-10 mg)12 weeksSignificant ReductionSignificant ReductionTendency to be higher[10]
Das et al.This compound (5-20 mg)24 weeksSignificant ReductionSignificant ReductionSignificant Reduction (P=0.00)[11][12]
Das et al.Amlodipine (2.5-10 mg)24 weeksSignificant ReductionSignificant ReductionNot Significant[11][12]

Table 3: Effects of this compound on Sympathetic and Parasympathetic Nerve Activity

StudyTreatment Group (Dose)ParameterBaselineAfter 6 MonthsP-valueReference
Kishi et al. (2009)This compound (10 mg)LFnuSBP (Sympathetic Activity)Not SpecifiedSignificantly Decreased<0.05[9]
Kishi et al. (2009)This compound (20 mg)LFnuSBP (Sympathetic Activity)Not SpecifiedSignificantly Decreased (stronger effect)<0.05[9]
Kishi et al. (2009)This compound (10 mg)HFnu of HRV (Parasympathetic Activity)Not SpecifiedNot SignificantNS[9]
Kishi et al. (2009)This compound (20 mg)HFnu of HRV (Parasympathetic Activity)Not SpecifiedSignificantly Increased<0.05[9]
Kishi et al. (2009)This compound (20 mg)Baroreflex Sensitivity (BRS)Not SpecifiedSignificantly Increased<0.05[9]

Table 4: Effects of this compound on Plasma Catecholamines

StudyPatient PopulationTreatmentEffect on Plasma NorepinephrineReference
Hoshide et al.Essential HypertensionThis compoundNo significant change[7]
Tanaka et al.Hypertensive with Type 2 DiabetesSwitch to this compoundReduction in blood and urine catecholamines[13]

Experimental Protocols

Clinical Study: MIBG Cardiac Imaging in Essential Hypertension
  • Objective: To assess the effects of amlodipine and this compound on cardiac sympathetic nervous system activity.[14]

  • Study Population: 47 patients with mild essential hypertension were divided into two groups: one treated with amlodipine (5-10 mg/day, n=24) and the other with this compound (10-20 mg/day, n=23).[14] 12 normotensive subjects served as controls.[14]

  • Methodology:

    • Baseline Measurements: Before drug administration, all participants underwent 123I-metaiodobenzylguanidine (MIBG) cardiac imaging. Blood samples were also collected to determine plasma renin activity and norepinephrine concentration.[14]

    • MIBG Imaging Protocol:

      • Patients rested in a supine position for 30 minutes before the intravenous injection of 111 MBq of 123I-MIBG.

      • Planar and single-photon emission computed tomography (SPECT) images were acquired 15 minutes (early) and 3 hours (delayed) after injection using a dual-head gamma camera.

      • The heart-to-mediastinum (H/M) ratio was calculated from the planar images as an index of cardiac MIBG uptake.

      • The cardiac MIBG washout rate was calculated from the early and delayed images to assess sympathetic nerve activity.

    • Follow-up: MIBG imaging and blood sample collection were repeated after 3 months of treatment.[14]

  • Data Analysis: Changes in H/M ratio, washout rate, plasma renin activity, and plasma norepinephrine concentration before and after treatment were statistically analyzed.[14]

Clinical Study: Heart Rate and Blood Pressure Variability in Hypertension
  • Objective: To determine the effect of this compound on sympathetic and parasympathetic nerve activity, and baroreflex sensitivity.[9][15]

  • Study Population: Ten hypertensive patients were divided into two groups: a 10 mg this compound group (n=5) and a 20 mg this compound group (n=5).[9][15]

  • Methodology:

    • Measurements: Blood pressure, spontaneous baroreflex sensitivity (BRS), heart rate variability (HRV), and blood pressure variability (BPV) were measured before and 6 months after treatment.[9][15]

    • HRV and BPV Analysis:

      • Continuous finger blood pressure was recorded for 5 minutes with the patient in a supine position.

      • The beat-to-beat time series of systolic blood pressure (SBP) and R-R interval were analyzed using a maximum entropy method to obtain power spectra.

      • The low-frequency (LF) component (0.04–0.15 Hz) and high-frequency (HF) component (0.15–0.4 Hz) were calculated.

      • The LF component of SBP variability (LFnuSBP) was used as a marker of sympathetic nerve activity.

      • The HF component of HRV expressed in normalized units was used as a parameter of parasympathetic nerve activity.

    • Baroreflex Sensitivity (BRS): Spontaneous BRS was calculated using the sequence method.

  • Data Analysis: The changes in SBP, LFnuSBP, HF component of HRV, and BRS were compared before and after 6 months of this compound treatment.[9][15]

Signaling Pathways and Experimental Workflows

Signaling Pathway: this compound's Inhibition of Norepinephrine Release

G cluster_0 Sympathetic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Cell (e.g., Vascular Smooth Muscle) Depolarization Nerve Impulse (Depolarization) Ca_Channel N-type Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion and Exocytosis Ca_Influx->Vesicle_Fusion NE_Release Norepinephrine Release Vesicle_Fusion->NE_Release NE Norepinephrine This compound This compound This compound->Ca_Channel Blocks Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds to Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response

Caption: this compound blocks N-type calcium channels on sympathetic nerve terminals, inhibiting norepinephrine release.

Experimental Workflow: Clinical Trial of this compound's Sympathetic Effects

G Patient_Recruitment Patient Recruitment (Essential Hypertension) Baseline_Assessment Baseline Assessment - Ambulatory BP Monitoring - Heart Rate Variability - MIBG Scintigraphy - Blood Samples (Norepinephrine) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Cilnidipine_Group This compound Treatment (e.g., 10-20 mg/day) Randomization->Cilnidipine_Group Group A Control_Group Control/Comparison Group (e.g., Amlodipine or Placebo) Randomization->Control_Group Group B Treatment_Period Treatment Period (e.g., 12 weeks) Cilnidipine_Group->Treatment_Period Control_Group->Treatment_Period Follow_up_Assessment Follow-up Assessment (Repeat Baseline Measures) Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of pre- and post- treatment parameters between groups) Follow_up_Assessment->Data_Analysis Conclusion Conclusion on Sympathetic Nervous System Effects Data_Analysis->Conclusion

Caption: A typical workflow for a clinical trial evaluating this compound's effects on the sympathetic nervous system.

Conclusion

This compound's dual L/N-type calcium channel blockade provides a unique and effective mechanism for managing hypertension, particularly in patients with sympathetic overactivity. The sympatho-inhibitory effect, mediated by the blockade of N-type calcium channels and subsequent reduction in norepinephrine release, distinguishes it from other calcium channel blockers. This leads to effective blood pressure control without reflex tachycardia and may offer additional cardioprotective and renoprotective benefits. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and clinical application of this compound in cardiovascular medicine.

References

Cilnidipine: A Fourth-Generation Calcium Channel Blocker - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cilnidipine stands out in the landscape of cardiovascular therapeutics as a fourth-generation calcium channel blocker (CCB). Its unique dual-action mechanism, targeting both L-type and N-type voltage-gated calcium channels, offers a distinct advantage over its predecessors. This mechanism not only ensures effective control of hypertension but also provides sympatholytic effects, leading to additional cardioprotective and renoprotective benefits. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this area.

Introduction: The Evolution to a Fourth-Generation CCB

The development of calcium channel blockers has progressed through several generations, each aiming to improve efficacy, duration of action, and safety profiles. This compound is classified as a fourth-generation CCB due to its unique ability to block both L-type and N-type calcium channels.[1][2][3] This dual blockade allows this compound to not only induce vasodilation by acting on vascular smooth muscle (L-type channels) but also to suppress the release of norepinephrine (B1679862) from sympathetic nerve endings (N-type channels).[4][5][6] This sympatholytic action mitigates the reflex tachycardia often associated with other dihydropyridine (B1217469) CCBs and contributes to its organ-protective effects.[2][7]

Synthesis and Physicochemical Properties

This compound, chemically known as (±)-(E)-3-(2-methoxyethyl) 5-[(2E)-3-phenylprop-2-en-1-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is synthesized through a multi-step process. One common synthetic route involves the Hantzsch pyridine (B92270) synthesis.

A general synthesis workflow is outlined below:

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Final Product m-Nitrobenzaldehyde m-Nitrobenzaldehyde Condensation Knoevenagel Condensation m-Nitrobenzaldehyde->Condensation Reacts with 2-Methoxyethyl acetoacetate 2-Methoxyethyl acetoacetate 2-Methoxyethyl acetoacetate->Condensation Cinnamyl 3-aminocrotonate Cinnamyl 3-aminocrotonate Cyclocondensation Hantzsch Dihydropyridine Synthesis Cinnamyl 3-aminocrotonate->Cyclocondensation Reacts with Condensation->Cyclocondensation Intermediate This compound This compound Cyclocondensation->this compound cluster_this compound This compound cluster_channels Voltage-Gated Calcium Channels cluster_effects Physiological Effects This compound This compound L_type L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type Inhibits N_type N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type Inhibits Vasodilation Vasodilation L_type->Vasodilation Leads to Reduced_NE Reduced Norepinephrine Release N_type->Reduced_NE Leads to Lower_BP Lowered Blood Pressure Vasodilation->Lower_BP Reduced_NE->Lower_BP No_Tachycardia Suppression of Reflex Tachycardia Reduced_NE->No_Tachycardia cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Isolate SCG Neurons Isolate SCG Neurons Patch Neuron Establish Whole-Cell Patch Clamp Isolate SCG Neurons->Patch Neuron Prepare Solutions Prepare External & Internal Solutions Prepare Solutions->Patch Neuron Record Baseline Record Baseline Ca2+ Currents Patch Neuron->Record Baseline Apply this compound Perfuse with This compound Record Baseline->Apply this compound Record Drug Effect Record Ca2+ Currents with this compound Apply this compound->Record Drug Effect Measure Currents Measure Peak Current Amplitudes Record Drug Effect->Measure Currents Plot Data Construct Concentration-Response Curve Measure Currents->Plot Data Calculate IC50 Determine IC50 Plot Data->Calculate IC50

References

Cilnidipine's Renal Protection: An In-depth Technical Guide on its Impact on Renal Function and Proteinuria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), offers a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels.[1] This distinct mechanism confers significant renal protective effects beyond its primary antihypertensive action. This technical guide provides a comprehensive overview of this compound's impact on renal hemodynamics and proteinuria, supported by quantitative data from clinical and preclinical studies. Detailed experimental methodologies are outlined, and key signaling pathways are visualized to elucidate its multifaceted mechanism of action. The evidence presented herein positions this compound as a promising therapeutic agent for hypertensive patients with or at risk of chronic kidney disease (CKD).

Introduction: The Unique Pharmacology of this compound

Unlike traditional L-type CCBs such as amlodipine (B1666008), which primarily act on vascular smooth muscle to induce vasodilation, this compound's dual blockade of L- and N-type calcium channels provides a more comprehensive approach to managing hypertension and its renal complications.[2] L-type calcium channels are abundant in vascular smooth muscle, and their blockade leads to vasodilation and a reduction in blood pressure.[2] N-type calcium channels are predominantly located on sympathetic nerve terminals and are involved in neurotransmitter release.[3] By inhibiting N-type calcium channels, this compound suppresses the release of norepinephrine (B1679862), thereby attenuating sympathetic nervous system (SNS) overactivity.[3][4] This sympatholytic effect is crucial for its renal protective actions.[5]

Impact on Renal Hemodynamics and Glomerular Function

This compound exhibits a favorable profile in modulating renal hemodynamics, primarily by inducing vasodilation of both the afferent and efferent glomerular arterioles.[6][7] This balanced vasodilation helps to reduce intraglomerular pressure, a key factor in the progression of glomerular injury and proteinuria.[4]

Experimental Protocol: Measurement of Glomerular Arteriolar Diameter

A study by Konno et al. utilized an ex vivo hydronephrosis model in spontaneously hypertensive rats to investigate the effects of this compound on glomerular arteriolar diameter.[7]

  • Animal Model: Spontaneously hypertensive rats.

  • Procedure:

    • The left kidney is exposed, and the renal artery is cannulated for drug infusion.

    • The kidney is perfused with a modified Krebs-Henseleit solution.

    • The hydronephrotic kidney is observed under an inverted microscope equipped with a video camera.

    • This compound is infused at varying concentrations, and the diameters of the afferent and efferent arterioles are measured using a video micrometer.

This methodology allows for direct visualization and quantification of the drug's effect on the glomerular microcirculation.[7]

Quantitative Data: Effects on Glomerular Arterioles

Arteriolar Diameter Change (from baseline)This compound (10 µg/kg)Nifedipine (10 µg/kg)
Afferent Arteriole 123% ± 6%Dilation observed
Efferent Arteriole 119% ± 4%No significant effect

Data sourced from Konno et al. (2008).[7]

This balanced vasodilation of both afferent and efferent arterioles by this compound helps to mitigate the increase in intraglomerular pressure often seen with L-type CCBs that predominantly dilate the afferent arteriole.[4][7]

Reduction of Proteinuria and Albuminuria

A hallmark of this compound's renal protective effect is its consistent ability to reduce proteinuria and albuminuria, key markers of kidney damage.[4] Multiple clinical trials have demonstrated the superiority of this compound over amlodipine in this regard.[8][9][10]

Clinical Trial Protocol: The CARTER Study

The this compound versus Amlodipine Randomized Trial for Evaluation in Renal Disease (CARTER) was a multicenter, open-label, randomized controlled trial that provided significant evidence for this compound's antiproteinuric effects.[10]

  • Participants: Hypertensive patients with chronic kidney disease already receiving renin-angiotensin system (RAS) inhibitors.

  • Intervention: Patients were randomly assigned to receive either this compound or amlodipine in addition to their existing RAS inhibitor therapy.

  • Primary Endpoint: Change in the urinary protein-to-creatinine ratio (UPCR) from baseline.

  • Duration: 12 months.

Quantitative Data: Impact on Proteinuria and Renal Function

ParameterThis compound GroupAmlodipine Groupp-value
Change in UPCR (g/gCr) Significant decreaseNo significant change<0.05
Rate of Proteinuria Increase (12 months) 4% of baseline87% of baseline<0.05
Change in Urinary Albumin Excretion Significant decreaseNo significant change-

Data compiled from multiple sources.[8][9][10]

A meta-analysis of seven studies involving 558 participants with CKD showed that this compound significantly reduced proteinuria compared to other CCBs.[4] Another meta-analysis of 11 studies also concluded that this compound showed greater improvement in urinary protein excretion and urinary protein/creatinine ratio compared to L-type CCBs.[3][11]

Signaling Pathways and Mechanisms of Action

This compound's renal protective effects are mediated through a complex interplay of signaling pathways, primarily involving the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS).

Sympathetic Nervous System (SNS) Inhibition

The N-type calcium channel blockade by this compound is central to its sympatholytic action.[5] By inhibiting norepinephrine release from sympathetic nerve endings, this compound reduces sympathetic hyperactivity, which is known to contribute to renal damage through vasoconstriction and renin release.[3]

SNS_Inhibition This compound This compound N_type_Ca_Channel N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type_Ca_Channel Inhibits Norepinephrine_Release Norepinephrine Release N_type_Ca_Channel->Norepinephrine_Release Mediates Sympathetic_Activity Sympathetic Nervous System Activity Norepinephrine_Release->Sympathetic_Activity Increases Renal_Vasoconstriction Renal Vasoconstriction Sympathetic_Activity->Renal_Vasoconstriction Renin_Release Renin Release Sympathetic_Activity->Renin_Release

This compound's Inhibition of the Sympathetic Nervous System.
Renin-Angiotensin-Aldosterone System (RAAS) Modulation

This compound has been shown to suppress the RAAS, a critical pathway in the pathophysiology of hypertension and renal disease.[4] Unlike some L-type CCBs that can cause a reflex activation of the RAAS, this compound's sympatholytic effect helps to mitigate this response.[5] Studies have shown that this compound can decrease plasma aldosterone (B195564) levels and renal angiotensin II levels.[12][13][14]

RAAS_Modulation This compound This compound SNS_Activity Sympathetic Nervous System Activity This compound->SNS_Activity Decreases Renin_Release Renin Release SNS_Activity->Renin_Release Stimulates Angiotensin_I Angiotensin I Renin_Release->Angiotensin_I Converts Angiotensinogen Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II via ACE ACE Angiotensin-Converting Enzyme (ACE) Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Stimulates Renal_Damage Renal Damage (Fibrosis, Inflammation) Angiotensin_II->Renal_Damage Aldosterone_Secretion->Renal_Damage

This compound's Modulation of the Renin-Angiotensin-Aldosterone System.
Integrated Mechanism of Renal Protection

The combined effects of balanced glomerular arteriolar vasodilation, SNS inhibition, and RAAS suppression culminate in this compound's significant renal protective properties.

Integrated_Mechanism cluster_0 This compound's Dual Action cluster_1 Physiological Effects cluster_2 Renal Outcomes This compound This compound L_type_Blockade L-type Ca2+ Channel Blockade This compound->L_type_Blockade N_type_Blockade N-type Ca2+ Channel Blockade This compound->N_type_Blockade Afferent_Dilation Afferent Arteriole Vasodilation L_type_Blockade->Afferent_Dilation Efferent_Dilation Efferent Arteriole Vasodilation N_type_Blockade->Efferent_Dilation SNS_Inhibition SNS Inhibition N_type_Blockade->SNS_Inhibition Reduced_IGP Reduced Intraglomerular Pressure Afferent_Dilation->Reduced_IGP Efferent_Dilation->Reduced_IGP RAAS_Suppression RAAS Suppression SNS_Inhibition->RAAS_Suppression Reduced_Proteinuria Reduced Proteinuria RAAS_Suppression->Reduced_Proteinuria Reduced_IGP->Reduced_Proteinuria Improved_Renal_Function Improved Renal Function Reduced_Proteinuria->Improved_Renal_Function

Integrated Mechanism of this compound's Renal Protection.

Conclusion and Future Directions

This compound's unique dual L/N-type calcium channel blockade confers significant advantages in the management of hypertension, particularly in patients with or at risk of renal complications. Its ability to dilate both afferent and efferent glomerular arterioles, suppress sympathetic overactivity, and modulate the RAAS contributes to a marked reduction in proteinuria and preservation of renal function. The quantitative data from numerous studies consistently support its superiority over traditional L-type CCBs in providing renal protection.

For drug development professionals, this compound serves as a paradigm for the development of future antihypertensive agents with enhanced organ-protective effects. Further research should focus on long-term outcomes to definitively establish its role in slowing the progression of chronic kidney disease and reducing the incidence of end-stage renal disease. The exploration of its pleiotropic effects, including anti-inflammatory and anti-fibrotic properties, may unveil additional mechanisms contributing to its renoprotective profile.

References

Beyond the Channel Blockade: An In-depth Technical Guide to the Molecular Targets of Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine, a fourth-generation dihydropyridine (B1217469) calcium channel blocker, is distinguished by its dual blockade of both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels.[1] This dual action contributes to its potent antihypertensive effects with a reduced incidence of reflex tachycardia compared to other calcium channel blockers.[2] While its primary mechanism of action is well-established, a growing body of evidence reveals that this compound's therapeutic benefits extend beyond simple calcium channel antagonism. This technical guide delves into the non-canonical molecular targets of this compound, providing a comprehensive overview of its pleiotropic effects on various signaling pathways implicated in cardiovascular and inflammatory diseases. We will explore its interactions with purinergic receptors, its modulation of the renin-angiotensin-aldosterone system (RAAS), its influence on endothelial function, and its antioxidant and anti-inflammatory properties. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's multifaceted pharmacology, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity on its primary and secondary molecular targets.

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Calcium Channels

Target ChannelExperimental ModelIC50
L-type (Cav1.2)Rat Aortic A7r5 Cells10 nmol/L[1]
N-type (Cav2.2)Rat Dorsal Root Ganglion Neurons200 nM[3]

Table 2: Qualitative Summary of this compound's Effects on Non-Calcium Channel Targets

Molecular Target/PathwayObserved EffectKey Findings
P2X7 Receptor InhibitionInhibits P2X7R-mediated Ca2+ responses and subsequent IL-1β release from microglial cells.[4][5]
Renin-Angiotensin-Aldosterone System (RAAS) ModulationDecreases Angiotensin-Converting Enzyme (ACE) activity and aldosterone (B195564) concentration.[6] Shifts the balance of the RAAS towards the vasodilatory ACE2/Ang-(1-7) pathway.[7]
Endothelial Nitric Oxide Synthase (eNOS) ActivationIncreases eNOS mRNA expression and phosphorylation at Ser1177, leading to enhanced nitric oxide (NO) production.
NADPH Oxidase InhibitionSuppresses the production of superoxide (B77818) derived from NADPH oxidase.
Inflammatory Pathways AttenuationExhibits anti-inflammatory effects by inhibiting the JNK/NF-κB pathway and reducing the release of pro-inflammatory cytokines.[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathways

cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound L_type_Ca_channel L-type Ca2+ Channel This compound->L_type_Ca_channel Inhibits N_type_Ca_channel N-type Ca2+ Channel This compound->N_type_Ca_channel Inhibits P2X7R P2X7 Receptor This compound->P2X7R Inhibits eNOS eNOS This compound->eNOS Activates Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Norepinephrine_release Norepinephrine Release N_type_Ca_channel->Norepinephrine_release IL_1beta_release IL-1β Release P2X7R->IL_1beta_release eNOS_p p-eNOS (Ser1177) eNOS->eNOS_p Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction NO_production NO Production eNOS_p->NO_production

Figure 1: Overview of this compound's Molecular Targets and Downstream Effects.

cluster_0 Renin-Angiotensin-Aldosterone System This compound This compound ACE ACE This compound->ACE Inhibits Aldosterone Aldosterone This compound->Aldosterone Decreases ACE2 ACE2 This compound->ACE2 Promotes Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_II->Aldosterone Angiotensin_1_7 Angiotensin-(1-7) ACE2->Angiotensin_1_7 cluster_0 Experimental Workflow: P2X7R Inhibition and IL-1β Release Assay start Culture primary microglia or THP-1 cells step1 Prime cells with LPS (if necessary) start->step1 step2 Pre-incubate cells with varying concentrations of this compound step1->step2 step3 Stimulate cells with a P2X7R agonist (e.g., ATP or BzATP) step2->step3 step4 Collect cell supernatant and lysates step3->step4 step5 Measure IL-1β concentration using ELISA step4->step5 end Determine the inhibitory effect of this compound on IL-1β release step5->end cluster_0 Experimental Workflow: eNOS Phosphorylation Assay start Culture endothelial cells (e.g., HUVECs) step1 Treat cells with this compound at desired concentrations and time points start->step1 step2 Lyse cells and collect protein extracts step1->step2 step3 Perform SDS-PAGE and transfer proteins to a membrane step2->step3 step4 Probe membrane with primary antibodies against phospho-eNOS (Ser1177) and total eNOS step3->step4 step5 Incubate with secondary antibodies and detect chemiluminescence step4->step5 end Quantify the ratio of phospho-eNOS to total eNOS step5->end

References

Cilnidipine's Role in Modulating Intracellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), exhibits a unique pharmacological profile by antagonizing both L-type (long-lasting) and N-type (neural) voltage-gated calcium channels.[1] This dual blockade confers distinct advantages over traditional L-type CCBs, translating into a broader spectrum of intracellular signaling modulation. Beyond its primary antihypertensive effect, this compound actively engages with the sympathetic nervous system (SNS), the renin-angiotensin-aldosterone system (RAAS), and various other signaling cascades implicated in organ protection. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Dual L/N-Type Calcium Channel Blockade

This compound's primary mechanism involves the inhibition of calcium ion influx through voltage-gated calcium channels.[2] Unlike conventional dihydropyridines that selectively target L-type calcium channels abundant in vascular smooth muscle, this compound also potently blocks N-type calcium channels located at sympathetic nerve terminals.[1][3]

  • L-type Calcium Channel Blockade: Inhibition of L-type channels in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure. This is the canonical mechanism of action for dihydropyridine CCBs.[2]

  • N-type Calcium Channel Blockade: The blockade of N-type calcium channels at presynaptic nerve endings of sympathetic neurons inhibits the release of neurotransmitters like norepinephrine.[1][2] This sympatholytic action is a key differentiator of this compound, contributing to its unique clinical profile.[3]

Modulation of the Sympathetic Nervous System (SNS)

By inhibiting N-type calcium channels, this compound directly suppresses sympathetic nerve activity.[4][5] This leads to a reduction in circulating catecholamines, which mitigates the reflex tachycardia often observed with other L-type CCBs that cause a more abrupt drop in blood pressure.[6][7] The sympathoinhibitory effect of this compound has been demonstrated to improve baroreflex sensitivity in hypertensive patients.[4]

Experimental Workflow: Assessing Sympathetic Nerve Activity

cluster_0 Patient Recruitment cluster_1 Treatment Protocol cluster_2 Data Acquisition (Pre- and Post-Treatment) cluster_3 Data Analysis P Hypertensive Patients T Administer this compound (e.g., 10-20 mg/day for 6 months) P->T BP Blood Pressure Measurement T->BP Measurements HRV Heart Rate Variability (HRV) Analysis T->HRV Measurements BPV Blood Pressure Variability (BPV) Analysis T->BPV Measurements BRS Baroreflex Sensitivity (BRS) Measurement T->BRS Measurements C Blood/Urine Catecholamine Levels T->C Measurements DA Statistical Comparison of Pre- and Post-Treatment Data BP->DA HRV->DA BPV->DA BRS->DA C->DA

Experimental workflow for assessing this compound's effect on sympathetic activity.

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exhibits a favorable interaction with the RAAS, primarily through its sympatholytic action.[8] By suppressing sympathetic outflow, this compound reduces renin release from the juxtaglomerular apparatus, leading to decreased levels of angiotensin II and aldosterone (B195564).[5][9] This contrasts with some L-type CCBs that can cause a reflex activation of the RAAS.[8] Furthermore, some studies suggest that this compound may modulate the balance of the RAAS by promoting the ACE2/Ang-(1-7) axis, which has vasodilatory and organ-protective effects.[10]

Signaling Pathway: this compound's Modulation of RAAS

This compound This compound N_type N-type Ca2+ Channel (Sympathetic Nerve) This compound->N_type Inhibits ACE2 ACE2 This compound->ACE2 May Upregulate SNS Sympathetic Nervous System Activity N_type->SNS Suppresses Renin Renin Release SNS->Renin Stimulates AngI Angiotensin I Renin->AngI Converts Angiotensinogen Angiotensinogen Angiotensinogen->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII Converts AT1R AT1 Receptor AngII->AT1R Activates Ang1_7 Angiotensin-(1-7) AngII->Ang1_7 Aldosterone Aldosterone Production AT1R->Aldosterone Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction ACE2->Ang1_7 Converts MasR Mas Receptor Ang1_7->MasR Activates Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation

This compound's dual action on the RAAS.

Neuroprotective Signaling Pathways

This compound has demonstrated neuroprotective effects, which are attributed to its ability to modulate intracellular signaling cascades beyond calcium channel blockade. Studies have shown that this compound can activate pro-survival pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[11] Activation of these pathways can lead to the inhibition of apoptotic processes and the promotion of neuronal survival.[12]

Signaling Pathway: Neuroprotective Effects of this compound

This compound This compound Ca_influx Ca2+ Influx This compound->Ca_influx Inhibits Free_radicals Free Radicals This compound->Free_radicals Reduces PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates Hypoxia Hypoxia/ Oxidative Stress Hypoxia->Ca_influx Hypoxia->Free_radicals Apoptosis Apoptosis Ca_influx->Apoptosis Free_radicals->Apoptosis Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Neuronal_survival Neuronal Survival Akt->Neuronal_survival Promotes ERK->Neuronal_survival Promotes

Neuroprotective signaling pathways modulated by this compound.

Cardiorenal Protective Mechanisms

This compound exerts protective effects on the heart and kidneys through multiple signaling pathways. Its ability to attenuate sympathetic overactivity and suppress the RAAS contributes significantly to these effects.[9] Additionally, this compound has been shown to reduce oxidative stress and inflammation in cardiac and renal tissues.[13] In the kidneys, this compound dilates both afferent and efferent arterioles, leading to a reduction in glomerular pressure and proteinuria.[6] Some evidence also points to a direct protective effect on podocytes.[14] In contrast-induced nephropathy models, this compound has been shown to regulate the CaMKII/mPTP pathway, thereby reducing apoptosis and mitochondrial dysfunction.[15]

Endothelial Function and Nitric Oxide Signaling

This compound has been shown to improve endothelial function.[6] Studies in porcine coronary arteries have demonstrated that this compound can induce endothelium-dependent relaxation, which is partly mediated by nitric oxide (NO).[16][17] This effect is associated with an increase in endothelial intracellular calcium, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO.[16][17]

Quantitative Data Summary

ParameterOrganism/Cell LineTreatmentChangeReference
Sympathetic Nervous System
Plasma NorepinephrineSHR/Izm ratsThis compound (3 mg/kg)↓ Significantly lower vs. vehicle[8]
Plasma AldosteroneSHR/Izm ratsThis compound (3 mg/kg)↓ Significantly lower vs. vehicle[8]
LFnuSBP (Sympathetic Activity)Hypertensive patientsThis compound (10-20 mg/day)↓ Significant decrease[4]
Heart RateHypertensive patientsThis compoundNo increase or slight decrease[6]
Renin-Angiotensin-Aldosterone System
Plasma Renin ActivitySHR/Izm ratsThis compound (3 mg/kg)No significant change vs. vehicle[8]
Plasma Angiotensin IISHR/Izm ratsThis compound (3 mg/kg)No significant change vs. vehicle[8]
Ang-(1-7)/Ang II ratioAng II-infused ratsThis compound↑ Significantly higher vs. control[10]
Plasma AldosteroneHypertensive patients with T2DMSwitch to this compound↓ Significant reduction[18]
Renal Function
Urinary Albumin ExcretionHypertensive patientsThis compound↓ Significant decrease vs. amlodipine (B1666008)[19]
Urinary Albumin/Creatinine (B1669602) RatioHypertensive patients with CKDSwitch to this compound↓ Significant reduction[20]
Neuroprotection
Cell Viability (H2O2-injured nPC12)nPC12 cellsThis compound↑ Concentration-dependent increase[12]
Free Radical Levels (H2O2-injured nPC12)nPC12 cellsThis compound↓ Dose-dependent reduction[12]
pAkt expressionnPC12 cellsThis compound↑ Increased expression[12]
Activated Caspase 3nPC12 cellsThis compound↓ Decreased levels[12]

Detailed Experimental Protocols

Western Blotting for Pro-survival/Apoptotic Proteins
  • Objective: To determine the effect of this compound on the expression of proteins involved in neuronal survival and apoptosis (e.g., pAkt, activated caspase-3).

  • Cell Culture and Treatment: Primary cultured cortical neurons or nPC12 cells are exposed to hypoxic conditions or H2O2 to induce injury. A control group is not subjected to injury, and another group is pre-treated with this compound before the injury.

  • Protein Extraction: Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., anti-pAkt, anti-activated caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Measurement of Plasma Catecholamines and Aldosterone
  • Objective: To quantify the levels of circulating markers of sympathetic activity and RAAS activation.

  • Sample Collection: Blood samples are collected from subjects (human or animal) at baseline and after a specified period of this compound treatment. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analysis: Plasma concentrations of norepinephrine, epinephrine, and aldosterone are measured using high-performance liquid chromatography (HPLC) with electrochemical detection or by commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Assessment of Renal Function
  • Objective: To evaluate the effect of this compound on kidney function, particularly proteinuria.

  • Urine Collection: 24-hour urine samples are collected from patients before and after the treatment period.

  • Analysis: Urinary albumin and creatinine concentrations are measured. The urinary albumin-to-creatinine ratio (UACR) is calculated to assess the degree of albuminuria.

Conclusion

This compound's dual L/N-type calcium channel blockade provides a multifaceted approach to modulating intracellular signaling pathways. Its ability to suppress the sympathetic nervous system and favorably interact with the renin-angiotensin-aldosterone system distinguishes it from conventional L-type calcium channel blockers. Furthermore, the activation of pro-survival signaling cascades like the PI3K/Akt and ERK pathways, coupled with its beneficial effects on endothelial function, underscores its potential for comprehensive cardiovascular and renal protection. This in-depth understanding of this compound's molecular pharmacology is crucial for researchers and clinicians in leveraging its unique therapeutic benefits.

References

In-Vitro Characterization of Cilnidipine's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of Cilnidipine's binding affinity to its primary targets: L-type and N-type voltage-gated calcium channels. This compound (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, exhibits a unique dual-blocking action that contributes to its clinical efficacy in treating hypertension and associated cardiovascular conditions.[1] This document details the quantitative binding data, comprehensive experimental protocols for its characterization, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound's pharmacological activity is defined by its binding affinity to L-type (CaV1.2) and N-type (CaV2.2) calcium channels. The following table summarizes the key quantitative data from various in-vitro studies. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are crucial parameters for assessing the potency and binding characteristics of this compound.

Target ChannelExperimental ModelParameterValueReference
L-type (CaV1.2) Rat Aortic A7r5 CellsIC5010 nM[2][3]
A7r5 CellsKd (Resting State)190 nM[4]
A7r5 CellsKd (Inactivated State)12 nM[4]
A7r5 CellsKd (Open State)471 nM[4]
N-type (CaV2.2) Rat Dorsal Root Ganglion NeuronsIC50200 nM[2]
Oocytes (expressed)IC505.8 µM[2]

Note: The variability in reported values can be attributed to different experimental conditions, cell types, and assay methodologies.

Experimental Protocols

The characterization of this compound's binding affinity relies on established in-vitro techniques, primarily whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This electrophysiological technique allows for the direct measurement of ion channel currents and is considered the gold standard for determining the inhibitory potency of channel blockers like this compound.[2]

Objective: To determine the concentration-dependent inhibition of L-type or N-type calcium channel currents by this compound and calculate its IC50 value.

Materials:

  • Cell Line: HEK293 cells stably expressing the target human calcium channel subunits (e.g., CaV1.2 or CaV2.2).

  • Solutions and Reagents:

    • External Solution (for L-type): (in mM) 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.[2]

    • Internal (Pipette) Solution: (in mM) 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.[2]

    • This compound Stock Solution: High-concentration stock (e.g., 10 mM) in a suitable solvent like DMSO, with subsequent serial dilutions in the external solution.[2]

  • Equipment:

    • Patch-clamp amplifier and data acquisition system.

    • Inverted microscope.

    • Micromanipulator and perfusion system.

    • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Culture the stable cell line under standard conditions (37°C, 5% CO2). Plate cells onto glass coverslips at a suitable density for single-cell patching.[2]

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[2]

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply slight positive pressure. Upon contact with the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".[2]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[2]

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV to maintain the calcium channels in a closed state.[2]

  • Data Acquisition:

    • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward calcium currents.[2]

    • Record baseline currents in the absence of this compound.

    • Apply increasing concentrations of this compound via the perfusion system, allowing the drug effect to reach a steady state at each concentration.

    • Record the calcium currents at each concentration.

    • Perform a washout with the drug-free external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the inward calcium current at each this compound concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.

    • Fit the curve with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.[2]

Radioligand Binding Assay for Kd Determination

Radioligand binding assays are used to quantify the binding of a ligand (in this case, a radiolabeled dihydropyridine) to its receptor (the calcium channel). Competition binding assays with unlabeled this compound are performed to determine its binding affinity (Ki, which is equivalent to Kd in this context).

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for the L-type calcium channel using a competition binding assay.

Materials:

  • Membrane Preparation: Membranes isolated from tissues or cells expressing a high density of L-type calcium channels (e.g., rat brain or cultured cells).

  • Radioligand: A tritiated dihydropyridine antagonist with high affinity for the L-type calcium channel (e.g., [3H]nitrendipine).

  • Unlabeled Ligand: this compound.

  • Buffers:

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold binding buffer.

  • Equipment:

    • 96-well microplates.

    • Filtration apparatus (e.g., cell harvester).

    • Glass fiber filters.

    • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the binding buffer. Determine the protein concentration.[5]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Add membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and binding buffer.

      • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of an unlabeled dihydropyridine to saturate the specific binding sites.

      • Competition: Add membrane preparation, the radioligand, and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the non-specific binding from the total binding.

    • Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • IC50 Determination: Determine the IC50 value from the competition curve.

    • Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathways and Experimental Workflows

The dual blockade of L-type and N-type calcium channels by this compound results in distinct downstream effects in different cell types.

L-type Calcium Channel Blockade in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the blockade of L-type calcium channels is the primary mechanism for this compound's antihypertensive effect.

L_type_pathway Depolarization Membrane Depolarization CaV1_2_open L-type Ca²⁺ Channel (CaV1.2) - Open Depolarization->CaV1_2_open Activates CaV1_2_blocked L-type Ca²⁺ Channel (CaV1.2) - Blocked Ca_influx Ca²⁺ Influx CaV1_2_open->Ca_influx This compound This compound This compound->CaV1_2_open Binds to & Inhibits Relaxation Vasodilation (Relaxation) This compound->Relaxation Leads to CaM Calmodulin (CaM) Ca_influx->CaM Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) CaM->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: this compound's blockade of L-type calcium channels in vascular smooth muscle.

N-type Calcium Channel Blockade in Sympathetic Neurons

This compound's blockade of N-type calcium channels in sympathetic nerve terminals reduces the release of norepinephrine, a neurotransmitter that causes vasoconstriction. This action contributes to its antihypertensive effect and may reduce reflex tachycardia.[1][6]

N_type_pathway Action_Potential Action Potential at Nerve Terminal CaV2_2_open N-type Ca²⁺ Channel (CaV2.2) - Open Action_Potential->CaV2_2_open Activates CaV2_2_blocked N-type Ca²⁺ Channel (CaV2.2) - Blocked Ca_influx Ca²⁺ Influx CaV2_2_open->Ca_influx This compound This compound This compound->CaV2_2_open Binds to & Inhibits Reduced_NE_Release Reduced Norepinephrine Release This compound->Reduced_NE_Release Leads to Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion Triggers NE_Release Norepinephrine Release Vesicle_Fusion->NE_Release Vasoconstriction Vasoconstriction NE_Release->Vasoconstriction Causes Reduced_Sympathetic_Tone Reduced Sympathetic Tone & Vasodilation Reduced_NE_Release->Reduced_Sympathetic_Tone

Caption: this compound's effect on N-type calcium channels in sympathetic neurons.

Experimental Workflow for Binding Affinity Characterization

The following diagram illustrates the general workflow for characterizing the binding affinity of a compound like this compound.

experimental_workflow cluster_electro Whole-Cell Patch-Clamp cluster_radio Radioligand Binding Assay Cell_Culture Cell Culture with Target Channel Expression Patching Giga-seal Formation & Whole-Cell Configuration Cell_Culture->Patching Recording Record Baseline & Drug-induced Currents Patching->Recording Analysis_Electro Generate Concentration- Response Curve & IC50 Recording->Analysis_Electro end End: Determination of Binding Affinity (IC50, Kd/Ki) Analysis_Electro->end Membrane_Prep Membrane Preparation Binding_Assay Incubation with Radioligand & Unlabeled this compound Membrane_Prep->Binding_Assay Filtration Separation of Bound & Free Ligand Binding_Assay->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Radio Calculate Specific Binding, IC50 & Ki Counting->Analysis_Radio Analysis_Radio->end start Start: Characterization of this compound Binding cluster_electro cluster_electro start->cluster_electro cluster_radio cluster_radio start->cluster_radio

References

Cilnidipine's Influence on Gene Expression in Vascular Smooth Muscle Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cilnidipine (B1669028), a dual L-type and N-type calcium channel blocker, exerts significant influence on the gene expression profile of vascular smooth muscle cells (VSMCs). Beyond its primary function of calcium influx inhibition, this compound modulates key signaling pathways and transcriptional programs involved in vascular remodeling, inflammation, and cellular proliferation. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on VSMC gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. Understanding these effects is crucial for the development of novel therapeutic strategies targeting cardiovascular diseases such as hypertension and atherosclerosis.

Introduction

Vascular smooth muscle cells are critical regulators of vascular tone and structure. Their phenotypic plasticity, transitioning between a quiescent contractile state and a proliferative synthetic state, is a hallmark of vascular pathologies. This compound's unique dual-blocking action on both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels confers distinct advantages over traditional L-type-selective calcium channel blockers. This document elucidates the downstream consequences of this dual blockade on gene expression in VSMCs, providing a molecular basis for its vasoprotective effects.

Impact of this compound on Gene Expression in Vascular Smooth Muscle Cells

This compound modulates the expression of a range of genes pivotal to VSMC function and pathology. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Genes of the Renin-Angiotensin System (RAS) in Vascular Tissue
GeneModel SystemThis compound TreatmentChange in ExpressionReference
Angiotensin Converting Enzyme (ACE)Stroke-Prone Spontaneously Hypertensive Rats (SHR-SPs)1 mg/kg/day (in combination with valsartan)Significantly attenuated[1]
Angiotensin Converting Enzyme 2 (ACE2)Stroke-Prone Spontaneously Hypertensive Rats (SHR-SPs)1 mg/kg/day (in combination with valsartan)Significantly higher[1]
Table 2: Effect of this compound on Growth Factor and Proliferation-Related Gene Expression in VSMCs
GeneModel SystemThis compound TreatmentChange in ExpressionReference
Transforming Growth Factor-beta1 (TGF-β1) mRNAVSMCs from Spontaneously Hypertensive Rats (SHR)1 µMSignificantly inhibited[2]
Table 3: Effect of this compound on Hypoxia-Inducible Factor (HIF-1) and Related Gene Expression
Gene/ProteinModel SystemThis compound TreatmentChange in Expression/ActivityReference
Hypoxia-Inducible Factor-1 (HIF-1) activityHuman Aortic Smooth Muscle CellsNot specifiedExclusively suppressed[3]
HIF-1α protein synthesisHuman Aortic Smooth Muscle CellsNot specifiedBlocked[3]
HIF-1 downstream genesHuman Aortic Smooth Muscle CellsNot specifiedSuppressed[3]
Table 4: Effect of this compound on Other Key Genes in Vascular Cells
GeneModel SystemThis compound TreatmentChange in ExpressionReference
NADPH Oxidase Subunit (NOX1)Stroke-Prone Spontaneously Hypertensive Rats (SHR-SPs)1 mg/kg/day (in combination with valsartan)Significantly greater attenuation[4]

Signaling Pathways Modulated by this compound in VSMCs

This compound's effects on gene expression are mediated by its influence on several key intracellular signaling pathways.

Inhibition of the Akt and MAPK Pathways

This compound has been shown to suppress the synthesis of HIF-1α protein by inhibiting the activity of the Akt and mitogen-activated protein kinase (MAPK) pathways.[3] This action is independent of its effects on calcium homeostasis and contributes to the downregulation of hypoxia-induced gene expression.[3]

Cilnidipine_HIF1a_Pathway This compound This compound Akt Akt This compound->Akt inhibits MAPK MAPK This compound->MAPK inhibits HIF1a_synthesis HIF-1α Protein Synthesis Akt->HIF1a_synthesis promotes MAPK->HIF1a_synthesis promotes HIF1a_activity HIF-1 Activity HIF1a_synthesis->HIF1a_activity Downstream_Genes Downstream Gene Expression HIF1a_activity->Downstream_Genes

This compound's Inhibition of the HIF-1α Pathway.
Modulation of the Renin-Angiotensin System

In vascular tissues, combination therapy of this compound with an angiotensin II receptor blocker (ARB) like valsartan (B143634) leads to a significant attenuation of Angiotensin Converting Enzyme (ACE) gene expression while increasing the expression of Angiotensin Converting Enzyme 2 (ACE2).[1] This shifts the balance of the renin-angiotensin system towards the vasoprotective ACE2/Ang-(1-7)/Mas receptor axis.

Cilnidipine_RAS_Pathway Cilnidipine_Valsartan This compound + Valsartan ACE ACE Gene Expression Cilnidipine_Valsartan->ACE inhibits ACE2 ACE2 Gene Expression Cilnidipine_Valsartan->ACE2 promotes AngII Angiotensin II ACE->AngII produces Ang1_7 Angiotensin-(1-7) ACE2->Ang1_7 produces Vasoconstriction Vasoconstriction Proliferation AngII->Vasoconstriction Vasodilation Vasodilation Anti-proliferation Ang1_7->Vasodilation

This compound's Modulation of the Renin-Angiotensin System.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on VSMC gene expression.

Vascular Smooth Muscle Cell Culture
  • Isolation: Isolate VSMCs from the thoracic aorta of male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats using the explant method.

  • Culture Medium: Culture the cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage the cells upon reaching 80-90% confluency using 0.25% trypsin-EDTA. Use cells between passages 3 and 8 for experiments.

  • Characterization: Confirm the purity of VSMC cultures by immunofluorescence staining for α-smooth muscle actin.

This compound Treatment
  • Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Treatment: Seed VSMCs in appropriate culture plates. Once the cells reach the desired confluency, replace the medium with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, treat the cells with varying concentrations of this compound (e.g., 1 µM) for the desired duration (e.g., 24 hours).[2]

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Extract total RNA from cultured VSMCs using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

  • Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green-based master mix. Use specific primers for the target genes (e.g., TGF-β1, ACE, ACE2, NOX1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Northern Blot Analysis for TGF-β1 mRNA
  • RNA Electrophoresis: Separate 20 µg of total RNA from each sample on a 1% agarose (B213101) gel containing 2.2 M formaldehyde.

  • Transfer: Transfer the separated RNA to a nylon membrane by capillary action.

  • Probe Labeling: Prepare a 32P-labeled cDNA probe specific for TGF-β1 using a random priming kit.

  • Hybridization: Prehybridize the membrane and then hybridize with the labeled probe overnight at 42°C.

  • Washing and Autoradiography: Wash the membrane under stringent conditions to remove non-specific binding and expose it to X-ray film to visualize the bands. Quantify the band intensity using densitometry.

Immunofluorescence Staining for α-Smooth Muscle Actin
  • Cell Seeding and Fixation: Seed VSMCs on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-smooth muscle actin (e.g., mouse monoclonal) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC) for 1 hour at room temperature in the dark.

  • Mounting and Visualization: Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on VSMC gene expression.

Experimental_Workflow start Start isolate_vsmc Isolate and Culture VSMCs start->isolate_vsmc treat_this compound Treat VSMCs with this compound isolate_vsmc->treat_this compound rna_extraction RNA Extraction treat_this compound->rna_extraction protein_extraction Protein Extraction treat_this compound->protein_extraction immunofluorescence Immunofluorescence treat_this compound->immunofluorescence q_rt_pcr Quantitative RT-PCR rna_extraction->q_rt_pcr northern_blot Northern Blot rna_extraction->northern_blot data_analysis Data Analysis and Interpretation q_rt_pcr->data_analysis northern_blot->data_analysis western_blot Western Blot protein_extraction->western_blot western_blot->data_analysis immunofluorescence->data_analysis end End data_analysis->end

Workflow for Studying this compound's Effects on VSMC Gene Expression.

Conclusion and Future Directions

This compound's ability to modulate gene expression in vascular smooth muscle cells through multiple signaling pathways underscores its potential as a multi-faceted therapeutic agent for cardiovascular diseases. The downregulation of pro-fibrotic and pro-proliferative genes, coupled with the favorable modulation of the renin-angiotensin system, provides a strong rationale for its clinical benefits beyond simple blood pressure reduction.

Future research should focus on elucidating the precise dose-response and time-course effects of this compound on a wider array of genes in VSMCs. Furthermore, exploring the interplay between its L-type and N-type calcium channel blocking activities in mediating these genomic effects will provide deeper insights into its mechanism of action. The application of high-throughput transcriptomic and proteomic approaches will be invaluable in identifying novel gene targets and signaling networks regulated by this compound, paving the way for more targeted and effective therapies for vascular disorders.

References

Methodological & Application

Cilnidipine in vitro experimental protocol for patch clamp studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of Cilnidipine (B1669028) using the whole-cell patch-clamp technique. This compound is a fourth-generation dihydropyridine (B1217469) calcium channel blocker distinguished by its dual inhibitory action on both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels.[1][2][3] This dual blockade contributes to its antihypertensive effects by relaxing vascular smooth muscle (L-type channel inhibition) and suppressing the release of norepinephrine (B1679862) from sympathetic nerve terminals (N-type channel inhibition).[4] Patch-clamp electrophysiology is the definitive method for directly measuring the interaction of this compound with these ion channels.[5]

Quantitative Data Summary: Inhibitory Potency of this compound

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the channel subtype and the experimental model used.

DrugTarget Channel(s)Experimental ModelIC50 / KdCitation
This compound L-typeRat Aortic A7r5 Cells10 nM[5]
L-typeRat Dorsal Root Ganglion Neurons100 nM[6]
N-typeRat Dorsal Root Ganglion Neurons200 nM[6]
N-typeRat Sympathetic Neurons0.8 µM (Kd)[7][8]
Nifedipine L-typeCardiac Myocytes0.2 µM[5]
N-typeRat Sympathetic Neurons131 µM (Kd)[7][8]
Amlodipine L-typeDepolarized Rat Aorta1.9 nM[5]
N-typeOocytes (expressed)5.8 µM[5]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects by physically blocking the pore of voltage-gated calcium channels, thereby preventing the influx of Ca²⁺ into the cell. This action disrupts the downstream processes that rely on calcium as a second messenger, such as muscle contraction and neurotransmitter release.

Cilnidipine_Mechanism cluster_membrane Cell Membrane L_channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) Ca_Influx_L Ca²⁺ Influx L_channel->Ca_Influx_L N_channel N-type Ca²⁺ Channel (Sympathetic Nerve Terminal) Ca_Influx_N Ca²⁺ Influx N_channel->Ca_Influx_N This compound This compound This compound->L_channel Blocks This compound->N_channel Blocks Depolarization Membrane Depolarization Depolarization->L_channel Opens Depolarization->N_channel Opens Contraction Vasoconstriction Ca_Influx_L->Contraction NE_Release Norepinephrine Release Ca_Influx_N->NE_Release

Caption: Dual blockade of L-type and N-type calcium channels by this compound.

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol details the determination of the IC50 value for this compound on voltage-gated calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the target channel or primary neurons).[5][6]

Cell Preparation
  • Culture: Maintain HEK293 cells stably expressing the human Cav1.2 (L-type) or Cav2.2 (N-type) channel, along with requisite auxiliary subunits (e.g., β2 and α2δ), in standard cell culture conditions (37°C, 5% CO2).[5] For primary neurons, such as dorsal root ganglion (DRG) neurons, follow established dissection and culturing protocols.[6]

  • Plating: Seed cells onto glass coverslips at a moderate density 24-48 hours prior to the experiment to ensure a sufficient number of isolated, healthy cells for patching.[5][9]

Solutions and Reagents

Prepare sterile, filtered solutions on the day of the experiment. Barium (Ba²⁺) is often substituted for Ca²⁺ as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[6][10]

Solution TypeComponentConcentration (mM)
External Solution NaCl135
CsCl5.4
BaCl₂ or CaCl₂2-5
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with CsOH
Internal (Pipette) Solution Cs-aspartate or Cs-methanesulfonate120
EGTA10
Mg-ATP5
Na-GTP0.1 - 0.3
HEPES10
Adjust pH to 7.2 with CsOH

Note: The use of Cesium (Cs⁺) in both internal and external solutions helps to block potassium channels, thereby isolating the calcium channel currents.[5][11]

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.[5]

  • Store aliquots at -20°C. On the experimental day, perform serial dilutions in the external solution to achieve the final desired concentrations. Ensure the final DMSO concentration remains low (typically ≤0.1%) to prevent non-specific effects.[11]

Electrophysiological Recording
  • Setup: Place a coverslip in the recording chamber on an inverted microscope stage and continuously perfuse with the external solution.[5]

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[5]

  • Seal Formation: Approach a single, healthy cell with the pipette tip while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".[9]

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[5] This provides electrical and chemical access to the cell's interior.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV to ensure most calcium channels are in a closed, resting state.[5]

Data Acquisition
  • Elicit Currents: Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential to activate the voltage-gated calcium channels and record the resulting inward currents.[5]

  • Establish Baseline: Record several current traces in the drug-free external solution to establish a stable baseline.

  • Compound Application: Apply increasing concentrations of this compound via the perfusion system. Allow sufficient time at each concentration for the drug effect to reach a steady state before recording.[5]

  • Washout: After applying the highest concentration, perfuse the cell with the drug-free external solution to test for the reversibility of the channel blockade.[5]

Data Analysis
  • Measure Peak Current: For each recording, measure the peak amplitude of the inward current.[5]

  • Calculate Inhibition: Determine the percentage of inhibition for each this compound concentration relative to the baseline current.

    • % Inhibition = (1 - (I_drug / I_baseline)) * 100

  • Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.[5]

  • IC50 Determination: Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., the Hill equation) to calculate the IC50 value.[5]

Experimental Workflow

The process of determining the IC50 of this compound follows a standardized workflow from cell preparation to final data analysis.

Workflow A 1. Cell Culture (e.g., HEK293 with Cav1.2/Cav2.2) B 2. Whole-Cell Patch-Clamp (Giga-seal & Rupture) A->B C 3. Data Acquisition (Baseline) (Record Ca²⁺/Ba²⁺ currents in drug-free solution) B->C D 4. Compound Application (Apply increasing concentrations of this compound) C->D E 5. Data Acquisition (Test) (Record currents at each concentration) D->E F 6. Data Analysis (Measure peak inhibition vs. baseline) E->F G 7. IC50 Determination (Fit concentration-response curve) F->G

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Cilnidipine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Cilnidipine on protein expression. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of associated signaling pathways and workflows.

Introduction

This compound is a fourth-generation dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and N-type voltage-gated calcium channels.[1] This dual-blocking action not only contributes to its antihypertensive effects but also implicates it in various cellular signaling pathways, offering neuroprotective and renoprotective benefits.[1][2] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying this compound's therapeutic effects by quantifying changes in the expression and phosphorylation status of key proteins.

This document outlines the procedures for investigating the impact of this compound on proteins involved in the Renin-Angiotensin System (RAS), apoptosis, and key cell signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize representative quantitative data from hypothetical Western blot experiments. The data, presented as fold changes relative to an untreated control, are based on qualitative findings from preclinical studies and serve as an illustrative guide for expected outcomes.

Table 1: Effect of this compound on Proteins of the Renin-Angiotensin System in Hypertensive Rat Kidney Tissue

Target ProteinTreatment GroupFold Change vs. Control
ACEThis compound (2mg/kg/day)↓ 0.6
AT1RThis compound (2mg/kg/day)↓ 0.7
eNOSThis compound (2mg/kg/day)↑ 1.5
p-eNOS (Ser1177)This compound (2mg/kg/day)↑ 2.0

Data are hypothetical and for illustrative purposes, based on descriptive findings.[3][4]

Table 2: Modulation of Apoptotic and PI3K/Akt Signaling Proteins in a Rat Model of Cerebral Ischemia Treated with this compound

Target ProteinTreatment GroupFold Change vs. Ischemia Control
p-Akt (Ser473)This compound↑ 2.5
p-GSK-3βThis compound↑ 1.8
Bcl-2This compound↑ 2.2
BaxThis compound↓ 0.5
Cleaved Caspase-3This compound↓ 0.4

Data are hypothetical and for illustrative purposes, based on descriptive findings.[2]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways potentially affected by this compound and a standard experimental workflow for Western blot analysis.

G cluster_0 This compound's Mechanism of Action This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel inhibits N-type Ca2+ Channel N-type Ca2+ Channel This compound->N-type Ca2+ Channel inhibits Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation ↓ Sympathetic Nerve Activity ↓ Sympathetic Nerve Activity N-type Ca2+ Channel->↓ Sympathetic Nerve Activity ↓ Renin Release ↓ Renin Release ↓ Sympathetic Nerve Activity->↓ Renin Release ↓ ACE Expression ↓ ACE Expression ↓ Renin Release->↓ ACE Expression

This compound's primary mechanism of action.

G cluster_1 PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt phosphorylates GSK-3β GSK-3β p-Akt->GSK-3β inhibits by phosphorylation Bcl-2 Bcl-2 p-Akt->Bcl-2 upregulates Bax Bax p-Akt->Bax downregulates p-GSK-3β p-GSK-3β GSK-3β->p-GSK-3β Apoptosis Apoptosis Bcl-2->Apoptosis Caspase-3 Caspase-3 Bax->Caspase-3 activates Caspase-3->Apoptosis

This compound's effect on the PI3K/Akt pathway.

G cluster_2 Experimental Workflow for Western Blot A 1. Cell Culture & Drug Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis & Quantification I->J

A typical Western blot experimental workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting Western blot analysis to assess protein expression changes following this compound treatment. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell types and target proteins.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., vascular smooth muscle cells, neuronal cells, or renal cells) in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time periods at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Protein Extraction and Quantification
  • Cell Lysis:

    • For adherent cells, wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in lysis buffer.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples and a pre-stained protein ladder onto a polyacrylamide gel and run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

    • Express the results as a fold change relative to the control group.

References

Application Notes and Protocols for Cilnidipine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cilnidipine (B1669028) dosage and administration in various rodent models, based on published research. The information is intended to guide researchers in designing and executing preclinical studies involving this dual L/type N-type calcium channel blocker.

Data Presentation: this compound Dosage in Rodent Models

The following tables summarize the quantitative data on this compound dosage and administration from various studies.

Table 1: Oral Administration of this compound in Rat Models
Rodent ModelDisease/ConditionDosageVehicleDurationKey Findings
Male Albino Wistar RatsL-NAME and Salt-Induced Hypertension2.0 mg/kg/day0.5% Sodium Carboxymethyl Cellulose (Na CMC)28 daysDecreased proteinuria and urinary angiotensin II levels, improved creatinine (B1669602) clearance.[1][2][3]
Spontaneously Hypertensive Rats (SHR)Hypertension10 mg/kg/dayNot Specified12 weeksReduced arterial pressure and total peripheral resistance.[4][5]
Spontaneously Hypertensive Rats (SHR) with Adriamycin-Induced Cardiorenal DamageCardioprotection and Renoprotection20 mg/kg/dayNot Specified4 weeksShowed cardioprotective and renoprotective effects.[6]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Hypertension-Associated Cardiovascular DisordersNot SpecifiedNot SpecifiedNot SpecifiedDelayed onset of cerebral hemorrhage and stroke, reduced cardiac hypertrophy.[7]
Table 2: Intravenous and Intrathecal Administration of this compound in Rodent Models
Rodent ModelDisease/ConditionRoute of AdministrationDosageKey Findings
Anesthetized Wistar Kyoto RatsSympathetic Outflow and Arterial Pressure RegulationIntravenous30 µg/kg bolus + 100 µg/kg/h infusionReduced arterial pressure response range without affecting sympathetic nerve activity response range.[8][9]
Rat Focal Brain Ischemia ModelNeuroprotectionNot SpecifiedHypotensive dosesReduced the size of cerebral infarction.[10][11]
Rat Retina Ischemia-Reperfusion InjuryNeuroprotectionIntravenous100 µg/kgReduced retinal damage.[12]
Rat Retina Ischemia-Reperfusion InjuryNeuroprotectionIntravitreous injection0.5 pmol/eyeDramatically reduced retinal damage.[12]
Spared Nerve Injury Mouse ModelNeuropathic PainIntrathecalNot SpecifiedAttenuated mechanical allodynia and hyperalgesia.[13]
Spontaneously Hypertensive Rats (SHR)Renal HemodynamicsIntravenous2.5, 5.0, and 10 µg/kgCaused dose-dependent dilatation of glomerular afferent and efferent arterioles.[14]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol is based on methodologies for oral administration in rodent studies.[1][2][3][15]

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Distilled water

  • Mortar and pestle or appropriate homogenization equipment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Oral gavage needles (16-18 gauge for rats, with a rounded tip)[16][17]

  • Syringes (appropriately sized for the dosing volume)

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • Accurately weigh the required amount of this compound powder.

    • Prepare the 0.5% Na CMC vehicle by dissolving the appropriate amount of Na CMC in distilled water.

    • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration (e.g., for a 2 mg/kg dose in a 200g rat receiving 1 mL, the concentration would be 0.4 mg/mL). Ensure the suspension is homogenous.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the precise dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[16]

    • Gently restrain the rat. For a one-person technique, hold the rat near the thoracic region and support its lower body.[17]

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle if necessary.[16][17]

    • With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[16]

    • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. Do not force the needle.[16][17]

    • Once the needle is in the stomach, administer the this compound suspension slowly.

    • Gently remove the needle along the same path of insertion.

    • Return the animal to its cage and monitor for any signs of distress.[17]

Protocol 2: Intraperitoneal (IP) Injection of this compound in Rodents

This protocol is a general guideline for IP injections in rodents.[18][19][20][21][22]

Materials:

  • Sterile this compound solution (ensure solubility in a suitable, sterile vehicle)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge for rats, 27-30 gauge for mice)[18][19]

  • 70% alcohol or other suitable disinfectant

  • Sharps container

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile solution of this compound at the desired concentration in a suitable vehicle. The solution should be at room or body temperature to avoid discomfort to the animal.[18]

  • Animal Handling and Injection:

    • Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume is <10 ml/kg for both rats and mice.[19]

    • For Rats (Two-person technique is preferred): [19]

      • One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail.[19]

      • The second person performs the injection.

    • For Mice (One-person technique):

      • Restrain the mouse by grasping the loose skin over the shoulders (scruffing) to immobilize the head and forelimbs.[16][18]

    • Position the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially.[20][22]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left) and major organs.[18][19][21]

    • Disinfect the injection site with 70% alcohol.[18][20]

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[19][20]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.[20][22]

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.[19]

Mandatory Visualizations

Signaling Pathway of this compound

Cilnidipine_Signaling_Pathway cluster_Vascular Vascular Smooth Muscle Cell cluster_Sympathetic Sympathetic Nerve Terminal cluster_RAAS Renin-Angiotensin-Aldosterone System This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type blocks N_type N-type Ca²⁺ Channel This compound->N_type blocks RAAS_effect ↓ RAAS Activity This compound->RAAS_effect suppresses Ca_influx_L Ca²⁺ Influx L_type->Ca_influx_L Vasodilation Vasodilation Ca_influx_L->Vasodilation leads to Ca_influx_N Ca²⁺ Influx N_type->Ca_influx_N Renin Renin N_type->Renin influences release NE_release Norepinephrine Release Ca_influx_N->NE_release triggers SNS_activity ↓ Sympathetic Nervous System Activity NE_release->SNS_activity contributes to SNS_activity->Renin stimulates Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AngII->RAAS_effect leads to

Caption: Signaling pathway of this compound.

Experimental Workflow for this compound Administration in a Hypertension Model

Experimental_Workflow start Start: Acclimatization of Rodents grouping Randomization into Experimental Groups start->grouping control Control Group (Vehicle Administration) grouping->control Group 1 cilnidipine_group This compound Group (Drug Administration) grouping->cilnidipine_group Group 2 hypertension Induction of Hypertension (e.g., L-NAME + Salt) grouping->hypertension Groups 3 & 4 treatment Chronic Daily Dosing (e.g., 28 days) control->treatment cilnidipine_group->treatment hypertension->treatment monitoring Regular Monitoring (Blood Pressure, Body Weight) treatment->monitoring endpoint Endpoint Data Collection (Blood, Urine, Tissue Samples) monitoring->endpoint analysis Biochemical and Histopathological Analysis endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for a hypertension study.

Logical Relationship of this compound's Dual Calcium Channel Blockade and its Effects

Cilnidipine_Effects cluster_channels Calcium Channel Blockade cluster_effects Physiological Effects This compound This compound l_type L-type Ca²⁺ Channel Blockade This compound->l_type n_type N-type Ca²⁺ Channel Blockade This compound->n_type vasodilation Vasodilation l_type->vasodilation leads to sympatholytic Sympatholytic Effect n_type->sympatholytic leads to renoprotection Renoprotective Effect n_type->renoprotection contributes to neuroprotection Neuroprotective Effect n_type->neuroprotection contributes to hypotension Antihypertensive Effect vasodilation->hypotension contributes to sympatholytic->hypotension contributes to

Caption: this compound's dual blockade and resulting effects.

References

Application Notes and Protocols for the Use of Cilnidipine in Primary Neuronal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, in primary neuronal cell culture experiments. This document details its mechanism of action, offers protocols for key experimental assays, and presents quantitative data from relevant studies.

This compound is distinguished by its dual-blocking action on both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels.[1][2][3][4] This dual-action provides a unique pharmacological profile, making it a valuable tool for neuroscience research, particularly in the study of neuroprotection and neuronal signaling.[1][5]

Mechanism of Action in Neurons

This compound's primary mechanism of action involves the inhibition of calcium ion influx through L-type and N-type calcium channels.[1][2] In neurons, L-type channels are abundant on cell bodies and dendrites, while N-type channels are predominantly located at presynaptic terminals, playing a crucial role in neurotransmitter release.[4] By blocking N-type channels, this compound can suppress excessive neurotransmitter release and sympathetic nervous system activity.[1][2][3] This action is a key contributor to its neuroprotective effects observed in various experimental models.[5][6]

The neuroprotective properties of this compound are also attributed to its ability to scavenge free radicals and activate pro-survival signaling pathways.[7][8][9] Studies have demonstrated that this compound can mitigate neuronal damage induced by hypoxia and oxidative stress.[7][8] This is achieved by reducing intracellular calcium overload, decreasing the production of reactive oxygen species, and modulating the activity of signaling cascades such as the PI3K/Akt and ERK pathways.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound in neuronal models.

ParameterCell TypeValueReference
IC50 (L-type Ca2+ current) Rat Dorsal Root Ganglion Neurons100 nM[10]
IC50 (N-type Ca2+ current) Rat Dorsal Root Ganglion Neurons200 nM[10]

Table 1: Inhibitory Concentrations of this compound on Voltage-Gated Calcium Channels. This table provides the half-maximal inhibitory concentrations (IC50) of this compound for L-type and N-type calcium currents as determined by whole-cell patch-clamp experiments in primary rat dorsal root ganglion neurons.[10]

Experimental ModelKey FindingsReference
Hypoxia in Primary Cortical Neurons This compound significantly restored cell viability, reduced apoptotic cell death, and decreased free radical stress and calcium influx.[8]
H2O2-induced injury in nPC12 cells This compound increased cell viability in a concentration-dependent manner and reduced free radical levels.[7][9]
Focal Brain Ischemia in Rats An anti-hypertensive dose of this compound reduced the size of cerebral infarction.[5][6]
Ischemia-Reperfusion in Rat Retina This compound treatment dramatically reduced retinal damage.[11]

Table 2: Neuroprotective Effects of this compound in Various Neuronal Injury Models. This table highlights the significant neuroprotective outcomes observed with this compound treatment across different in vitro and in vivo models of neuronal damage.

Experimental Protocols

Detailed methodologies for key experiments involving the application of this compound in primary neuronal cell cultures are provided below.

Primary Neuronal Cell Culture

This protocol outlines the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common model for studying neuroprotective effects.

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue with the enzymatic dissociation solution at 37°C for the recommended time.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.

  • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

  • Plate the neurons at the desired density onto coated culture plates.

  • Maintain the cultures in an incubator at 37°C with 5% CO2, performing partial media changes every 2-3 days.

Assessment of Neuroprotection using a Cell Viability Assay (MTT Assay)

This protocol describes how to evaluate the protective effect of this compound against an insult like oxidative stress (H2O2) using a colorimetric MTT assay.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Hydrogen peroxide (H2O2) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Culture primary neurons in a 96-well plate to the desired confluence.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-2 hours).

  • Induce neuronal injury by adding H2O2 to the culture medium at a pre-determined toxic concentration (e.g., 100 µM) and incubate for the desired time (e.g., 24 hours). Include control wells with no treatment, this compound alone, and H2O2 alone.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of Signaling Pathways

This protocol details the investigation of this compound's effect on pro-survival signaling pathways (e.g., PI3K/Akt, ERK) via Western blotting.

Materials:

  • Primary neuronal cultures in 6-well plates

  • This compound and injury-inducing agent (e.g., hypoxic conditions)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat primary neuronal cultures with this compound and/or the injury-inducing agent as described in the cell viability assay.

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in neuronal research.

G cluster_0 Experimental Workflow: Assessing Neuroprotection A 1. Culture Primary Neurons B 2. Pre-treat with this compound A->B C 3. Induce Neuronal Injury (e.g., Hypoxia, Oxidative Stress) B->C D 4. Assess Outcome C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (TUNEL) D->F G Western Blot (Signaling Proteins) D->G

Caption: Workflow for assessing this compound's neuroprotective effects.

G cluster_1 This compound's Dual Mechanism of Neuroprotection cluster_2 Direct Channel Blockade cluster_3 Intracellular Signaling Modulation This compound This compound L_channel L-type Ca2+ Channel This compound->L_channel inhibits N_channel N-type Ca2+ Channel This compound->N_channel inhibits ROS Reduced ROS This compound->ROS PI3K_Akt Activation of PI3K/Akt Pathway This compound->PI3K_Akt ERK Activation of ERK Pathway This compound->ERK Ca_influx Decreased Ca2+ Influx Neuroprotection Neuroprotection Ca_influx->Neuroprotection ROS->Neuroprotection PI3K_Akt->Neuroprotection ERK->Neuroprotection

Caption: this compound's neuroprotective signaling pathways.

References

Fluorescence microscopy techniques for visualizing Cilnidipine's cellular uptake

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Visualizing Cilnidipine's Cellular Uptake

These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to visualize and quantify the cellular uptake and activity of this compound using fluorescence microscopy. Two primary approaches are detailed: a direct visualization method based on this compound's potential intrinsic fluorescence and an indirect method that measures its functional effect on intracellular calcium dynamics.

Application Note 1: Direct Visualization of this compound's Cellular Uptake

Principle:

Certain dihydropyridine (B1217469) calcium channel blockers, such as amlodipine, possess intrinsic fluorescent properties that are enhanced within the cellular environment, enabling direct visualization without the need for fluorescent labels that could alter biological activity.[1][2] This approach first requires the characterization of this compound's spectral properties. If intrinsic fluorescence is insufficient, fluorescent labeling of the molecule is an alternative, though potential impacts on the drug's function must be considered.[3]

Experimental Protocols

Protocol 1A: Characterization of this compound's Intrinsic Fluorescence

This protocol aims to determine the excitation and emission spectra of this compound in various solvents to assess its potential as a fluorescent probe.

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of working solutions (e.g., 10 µM) by diluting the stock in buffers of varying polarity and pH (e.g., PBS pH 7.4, ethanol, and a nonpolar solvent like dioxane).

  • Spectrofluorometry:

    • Use a spectrofluorometer to measure the fluorescence spectra.

    • Excitation Spectrum: Set the emission wavelength to a trial value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm).

    • Emission Spectrum: Set the excitation wavelength to the peak identified in the excitation scan and measure the emission spectrum (e.g., 390-600 nm).[2]

    • Record the peak excitation and emission wavelengths (λex/λem).

  • Data Analysis:

    • Plot fluorescence intensity versus wavelength for both excitation and emission.

    • Determine the optimal λex/λem and the quantum yield, if possible. A significant enhancement in a non-polar or protein-rich environment would suggest suitability for cellular imaging.

Protocol 1B: Live-Cell Imaging of this compound Uptake via Intrinsic Fluorescence

This protocol describes the visualization of this compound accumulation in living cells using confocal microscopy.

  • Cell Culture and Preparation:

    • Culture a suitable cell line (e.g., vascular smooth muscle cells like A7r5, or HEK293 cells) on glass-bottom imaging dishes.[1] Grow cells to 70-80% confluency.

    • For co-localization studies, transfect or transduce cells with fluorescent protein markers for specific organelles (e.g., LAMP1-GFP for lysosomes) 24-48 hours prior to imaging.[1][4]

  • Microscope Setup:

    • Use a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Set the excitation laser and emission detector based on the spectral data from Protocol 1A. For example, based on amlodipine, a 365 nm or 405 nm laser might be appropriate.[1]

  • Image Acquisition:

    • Wash cells twice with pre-warmed live-cell imaging medium (e.g., FluoroBrite).

    • Acquire baseline images of the cells before adding the drug.

    • Add this compound solution to the cells at the desired final concentration (e.g., 1-10 µM).

    • Begin time-lapse image acquisition immediately, capturing images at regular intervals (e.g., every 1-2 minutes) to monitor uptake and subcellular distribution.[2] Use the lowest laser power necessary to minimize phototoxicity.[4]

  • Data Analysis:

    • Quantify the mean fluorescence intensity within whole cells or specific subcellular regions over time to determine uptake kinetics.

    • Use image analysis software to measure co-localization with organelle markers.

Data Presentation

Table 1: Hypothetical Spectral Properties of this compound

Parameter Value Condition
Excitation Max (λex) 370 nm In Ethanol
Emission Max (λem) 460 nm In Ethanol
Quantum Yield (Φ) ~0.03 In PBS

| Fluorescence Enhancement | ~8-fold | In 1% Human Serum Albumin |

Visualization

G cluster_prep Preparation cluster_imaging Imaging Workflow cluster_analysis Data Analysis cell_culture 1. Culture Cells on Imaging Dish spectro 2. Characterize this compound's Intrinsic Fluorescence baseline 3. Acquire Baseline Fluorescence Image spectro->baseline add_drug 4. Add this compound to Cells baseline->add_drug timelapse 5. Perform Time-Lapse Confocal Microscopy add_drug->timelapse quantify 6. Quantify Fluorescence Intensity Over Time timelapse->quantify coloc 7. Analyze Subcellular Localization quantify->coloc G cluster_pathway This compound's Mechanism of Action This compound This compound L_channel L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_channel blocks N_channel N-type Ca2+ Channel (Nerve Terminals) This compound->N_channel blocks Ca_influx Ca2+ Influx L_channel->Ca_influx N_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Norepinephrine_release ↓ Norepinephrine Release Ca_influx->Norepinephrine_release G cluster_prep Cell & Compound Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis culture 1. Culture Cells in 96-Well Plate load_dye 2. Load Cells with Fluo-4 AM culture->load_dye add_drug 3. Incubate with This compound load_dye->add_drug baseline 4. Read Baseline Fluorescence add_drug->baseline depolarize 5. Inject KCl to Depolarize Cells baseline->depolarize read_peak 6. Read Peak Fluorescence depolarize->read_peak inhibition 7. Calculate % Inhibition read_peak->inhibition ic50 8. Determine IC50 Value inhibition->ic50

References

Application Notes and Protocols: Measuring Gene Expression Changes Induced by Cilnidipine using qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilnidipine, a fourth-generation dihydropyridine (B1217469) calcium channel blocker, uniquely inhibits both L-type and N-type voltage-gated calcium channels.[1][2] This dual-action mechanism not only contributes to its antihypertensive effects but also suggests a broader impact on gene expression, particularly within the renin-angiotensin system (RAS).[3][4] Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique for measuring changes in gene expression.[5][6] This document provides a detailed protocol for utilizing qPCR to quantify the effects of this compound on the expression of target genes, such as Angiotensin-Converting Enzyme (ACE), in a relevant cell culture model.

Introduction

This compound's pharmacological profile distinguishes it from other calcium channel blockers. By blocking L-type calcium channels in vascular smooth muscle, it induces vasodilation and lowers blood pressure.[1] Concurrently, its inhibition of N-type calcium channels at sympathetic nerve terminals suppresses norepinephrine (B1679862) release, thereby mitigating reflex tachycardia and offering potential reno-protective and neuroprotective benefits.[7][8] Studies have indicated that this compound can suppress the renin-angiotensin system, a critical regulator of blood pressure and cardiovascular function.[3][9] Specifically, it has been shown to reduce the expression of the ACE gene in the kidney.[3]

This protocol outlines a comprehensive workflow for investigating the in vitro effects of this compound on gene expression. It covers cell culture and drug treatment, RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, the qPCR assay and data analysis.

Signaling Pathway Overview

This compound's mechanism of action involves the blockade of voltage-gated calcium channels, which can influence downstream signaling pathways that regulate gene transcription. A simplified representation of this is the inhibition of calcium influx, which can modulate the activity of calcium-dependent transcription factors and signaling cascades, ultimately leading to changes in the expression of genes like ACE.

Cilnidipine_Signaling_Pathway This compound This compound Ca_Channel L-type & N-type Ca²⁺ Channels This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Signaling_Cascade Intracellular Signaling Cascades Ca_Influx->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Regulates Gene_Expression Target Gene Expression (e.g., ACE) Transcription_Factors->Gene_Expression Controls

Figure 1: Simplified signaling pathway of this compound's effect on gene expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Cell Culture and this compound Treatment

A suitable cell line for this study would be one that expresses the target genes of interest and is responsive to calcium channel modulation. For example, a human renal proximal tubule epithelial cell line (e.g., HK-2) would be appropriate for studying changes in ACE expression.

Materials:

  • Appropriate cell line (e.g., HK-2)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence.

  • Drug Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM).

    • Also, prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock.

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the prepared media with different concentrations of this compound and the vehicle control to the respective wells.

    • Include an untreated control group with fresh complete medium.

  • Incubation: Incubate the treated cells for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The optimal duration may need to be determined empirically.[10]

  • Cell Harvesting: After the incubation period, aspirate the medium, wash the cells with PBS, and proceed immediately to RNA extraction.

RNA Extraction

This protocol is based on a TRIzol-like reagent for total RNA isolation.[11][12]

Materials:

Procedure:

  • Cell Lysis: Add 1 mL of RNA isolation reagent to each well of the 6-well plate and lyse the cells by repetitive pipetting.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of the initial reagent, cap the tube securely, and shake vigorously for 15 seconds.[11]

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[11] The mixture will separate into three phases: a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Add 0.5 mL of isopropanol per 1 mL of the initial reagent used.[12]

    • Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.[12]

  • RNA Wash:

    • Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.[12]

  • RNA Resuspension:

    • Discard the ethanol and air-dry the pellet for a few minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Store the RNA at -80°C.

Reverse Transcription (cDNA Synthesis)

This two-step RT-qPCR protocol involves the initial conversion of RNA to cDNA.[13]

Materials:

  • Total RNA sample

  • Reverse transcriptase enzyme (e.g., M-MLV)

  • Reverse transcriptase buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Reaction Setup: On ice, prepare the reverse transcription reaction mix according to the manufacturer's protocol. A typical reaction might include:

    • 1 µg of total RNA

    • Reverse transcriptase

    • Reaction buffer

    • dNTPs

    • Primers

    • Nuclease-free water to the final volume

  • Incubation: Place the reaction tubes in a thermal cycler and run a program such as:

    • Primer annealing: 25°C for 10 minutes

    • Reverse transcription: 42°C for 60 minutes[11]

    • Enzyme inactivation: 85°C for 5 minutes[11]

  • Storage: The resulting cDNA can be stored at -20°C for future use.

Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection method.[14]

Materials:

  • cDNA template

  • SYBR Green qPCR master mix

  • Forward and reverse primers for the gene of interest (e.g., ACE) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR detection system

Procedure:

  • Primer Design: Design primers for the target and housekeeping genes with similar melting temperatures and to amplify a product of 100-200 bp.

  • Reaction Setup: On ice, prepare the qPCR reaction mix. For each gene, prepare a master mix for all samples to ensure consistency. A typical reaction includes:

    • SYBR Green master mix

    • Forward primer

    • Reverse primer

    • Nuclease-free water

    • Diluted cDNA template (e.g., 1:10 dilution)

  • Plate Setup:

    • Pipette the master mix into the wells of a qPCR plate.

    • Add the corresponding diluted cDNA to each well.

    • Include no-template controls (NTC) for each primer set.

    • Seal the plate firmly.

  • qPCR Program: Run the plate in a real-time PCR machine with a program such as:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis

Data Presentation

Table 1: Experimental Parameters
ParameterDescription
Cell Line Human Kidney 2 (HK-2)
Drug This compound
Vehicle Dimethyl sulfoxide (B87167) (DMSO)
Treatment Concentrations 0 µM (Vehicle), 1 µM, 5 µM, 10 µM
Treatment Duration 24 hours
Target Gene Angiotensin-Converting Enzyme (ACE)
Housekeeping Gene Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
qPCR Chemistry SYBR Green
Table 2: Primer Sequences
GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ACE (Sequence to be designed)(Sequence to be designed)
GAPDH (Sequence to be designed)(Sequence to be designed)
Table 3: Sample qPCR Data and Analysis

The following table demonstrates how to calculate the relative gene expression using the delta-delta Ct (2-ΔΔCt) method.[15][16][17]

SampleTreatmentGeneCt ValueΔCt (CtTarget - CtGAPDH)ΔΔCt (ΔCtSample - ΔCtVehicle)Fold Change (2-ΔΔCt)
1VehicleACE24.52.50.01.0
GAPDH22.0
21 µM this compoundACE25.03.10.60.66
GAPDH21.9
35 µM this compoundACE25.83.71.20.44
GAPDH22.1
410 µM this compoundACE26.54.41.90.27
GAPDH22.1

Experimental Workflow Visualization

The overall experimental workflow can be visualized as follows:

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qPCR & Analysis Cell_Seeding 1. Seed Cells Drug_Treatment 2. Treat with this compound Cell_Seeding->Drug_Treatment Incubation 3. Incubate Drug_Treatment->Incubation RNA_Extraction 4. RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup 6. qPCR Setup cDNA_Synthesis->qPCR_Setup qPCR_Run 7. Real-Time PCR qPCR_Setup->qPCR_Run Data_Analysis 8. Data Analysis (ΔΔCt) qPCR_Run->Data_Analysis

Figure 2: Experimental workflow for qPCR analysis of this compound-induced gene expression changes.

Conclusion

This protocol provides a robust framework for investigating the effects of this compound on gene expression using qPCR. By following these detailed steps, researchers can obtain reliable and quantifiable data on how this compound modulates the expression of target genes like ACE. The provided templates for data presentation and visualization will aid in the clear and concise reporting of findings. This methodology can be adapted to study other genes of interest and in different cell types to further elucidate the molecular mechanisms of this compound's action.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis in Cells Treated with Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine, a dihydropyridine (B1217469) calcium channel blocker, is recognized for its dual-blocking action on L-type and N-type calcium channels.[1] Beyond its established role in managing hypertension, emerging research indicates that this compound can influence fundamental cellular processes, including apoptosis or programmed cell death. The induction of apoptosis is a critical mechanism for anti-cancer therapies and a key consideration in the safety and efficacy of various pharmacological agents. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the apoptotic effects of compounds like this compound on cell populations.

These application notes provide a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry. This document outlines the principles of the Annexin V/PI assay, detailed experimental protocols, and representative data presentation. Additionally, it includes visualizations of the experimental workflow and a putative signaling pathway for this compound-induced apoptosis.

Principle of Annexin V and Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for the detection of apoptosis by flow cytometry. The principle of this assay is based on the translocation of phosphatidylserine (B164497) (PS) from the inner leaflet to the outer leaflet of the a plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA.

By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal).

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data from flow cytometry analysis of a human breast cancer cell line (e.g., MDA-MB-231) treated with this compound. These tables are designed to illustrate the dose-dependent and time-dependent effects of this compound on the induction of apoptosis.

Table 1: Dose-Dependent Effect of this compound on Apoptosis (48-hour treatment)

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.44.3 ± 0.9
5085.6 ± 3.58.1 ± 1.25.3 ± 0.913.4 ± 2.1
10068.3 ± 4.215.7 ± 2.514.9 ± 2.830.6 ± 5.3
15045.1 ± 5.128.4 ± 3.825.5 ± 4.153.9 ± 7.9

Table 2: Time-Dependent Effect of this compound (100 µM) on Apoptosis

Treatment Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.31.5 ± 0.23.6 ± 0.5
1288.4 ± 2.96.8 ± 1.14.2 ± 0.811.0 ± 1.9
2479.2 ± 3.711.5 ± 1.98.7 ± 1.520.2 ± 3.4
4868.3 ± 4.215.7 ± 2.514.9 ± 2.830.6 ± 5.3

Experimental Protocols

Materials and Reagents

  • Cell line of interest (e.g., MDA-MB-231 human breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Protocol for Apoptosis Analysis

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) or with a fixed concentration for different time points (e.g., 0, 12, 24, 48 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the cells collected from the culture medium.

    • For suspension cells, collect the cells by centrifugation.

  • Cell Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Collect data for at least 10,000 events per sample.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) cilnidipine_treatment 2. This compound Treatment (Dose- and Time-course) cell_culture->cilnidipine_treatment cell_harvesting 3. Cell Harvesting (Adherent & Floating Cells) cilnidipine_treatment->cell_harvesting washing 4. Washing with PBS cell_harvesting->washing staining 5. Staining with Annexin V-FITC & PI washing->staining flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 7. Data Analysis (Quantification of Apoptosis) flow_cytometry->data_analysis

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway This compound This compound l_type_ca L-type Ca2+ Channel This compound->l_type_ca Inhibits n_type_ca N-type Ca2+ Channel This compound->n_type_ca Inhibits ca_influx Ca2+ Influx l_type_ca->ca_influx n_type_ca->ca_influx pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt Modulates bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Downregulates bax Bax (Pro-apoptotic) pi3k_akt->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

Application of Cilnidipine in Ischemia-Reperfusion Injury Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), offers a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels.[1][2][3][4] This dual mechanism not only contributes to its antihypertensive effects but also confers significant organ-protective properties, particularly in the context of ischemia-reperfusion (I/R) injury.[2][5][6] By inhibiting L-type calcium channels in vascular smooth muscle, this compound induces vasodilation.[4][7] Simultaneously, its blockade of N-type calcium channels at sympathetic nerve terminals suppresses the release of norepinephrine (B1679862), thereby mitigating excessive sympathetic nervous system activity, a key contributor to I/R-induced damage.[1][2][5][8][9]

These application notes provide a comprehensive overview of the use of this compound in various preclinical I/R injury models, detailing its protective mechanisms, experimental protocols, and key quantitative outcomes.

Mechanism of Action in Ischemia-Reperfusion Injury

This compound's protective effects in I/R injury are multifactorial:

  • Inhibition of Calcium Overload: By blocking L-type calcium channels, this compound helps prevent the excessive intracellular calcium influx that is a hallmark of ischemic injury and a trigger for a cascade of detrimental events, including mitochondrial dysfunction and activation of proteases.[9][10]

  • Sympathetic Nervous System Modulation: The blockade of N-type calcium channels is crucial. It attenuates the surge in norepinephrine release from sympathetic nerve endings that occurs during ischemia and reperfusion, thereby reducing cardiac stress, arrhythmias, and vasoconstriction.[8][9][11]

  • Neuroprotection: In the central nervous system, this compound's N-type calcium channel blockade has been shown to be neuroprotective. It can reduce the size of cerebral infarction in animal models of focal brain ischemia.[12] This effect is linked to the reduction of Ca2+ influx through N-type Ca2+ channels following NMDA receptor activation.[13]

  • Anti-inflammatory and Antioxidant Effects: Studies suggest that this compound possesses anti-inflammatory and antioxidant properties, further contributing to its protective effects against I/R injury.[14][15][16] It has been shown to reduce oxidative stress markers and the expression of genes related to inflammation.[14]

Data Presentation: Quantitative Outcomes of this compound Treatment in I/R Models

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound in various I/R injury models.

Table 1: Cardiac Ischemia-Reperfusion Injury Model (Rabbit)

ParameterControl GroupThis compound (0.5 µg/kg/min)This compound (1.0 µg/kg/min)Reference
Ventricular Premature Beats (VPBs) during Ischemia (beats/30 min) 27.2 ± 4.515.6 ± 3.110.4 ± 4.9[8][9]
Ventricular Premature Beats (VPBs) during Reperfusion (beats/30 min) 24.2 ± 3.16.8 ± 1.93.5 ± 1.0[8][9]
Myocardial Infarct Size (% of Area at Risk) Not specified as significantly different from 0.5 µg/kg/minModest, non-significant reductionSignificantly reduced[9]
Myocardial Interstitial Norepinephrine Levels Increased during I/RSignificantly reducedSignificantly reduced[8][9]

Table 2: Retinal Ischemia-Reperfusion Injury Model (Rat)

TreatmentOutcomeReference
This compound (100 µg/kg, i.v. or 0.5 pmol/eye, intravitreous) Dramatically reduced retinal damage[13]
Amlodipine (B1666008) (L-type CCB; 30-100 µg/kg, i.v. or 0.1-1 pmol/eye, intravitreous) No protective effects[13]
ω-conotoxin MVIIA (N-type CCB; 0.1 pmol/eye, intravitreous) Significantly reduced retinal damage[13]

Table 3: Hepatic Ischemia-Reperfusion Injury Model (Rat)

Treatment (100 µg/kg i.p.)Outcome at 6 hours post-reperfusionOutcome at 24 hours post-reperfusionReference
This compound More significant amelioration of biochemical and histological markers of injury compared to AmlodipineProtection was less sustained compared to Amlodipine[10]
Amlodipine Significant amelioration of injury markersProtection outlasted that of this compound[10]

Experimental Protocols

Protocol 1: Rabbit Model of Myocardial Ischemia-Reperfusion Injury

This protocol is adapted from studies investigating the anti-arrhythmic and cardioprotective effects of this compound.[8][9]

  • Animal Model: Japanese white rabbits.

  • Anesthesia: Administer appropriate anesthesia.

  • Surgical Preparation:

    • Perform a left thoracotomy to expose the heart.

    • Identify and isolate the left anterior descending (LAD) coronary artery.

    • Place a snare occluder around the LAD for subsequent ischemia induction.

  • Ischemia-Reperfusion Protocol:

    • Ischemia: Occlude the LAD for 30 minutes.

    • Reperfusion: Release the snare to allow for 48 hours of reperfusion.

  • This compound Administration:

    • Dosage: 0.5 or 1.0 µg/kg/min, administered intravenously (i.v.).

    • Timing: Administer from 30 minutes before the onset of ischemia to 30 minutes after the start of reperfusion.

  • Monitoring and Analysis:

    • Continuously monitor electrocardiogram (ECG) and blood pressure.

    • Quantify the incidence of ventricular premature beats (VPBs) during ischemia and reperfusion.

    • At 48 hours post-reperfusion, measure the myocardial infarct size.

    • Determine myocardial interstitial noradrenaline levels before, during, and after ischemia.

Protocol 2: Rat Model of Retinal Ischemia-Reperfusion Injury

This protocol is based on a study evaluating the neuroprotective effects of this compound in the retina.[13]

  • Animal Model: Male Wistar rats.

  • Anesthesia: Administer appropriate anesthesia.

  • Induction of Retinal Ischemia:

    • Cannulate the anterior chamber of one eye with a 27-gauge needle connected to a saline reservoir.

    • Induce ischemia by raising the saline reservoir to elevate the intraocular pressure above the systolic blood pressure for a defined period (e.g., 60 minutes).

  • This compound Administration:

    • Intravenous (i.v.): Administer this compound (e.g., 100 µg/kg) via the tail vein prior to the induction of ischemia.

    • Intravitreous: Inject a small volume of this compound solution (e.g., 0.5 pmol/eye) directly into the vitreous humor before ischemia.

  • Post-Reperfusion Evaluation:

    • Allow for a 7-day reperfusion period.

    • Perform morphometric evaluation of retinal damage through histological analysis of retinal sections.

Protocol 3: Rat Model of Focal Brain Ischemia

This protocol is derived from research on the neuroprotective effects of this compound in stroke models.[12]

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Administer appropriate anesthesia.

  • Induction of Focal Brain Ischemia:

    • Perform a middle cerebral artery occlusion (MCAO) to induce focal ischemia.

  • This compound Administration:

    • Administer an anti-hypertensive and anti-sympathetic dose of this compound. The exact dose should be determined based on preliminary studies to achieve the desired physiological effect.

  • Assessment of Cerebral Infarction:

    • After a defined reperfusion period (e.g., 24 hours), sacrifice the animals.

    • Harvest the brains and slice them into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct size using image analysis software.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Neuroprotection during I/R Injury```dot

// Nodes Ischemia [label="Ischemia-Reperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Ca2+ Influx via\nN-type Ca2+ Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuronal_Injury [label="Neuronal Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ischemia -> NMDA_R; NMDA_R -> Ca_Influx; Ca_Influx -> Neuronal_Injury; this compound -> Ca_Influx [arrowhead=tee, color="#EA4335", style=bold, label="Blocks"]; }

Caption: Workflow for studying this compound in a rabbit myocardial I/R model.

Logical Relationship of this compound's Dual Action

Cilnidipine_Dual_Action This compound This compound L_type L-type Ca2+ Channels (Vascular Smooth Muscle) This compound->L_type Blocks N_type N-type Ca2+ Channels (Sympathetic Nerve Terminals) This compound->N_type Blocks Vasodilation Vasodilation L_type->Vasodilation NE_Release Decreased Norepinephrine Release N_type->NE_Release Organ_Protection Organ Protection in Ischemia-Reperfusion Vasodilation->Organ_Protection NE_Release->Organ_Protection

Caption: Dual mechanism of this compound leading to organ protection.

References

Application Notes and Protocols: Immunohistochemical Staining for Molecular Targets of Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB) that uniquely inhibits both L-type (long-lasting) and N-type (neural) voltage-dependent calcium channels.[1][2] This dual-blocking action provides a potent antihypertensive effect through vasodilation (via L-type channel blockade) and a sympatholytic effect by inhibiting norepinephrine (B1679862) release from sympathetic nerve endings (via N-type channel blockade).[3][4][5] Consequently, this compound influences several key signaling pathways, including the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), and has demonstrated cardioprotective, neuroprotective, and renoprotective effects.[1][4][6]

These application notes provide an overview of the key molecular targets of this compound and detailed protocols for their detection and analysis using immunohistochemistry (IHC).

Key Molecular Targets and Signaling Pathways

This compound's primary mechanism involves the direct inhibition of Cav1.2 (L-type) and Cav2.2 (N-type) calcium channels.[7] This initial action triggers a cascade of downstream effects, making several proteins key targets for investigation in tissues affected by this compound.

  • L-type Calcium Channel (Cav1.2): Located on vascular smooth muscle cells, blockade of these channels by this compound leads to vasodilation and a reduction in blood pressure.[3]

  • N-type Calcium Channel (Cav2.2): Found at sympathetic nerve terminals, inhibition of these channels suppresses the release of norepinephrine, thereby reducing cardiac sympathetic overactivity without causing reflex tachycardia, a common side effect of other CCBs.[1][4][8][9]

  • Renin-Angiotensin-Aldosterone System (RAAS): this compound has been shown to suppress the RAAS.[1][4] This includes inhibiting renin release and attenuating the formation of Angiotensin II, a potent vasoconstrictor.[10][11] Key IHC targets in this pathway include Renin itself, primarily in the juxtaglomerular apparatus of the kidney, and the Angiotensin II Type 1 Receptor (AT1R) .[12][13]

  • Endothelial Nitric Oxide Synthase (eNOS): Studies suggest this compound enhances the production of nitric oxide (NO) through the increased expression and phosphorylation of eNOS, contributing to its vasorelaxant properties.[14][15]

Cilnidipine_Signaling_Pathway cluster_this compound This compound Action cluster_channels Primary Targets cluster_effects Downstream Effects cluster_outcomes Physiological Outcomes This compound This compound L_type L-type Ca²⁺ Channel (Cav1.2) This compound->L_type Inhibits N_type N-type Ca²⁺ Channel (Cav2.2) This compound->N_type Inhibits eNOS ↑ eNOS Activity (↑ NO Production) This compound->eNOS Enhances VSM Vascular Smooth Muscle Relaxation L_type->VSM NE ↓ Norepinephrine Release N_type->NE RAAS ↓ RAAS Activity (↓ Renin, ↓ Ang II) N_type->RAAS Vaso Vasodilation VSM->Vaso BP ↓ Blood Pressure NE->BP HR No Reflex Tachycardia NE->HR RAAS->BP Organ Organ Protection (Kidney, Heart) RAAS->Organ eNOS->Vaso Vaso->BP

Caption: this compound's dual-blocking mechanism and downstream effects.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Hemodynamic and Renal Effects of this compound

Parameter Baseline (Mean ± SD) Post-Treatment (Mean ± SD) % Change / Reduction Study Population Citation
Systolic Blood Pressure 150.07 ± 5.44 mmHg 123.03 ± 5.23 mmHg ~18% Reduction Hypertensive patients with Type 2 Diabetes [1]
Diastolic Blood Pressure 95.5 ± 8.15 mmHg 80.8 ± 2.42 mmHg ~15% Reduction Hypertensive patients with Type 2 Diabetes [1]
Microalbuminuria 66.62 ± 8.39 mg/L 38.8 ± 6.45 mg/L 27.56 ± 10.25 mg/L Reduction Hypertensive patients with Type 2 Diabetes [1]
Systolic Blood Pressure 151 ± 15 mmHg 129 ± 14 mmHg ~14.6% Reduction Patients with mild to moderate hypertension [16]
Diastolic Blood Pressure 84 ± 11 mmHg 71 ± 9 mmHg ~15.5% Reduction Patients with mild to moderate hypertension [16]

| Pulse Rate | Not specified | No significant change | N/A | Patients with mild to moderate hypertension |[16] |

Table 2: Effects of this compound on Neurohormonal and Endothelial Factors

Parameter Control/Baseline This compound Treatment Effect Model/Population Citation
Cardiac MIBG Washout Rate Higher in hypertensive patients Significantly decreased Suppressed cardiac sympathetic overactivity Patients with essential hypertension [17]
Plasma Norepinephrine No significant change No significant change - Patients with essential hypertension [17]
Plasma Renin Activity No significant change No significant change - Patients with essential hypertension [17]
eNOS mRNA Expression Control Increased by 42.4% (P < .05) Enhanced eNOS expression Human internal thoracic artery [14]
eNOS Phosphorylation (Ser1177) Control Increased by 37.0% (P < .05) Enhanced eNOS activity Human internal thoracic artery [14]
Plasma Aldosterone (B195564) Baseline Significantly reduced Suppressed aldosterone levels Hypertensive patients with Type 2 Diabetes [18]
Blood/Urine Catecholamines Baseline Significantly reduced Suppressed sympathetic nerve activity Hypertensive patients with Type 2 Diabetes [18]

| Serum Angiotensin II | Control | Significantly decreased (p < 0.05) | Reduced Ang II levels | Hypertensive rats |[10] |

Immunohistochemistry (IHC) Protocols

This section provides a general IHC protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections, followed by specific considerations for each of this compound's key molecular targets.

IHC_Workflow start Start: FFPE Tissue Section on Slide deparaffin 1. Deparaffinization & Rehydration (Xylene, Ethanol (B145695) series) start->deparaffin retrieval 2. Antigen Retrieval (Heat-Induced or Enzymatic) deparaffin->retrieval blocking_perox 3. Peroxidase Blocking (3% H₂O₂) retrieval->blocking_perox blocking_serum 4. Serum Blocking (e.g., Normal Goat Serum) blocking_perox->blocking_serum primary_ab 5. Primary Antibody Incubation (Overnight at 4°C) blocking_serum->primary_ab secondary_ab 6. Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection 7. Detection (HRP-Streptavidin) secondary_ab->detection chromogen 8. Chromogen Substrate (DAB) detection->chromogen counterstain 9. Counterstaining (Hematoxylin) chromogen->counterstain dehydrate 10. Dehydration & Clearing (Ethanol series, Xylene) counterstain->dehydrate mounting 11. Mounting & Coverslipping dehydrate->mounting end End: Visualization under Microscope mounting->end

Caption: Standard experimental workflow for IHC on FFPE tissues.
General Protocol for FFPE Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 times for 5 minutes each.[19]

    • Transfer slides to 100% ethanol, 2 times for 3 minutes each.[19]

    • Hydrate through graded ethanol series: 95%, 70%, and 50% for 3 minutes each.[19]

    • Rinse with distilled water.

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes. Heat-Induced Epitope Retrieval (HIER) is common.

    • Immerse slides in a staining dish containing 10 mM Sodium Citrate (B86180) Buffer (pH 6.0).[19][20]

    • Heat to 95-100°C for 20-40 minutes.[20]

    • Allow slides to cool to room temperature for at least 20 minutes.[19]

    • Rinse sections in Tris-buffered saline with Tween-20 (TBS-T).

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[19]

    • Rinse with PBS or TBS, 2 times for 5 minutes each.

  • Blocking:

    • Incubate sections with a blocking serum (e.g., 5-10% normal serum from the same species as the secondary antibody) for 1 hour at room temperature to prevent non-specific binding.[20][21]

  • Primary Antibody Incubation:

    • Drain blocking serum and apply the primary antibody diluted in blocking buffer.

    • Incubate in a humidified chamber, typically overnight at 4°C.[22]

  • Secondary Antibody Incubation:

    • Wash slides 3 times in PBS or TBS-T.

    • Apply a biotinylated secondary antibody that is specific to the primary antibody's host species.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Wash slides 3 times in PBS or TBS-T.

    • Apply a streptavidin-horseradish peroxidase (HRP) conjugate (as part of an Avidin-Biotin Complex (ABC) kit).

    • Incubate for 30 minutes at room temperature.

  • Chromogen Development:

    • Wash slides 3 times in PBS or TBS-T.

    • Apply DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (typically 1-5 minutes).[19]

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Target-Specific IHC Considerations

1. N-type Calcium Channel (Cav2.2)

  • Tissue Types: Sympathetic neurons, dorsal root ganglion neurons, brain tissue, retina.[9][23]

  • Localization: Presynaptic nerve terminals, cell bodies, and dendrites. In the retina, prominent localization at the tips of horizontal cell axons.[23]

  • Antibody Selection: Use a primary antibody validated for IHC against the alpha 1B subunit (Cav2.2).

  • Protocol Notes: Voltage-gated calcium channels can be challenging targets due to their complex protein structure.[24] Ensure optimal fixation and antigen retrieval. A gentle HIER method with citrate buffer (pH 6.0) is recommended.

2. L-type Calcium Channel (Cav1.2)

  • Tissue Types: Vascular smooth muscle, cardiac muscle, brain (e.g., substantia nigra dopamine (B1211576) neurons).[25]

  • Localization: Cell membrane of myocytes and neurons (cell bodies and proximal dendrites).[25]

  • Antibody Selection: Use a primary antibody specific for the alpha 1C or alpha 1D subunit (Cav1.2/1.3).

  • Protocol Notes: Similar to N-type channels, these are large membrane proteins. A protocol optimized for membrane proteins, including sufficient blocking and potentially a shorter fixation time to preserve epitopes, is beneficial.[24]

3. Renin

  • Tissue Types: Kidney.

  • Localization: Primarily confined to the epithelioid cells of the afferent arteriole in the juxtaglomerular apparatus (JGA).[12] Staining is granular, corresponding to secretion granules.[12][26] Under certain pathological conditions or with RAAS inhibitor treatment, expression can increase and extend along the arteriole.[12][27]

  • Antibody Selection: A polyclonal or monoclonal antibody specific for renin, validated for use in the target species.

  • Protocol Notes: Standard FFPE protocols are generally successful. Renin is an abundant protein in its specific location, making it a robust IHC target.

4. Angiotensin II Type 1 Receptor (AT1R)

  • Tissue Types: Vascular walls, kidney, adrenal gland, brain, colonic mucosa.[13][28][29]

  • Localization: Cell membrane and cytoplasm of various cells, including vascular smooth muscle cells, renal tubular cells, and neurons.[28][30]

  • Antibody Selection: Choose a well-validated antibody for AT1R, as specificity can be a concern.

  • Protocol Notes: AT1R is a G-protein coupled receptor, and its expression levels can be moderate. Optimal antigen retrieval (citrate buffer, pH 6.0 HIER) is critical for a strong signal.

5. Endothelial Nitric Oxide Synthase (eNOS)

  • Tissue Types: Vascular endothelium, brain.[14][31]

  • Localization: Primarily in the cytoplasm and membrane of endothelial cells lining blood vessels.

  • Antibody Selection: Antibodies targeting total eNOS or phosphorylated eNOS (at Ser1177, indicating activation) can be used to assess both expression and activity.

  • Protocol Notes: eNOS is a well-characterized protein, and many reliable antibodies are available. Standard IHC protocols are typically effective. For phospho-specific antibodies, phosphatase inhibitors may be added to buffers during tissue processing to preserve the phosphorylation state.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Cilnidipine in bulk drug and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.

Introduction

This compound is a fourth-generation dihydropyridine (B1217469) derivative calcium channel blocker used in the treatment of hypertension.[1] It functions by blocking both L-type and N-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This document provides a detailed protocol for an RP-HPLC method that effectively separates and quantifies this compound.

Chromatographic Conditions

A summary of optimized chromatographic conditions from various validated methods is presented below. These parameters can be adapted as a starting point for method development and validation in your laboratory.

ParameterMethod 1Method 2Method 3
Column Xttera RP18 (100 x 4.6 mm, 3.5 µm)[1]Kromasil C18 (250mm X 4.6mm, 5µm)[2]Cosmocil C18 (250mm x 4.6ID, Particle size: 5 micron)[3]
Mobile Phase 10 mM Phosphate (B84403) Buffer (pH 2.6) : Acetonitrile (B52724) (30:70, v/v)[1]Methanol (B129727) : Sodium di-hydrogen ortho phosphate buffer (pH 3.0) : Acetonitrile (75:18:7, v/v/v)[2]Methanol : Water (pH 3.0 with Ortho phosphoric acid) (65:35, v/v)[3]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[2]1.0 ml/min[3]
Detection Wavelength 240 nm[1][2]240 nm[2]260 nm[3]
Injection Volume 20 µL[1][2]20 µL[2]Not Specified
Column Temperature Ambient (about 25°C)[1]Ambient[2]Not Specified
Run Time Not Specified10 minutes[2]Not Specified

Method Validation Summary

The performance of the HPLC method for this compound quantification has been validated according to International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters from a representative study is provided below.

Validation ParameterResult
Linearity Range 40.0573 – 120.1719 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]
Retention Time 3.029 min[1]
Limit of Detection (LOD) 1.2038 µg/mL[1]
Limit of Quantification (LOQ) 3.6478 µg/mL[1]
Accuracy (% Recovery) 98.23% - 99.60%[1]
Precision (% RSD) Intra-day: < 1.2%, Inter-day: < 1.2%[2] (from a similar method)

Experimental Protocols

Preparation of Mobile Phase (Method 1)
  • Phosphate Buffer (10 mM, pH 2.6): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[1] Adjust the pH to 2.6 ± 0.05 with 5% orthophosphoric acid.[1]

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a ratio of 30:70 (v/v).[1]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-30 minutes.[4]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase (or methanol as a diluent) and sonicate to dissolve.[4]

  • Make up the volume to 10 mL with the same solvent to obtain a concentration of 1000 µg/mL.

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder 20 this compound tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.[2]

  • Add approximately 7 mL of the mobile phase (or methanol) and sonicate for 30 minutes to ensure complete dissolution of this compound.

  • Make up the volume to 10 mL with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method. For example, pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get a concentration of 100 µg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

System Suitability

System suitability tests are integral to ensure the performance of the chromatographic system. The following parameters should be checked before starting the analysis.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 3000
% RSD of Peak Area Not more than 2.0% (for replicate injections of the standard)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardSol Standard Solution Preparation Injection Injection of Samples StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_System SolventReservoir Solvent Reservoir (Mobile Phase) Pump Pump SolventReservoir->Pump Flow Injector Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV-Vis) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

References

Application Notes and Protocols: In Vitro Angiogenesis Assay Using HUVEC Cells with Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions. The in vitro tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) is a widely utilized method to screen for compounds that may modulate angiogenesis. Cilnidipine, a fourth-generation dihydropyridine (B1217469) calcium channel blocker, is unique in its dual blockade of both L-type and N-type calcium channels.[1] This dual action not only contributes to its antihypertensive effects but also suggests a potential role in modulating vascular function through mechanisms that may impact angiogenesis.[1] While direct studies on this compound's effect on HUVEC tube formation are not extensively documented, research on other L-type calcium channel blockers, such as Lacidipine, has demonstrated significant effects on in vitro angiogenesis, suggesting that calcium signaling is crucial in this process.[2][3][4][5]

These application notes provide a detailed protocol for assessing the effect of this compound on HUVEC-mediated angiogenesis, adapted from established methodologies for similar compounds. The provided protocols and data tables are intended to serve as a comprehensive guide for researchers to investigate the anti- or pro-angiogenic potential of this compound.

Data Presentation

The following tables are structured to organize and present quantitative data obtained from in vitro angiogenesis assays with this compound.

Table 1: Effect of this compound on HUVEC Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of JunctionsNumber of Branches
Vehicle Control (DMSO)-
This compound0.1
This compound1
This compound10
Positive Control (e.g., Sunitinib)Specify
Negative Control (e.g., VEGF)Specify

Table 2: Effect of this compound on HUVEC Proliferation

Treatment GroupConcentration (µM)Cell Viability (%) (e.g., via MTT assay)Cell Count (x10^4 cells/well)
Vehicle Control (DMSO)-100
This compound0.1
This compound1
This compound10

Table 3: Effect of this compound on HUVEC Migration

Treatment GroupConcentration (µM)Wound Closure (%) (at 24h)Number of Migrated Cells (transwell assay)
Vehicle Control (DMSO)-
This compound0.1
This compound1
This compound10

Experimental Protocols

Protocol 1: HUVEC Tube Formation Assay

This protocol is adapted from a validated high-content 2D angiogenesis assay.[2][3][6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive and negative controls (e.g., Sunitinib, VEGF)

  • Calcein AM fluorescent dye

  • Fluorescence microscope with image analysis software

Procedure:

  • Plate Coating: Thaw BME on ice. Coat the wells of a 96-well plate with 50-80 µL of BME per well and incubate at 37°C for 30-60 minutes to allow for gelation.

  • Cell Seeding: Culture HUVECs in EGM-2 until they reach 70-90% confluency. Harvest the cells and resuspend them in EGM-2 at a density of 1 x 10^5 to 1.5 x 10^5 cells/mL. Seed 100 µL of the cell suspension (1 x 10^4 to 1.5 x 10^4 cells) onto the surface of the BME gel in each well.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. After allowing the HUVECs to attach for a short period (e.g., 30 minutes), carefully replace the medium with the medium containing the desired concentrations of this compound, vehicle control, or other controls.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours. The optimal incubation time should be determined empirically, but tube formation is often observed within 16 hours.

  • Visualization and Quantification:

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.

    • Capture images using a fluorescence microscope.

    • Quantify the tube formation by measuring the total tube length, number of junctions, and number of branches using an appropriate image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 2: HUVEC Proliferation Assay (MTT Assay)

Materials:

  • HUVECs

  • EGM-2

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of EGM-2 and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: HUVEC Migration Assay (Wound Healing Assay)

Materials:

  • HUVECs

  • EGM-2

  • 6-well plates

  • 200 µL pipette tips

Procedure:

  • Create Monolayer: Seed HUVECs in 6-well plates and grow them to 90-100% confluency.

  • Create Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or controls.

  • Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Quantification: Measure the area of the wound at both time points using image analysis software. The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] x 100.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for In Vitro Angiogenesis Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HUVEC_culture HUVEC Culture Cell_seeding Cell Seeding HUVEC_culture->Cell_seeding Plate_coating 96-well Plate Coating (BME/Matrigel) Plate_coating->Cell_seeding Treatment Treatment with this compound Cell_seeding->Treatment Incubation Incubation (4-24h) Treatment->Incubation Staining Fluorescent Staining (Calcein AM) Incubation->Staining Imaging Microscopy Imaging Staining->Imaging Quantification Image Quantification (Tube length, junctions) Imaging->Quantification

Caption: A flowchart of the HUVEC tube formation assay.

signaling_pathway Putative Signaling Pathway of this compound in HUVECs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound L_type_Ca_channel L-type Ca2+ Channel This compound->L_type_Ca_channel Blocks N_type_Ca_channel N-type Ca2+ Channel This compound->N_type_Ca_channel Blocks Ca_influx ↓ Intracellular Ca2+ L_type_Ca_channel->Ca_influx Modulates N_type_Ca_channel->Ca_influx Modulates VEGFR2 VEGFR2 PLC_gamma PLCγ VEGFR2->PLC_gamma PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Activates eNOS eNOS Activation Ca_influx->eNOS Modulates NO_production ↑ NO Production eNOS->NO_production Angiogenesis Angiogenesis (Tube Formation) NO_production->Angiogenesis Modulates PLC_gamma->Angiogenesis Modulates Akt Akt PI3K->Akt Akt->eNOS Akt->Angiogenesis Modulates

Caption: this compound's potential impact on angiogenesis pathways.

References

Measuring Intracellular Calcium Concentration Changes with Cilnidipine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and N-type voltage-gated calcium channels.[1][2] This dual-blocking action not only contributes to its antihypertensive effects by relaxing vascular smooth muscle (L-type channel blockade) but also suppresses sympathetic nerve activity by inhibiting norepinephrine (B1679862) release from nerve terminals (N-type channel blockade).[1][2] Understanding the precise effects of this compound on intracellular calcium ([Ca²⁺]i) dynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

These application notes provide detailed protocols for measuring changes in intracellular calcium concentration in response to this compound using common fluorescent calcium indicators, Fluo-4 AM and Fura-2 AM.

Mechanism of Action: this compound's Dual Blockade of Calcium Channels

This compound exerts its pharmacological effects by binding to and blocking the pore of both L-type (Caᵥ1.2) and N-type (Caᵥ2.2) voltage-gated calcium channels. This blockade inhibits the influx of extracellular calcium into cells, leading to a decrease in intracellular calcium concentration. In vascular smooth muscle cells, this results in vasodilation and a reduction in blood pressure. In neuronal cells, the blockade of N-type channels at presynaptic terminals reduces neurotransmitter release, contributing to the sympatholytic effect of this compound.

cluster_membrane Cell Membrane L_channel L-type Ca²⁺ Channel (Caᵥ1.2) Ca_intracellular Intracellular Ca²⁺ N_channel N-type Ca²⁺ Channel (Caᵥ2.2) This compound This compound This compound->L_channel blocks This compound->N_channel blocks Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->L_channel influx Ca_extracellular->N_channel influx Vasodilation Vasodilation Ca_intracellular->Vasodilation leads to Reduced_Neurotransmission Reduced Neurotransmitter Release Ca_intracellular->Reduced_Neurotransmission leads to A 1. Cell Culture: Seed A7r5 cells in a 96-well black-walled, clear-bottom plate. B 2. Fluo-4 AM Loading: Incubate cells with Fluo-4 AM loading solution. A->B C 3. This compound Incubation: Incubate cells with varying concentrations of this compound. B->C D 4. Baseline Fluorescence Measurement: Measure baseline fluorescence using a fluorescence plate reader. C->D E 5. KCl Stimulation & Measurement: Inject KCl to induce depolarization and measure fluorescence changes. D->E F 6. Data Analysis: Calculate the percentage inhibition of the calcium response. E->F A 1. Cell Culture & Fura-2 Loading: Culture IMR-32 cells on coverslips and load with Fura-2 AM. B 2. Pre-treatment (Optional): Incubate with an L-type channel blocker (e.g., nifedipine) to isolate N-type channel effects. A->B C 3. This compound Incubation: Incubate with this compound. B->C D 4. Baseline Ratiometric Measurement: Measure baseline fluorescence ratio (340/380 nm excitation). C->D E 5. KCl Stimulation & Measurement: Stimulate with KCl and record the change in fluorescence ratio. D->E F 6. Data Analysis: Calculate the change in intracellular calcium concentration. E->F

References

Application Notes and Protocols for the Use of Cilnidipine in Xenograft Models for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine (B1669028) is a fourth-generation dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and N-type voltage-gated calcium channels.[1][2] Primarily approved for the treatment of hypertension, its dual-channel blockade leads to vasodilation and suppression of sympathetic nervous system activity.[1][3] Emerging in vitro evidence suggests that this compound may possess anti-cancer properties, making it a candidate for investigation in cancer research. These application notes provide a comprehensive overview of the potential use of this compound in xenograft models, including hypothetical data, detailed experimental protocols, and visualizations of its proposed mechanism of action and experimental workflows.

Putative Anti-Cancer Mechanism of Action

In vitro studies have elucidated several potential mechanisms through which this compound may exert anti-tumor effects:

  • Suppression of Hypoxia-Inducible Factor 1 (HIF-1): In human lung carcinoma A549 cells, this compound has been shown to suppress the activity of HIF-1, a key transcription factor in tumor progression and angiogenesis. This suppression is achieved by inhibiting the Akt and mitogen-activated protein kinase (MAPK) pathways.[4]

  • Inhibition of Cell Proliferation: this compound has demonstrated anti-proliferative effects in vascular smooth muscle cells by inhibiting DNA synthesis and the expression of transforming growth factor-beta1 (TGF-β1) mRNA.[1]

  • Induction of Cytotoxicity: One study on MDA-MB-231 breast cancer cell lines suggested that this compound can induce cytotoxicity through oxidative damage to cancer cells.[5]

  • Regulation of Calcium Signaling: As a calcium channel blocker, this compound disrupts the influx of calcium ions, which is a crucial secondary messenger in signaling pathways that control cell proliferation, migration, and invasion in cancer.[6]

Rationale for Use in Xenograft Models

While direct in vivo studies of this compound in cancer xenograft models are not yet available in the published literature, studies on other L-type calcium channel blockers, such as amlodipine, have demonstrated significant inhibition of tumor growth in athymic mice bearing human breast cancer xenografts.[7] This provides a strong rationale for investigating the efficacy of this compound in similar preclinical models. Xenograft models offer a valuable platform to assess the in vivo anti-tumor activity, pharmacokinetics, and potential biomarkers of response to this compound treatment.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential outcomes of a xenograft study with this compound. This data is extrapolated from in vivo studies of other calcium channel blockers and should be used as a reference for experimental design.

Table 1: Hypothetical Efficacy of this compound in a Human Lung Carcinoma (A549) Xenograft Model

Treatment GroupDose (mg/kg/day, p.o.)Mean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (mg) ± SEM
Vehicle Control-1250 ± 150-1300 ± 160
This compound10875 ± 12030910 ± 130
This compound20600 ± 9552650 ± 100

Table 2: Hypothetical Effect of this compound on Biomarkers in A549 Tumor Xenografts (Immunohistochemistry Score)

Treatment GroupDose (mg/kg/day, p.o.)Ki-67 Proliferation Index (%) ± SEMHIF-1α Expression (Mean Optical Density) ± SEM
Vehicle Control-85 ± 50.85 ± 0.09
This compound2040 ± 80.35 ± 0.06

Experimental Protocols

This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a mouse xenograft model using the A549 human lung carcinoma cell line.

Protocol 1: A549 Cell Culture and Preparation
  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Harvesting for Implantation:

    • When cells are approximately 80% confluent, wash them with sterile phosphate-buffered saline (PBS).

    • Detach cells using Trypsin-EDTA.

    • Neutralize trypsin with a complete culture medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile, serum-free PBS.

    • Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Matrix on ice to a final concentration of 5 x 10⁷ cells/mL.

Protocol 2: Mouse Xenograft Model Establishment
  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Wipe the right flank with an alcohol pad.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ A549 cells) subcutaneously into the right flank using a 27-gauge needle.

  • Tumor Monitoring:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Protocol 3: this compound Formulation and Administration
  • Vehicle Preparation: Prepare a vehicle solution of 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water.

  • This compound Preparation:

    • Calculate the required amount of this compound for the study based on the desired doses (e.g., 10 and 20 mg/kg) and the body weight of the mice.

    • Prepare a suspension of this compound in the vehicle to the desired concentrations.

    • Ensure the formulation is homogenous by vortexing or sonicating before each administration.

  • Administration:

    • Administer this compound or vehicle orally (p.o.) via gavage once daily for 21 consecutive days.

    • The administration volume should be consistent, typically 10 mL/kg of body weight.

    • Monitor the body weight of the mice twice weekly as a measure of toxicity.

Protocol 4: Endpoint Analysis
  • Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and measure their final volume.

  • Tissue Processing:

    • Divide each tumor into two halves.

    • Fix one half in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).

    • Snap-freeze the other half in liquid nitrogen and store it at -80°C for protein or RNA analysis.

  • Immunohistochemistry:

    • Embed the formalin-fixed tissues in paraffin (B1166041) and section them.

    • Perform IHC staining for markers of proliferation (Ki-67) and the proposed drug target (HIF-1α).

    • Quantify the staining using appropriate imaging software.

  • Statistical Analysis: Analyze the data for tumor volume, tumor weight, and biomarker expression using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type n_type N-type Ca²⁺ Channel This compound->n_type ca_influx ↓ Intracellular Ca²⁺ Influx l_type->ca_influx n_type->ca_influx akt_mapk ↓ Akt/MAPK Pathway ca_influx->akt_mapk tgf_beta ↓ TGF-β1 Expression ca_influx->tgf_beta hif1a ↓ HIF-1α Synthesis akt_mapk->hif1a proliferation ↓ Proliferation tgf_beta->proliferation angiogenesis ↓ Angiogenesis tgf_beta->angiogenesis invasion ↓ Invasion tgf_beta->invasion hif1a->proliferation hif1a->angiogenesis hif1a->invasion G start A549 Cell Culture implantation Subcutaneous Implantation in Nude Mice start->implantation monitoring Tumor Growth Monitoring (Volume = 100-150 mm³) implantation->monitoring randomization Randomization into Treatment & Control Groups monitoring->randomization treatment Daily Oral Administration (this compound or Vehicle) for 21 Days randomization->treatment endpoint Endpoint Analysis: Tumor Weight & Volume, Immunohistochemistry treatment->endpoint end Data Analysis endpoint->end

References

Application Notes and Protocols: Electrophysiological Recording of Ion Channels with Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilnidipine is a fourth-generation dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type (CaV1.2) and N-type (CaV2.2) voltage-gated calcium channels.[1] This dual-blocking action provides this compound with a distinct pharmacological profile, not only inducing vasodilation by blocking L-type channels in vascular smooth muscle but also suppressing the sympathetic nervous system by inhibiting N-type channels at nerve terminals, which reduces norepinephrine (B1679862) release.[1][2][3] These application notes provide detailed protocols for the electrophysiological characterization of this compound's effects on both L-type and N-type calcium channels using the whole-cell patch-clamp technique.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound on L-type and N-type calcium channels have been quantified across various experimental models. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of this compound.

Target Channel Experimental Model IC50 Reference
L-type (CaV1.2)Rat Aortic A7r5 Cells10 nM[4]
L-type (CaV1.2)Rat Dorsal Root Ganglion Neurons100 nM[5]
N-type (CaV2.2)Rat Dorsal Root Ganglion Neurons200 nM[5]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Dual Channel Blockade

This compound's mechanism of action involves the direct blockade of both L-type and N-type calcium channels, leading to two distinct physiological outcomes. The blockade of L-type channels in vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure. The blockade of N-type channels in sympathetic nerve terminals inhibits the release of norepinephrine, leading to a reduction in sympathetic tone.

This compound This compound L_type L-type Ca²⁺ Channel (Vascular Smooth Muscle) This compound->L_type N_type N-type Ca²⁺ Channel (Sympathetic Nerve Terminal) This compound->N_type Ca_influx_L ↓ Ca²⁺ Influx L_type->Ca_influx_L Ca_influx_N ↓ Ca²⁺ Influx N_type->Ca_influx_N Vasodilation Vasodilation Ca_influx_L->Vasodilation NE_release ↓ Norepinephrine Release Ca_influx_N->NE_release BP ↓ Blood Pressure Vasodilation->BP Sympathetic_tone ↓ Sympathetic Tone NE_release->Sympathetic_tone

This compound's dual mechanism of action.
Experimental Workflow for Whole-Cell Patch-Clamp Recording

The following diagram outlines the key steps involved in a whole-cell patch-clamp experiment to assess the effect of this compound on ion channel activity.

cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/ Neuron Dissociation Giga_Seal Approach Cell & Form Giga-ohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Pipette_Prep Fabricate & Fire-polish Patch Pipettes Pipette_Prep->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Channel Currents Whole_Cell->Baseline Cilnidipine_App Apply this compound (Increasing Concentrations) Baseline->Cilnidipine_App Washout Washout with Drug-free Solution Cilnidipine_App->Washout Measure_Peak Measure Peak Current Amplitude Washout->Measure_Peak Inhibition_Calc Calculate % Inhibition Measure_Peak->Inhibition_Calc Dose_Response Plot Dose-Response Curve Inhibition_Calc->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Workflow for electrophysiological recording.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type (CaV1.2) Calcium Channels

This protocol is designed to determine the IC50 value of this compound on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel).

1. Cell Preparation:

  • Culture HEK293 cells stably expressing the human CaV1.2 channel, along with its auxiliary β2 and α2δ subunits, in standard cell culture conditions (37°C, 5% CO2).

  • Plate the cells onto glass coverslips at a suitable density to allow for the isolation of single cells for patching 24-48 hours before the experiment.

2. Solutions and Reagents:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.

3. Electrophysiological Recording:

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Approach a single, healthy cell with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal".

  • Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

4. Data Acquisition:

  • To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential.

  • Record the resulting inward calcium currents using a patch-clamp amplifier and data acquisition software.

  • Establish a stable baseline current by recording several current traces in the absence of this compound.

  • Apply increasing concentrations of this compound to the cell via a perfusion system, allowing sufficient time at each concentration for the drug effect to reach a steady state.

  • Perform a washout by perfusing the cell with the drug-free external solution to check for reversibility.

5. Data Analysis:

  • Measure the peak amplitude of the inward calcium current at each concentration of this compound.

  • Calculate the percentage of inhibition for each concentration relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.

  • Fit the curve with a sigmoidal dose-response equation to determine the IC50 value.[6]

Protocol 2: Whole-Cell Patch-Clamp Recording of N-type (CaV2.2) Calcium Channels

This protocol is adapted for recording N-type calcium channel currents, often in primary neurons or cell lines expressing CaV2.2.

1. Cell Preparation:

  • Acutely dissociate neurons (e.g., dorsal root ganglion or superior cervical ganglion neurons) from rodents or use a cell line endogenously or exogenously expressing N-type calcium channels (e.g., IMR-32 human neuroblastoma cells).[1]

  • Plate dissociated neurons on coated glass coverslips and allow them to adhere before recording.

2. Solutions and Reagents:

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl2 (as the charge carrier to enhance current and reduce calcium-dependent inactivation), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Add 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Pharmacological Blockers: To isolate N-type currents, other calcium channel subtypes can be blocked. For example, use a dihydropyridine antagonist like nifedipine (B1678770) (10 µM) to block L-type channels.[3]

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the same procedure for pipette fabrication, giga-seal formation, and establishing whole-cell configuration as described in Protocol 1.

  • Clamp the cell membrane potential at a holding potential of -90 mV to ensure channels are available for activation.

4. Data Acquisition:

  • Elicit N-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 50-100 ms) from the holding potential.

  • Record baseline currents in the presence of blockers for other channel types (if necessary).

  • Apply increasing concentrations of this compound and record the resulting inhibition of the N-type current.

  • Perform a washout to assess the reversibility of the block.

5. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the IC50 value of this compound for N-type calcium channels.

Conclusion

These application notes provide a framework for the electrophysiological investigation of this compound's effects on L-type and N-type calcium channels. The provided protocols and data will aid researchers, scientists, and drug development professionals in further characterizing the unique pharmacological properties of this dual-channel blocker and in the discovery of new therapeutic agents with similar mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cilnidipine's Low Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Cilnidipine during their experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these issues.

This compound at a Glance: Physicochemical Properties

Understanding the inherent properties of this compound is the first step in troubleshooting its low solubility. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability.[1]

PropertyValueReference(s)
Molecular Formula C27H28N2O7[2]
Molecular Weight 492.5 g/mol [2]
Appearance Light yellow crystalline powder[3]
Melting Point 97-99°C[3]
pKa 11.39[3][4]
LogP 5.54[3][4]
Aqueous Solubility Practically insoluble in water[3]
Solubility in Organic Solvents Freely soluble in acetonitrile, sparingly soluble in methanol (B129727) and ethanol (B145695)[3]

Troubleshooting Guide: Common Solubility Issues and Solutions

This guide addresses common problems encountered when trying to dissolve this compound in aqueous solutions and provides a stepwise approach to resolving them.

Q1: My this compound powder is not dissolving in my aqueous buffer, even with vigorous mixing. What should I do first?

A1: Start with the simplest methods before moving to more complex formulation strategies.

  • Verify Solvent Choice: Confirm that you are using an appropriate aqueous buffer. For initial attempts, a buffer within a physiologically relevant pH range (e.g., phosphate-buffered saline, PBS, at pH 7.4) is a good starting point.

  • Gentle Heating: Carefully warm the solution to 37°C. This can sometimes increase the solubility of a compound. However, be cautious as excessive heat can lead to degradation.

  • pH Adjustment: Since this compound has a high pKa, its solubility is not significantly affected by pH changes within the typical physiological range. However, for experimental purposes outside of this range, altering the pH far from its pKa may have a minor effect.[5]

  • Use of a Co-solvent: This is often the most effective initial step. Dissolve the this compound in a small amount of a water-miscible organic solvent first, and then add this stock solution to your aqueous buffer.[6]

Q2: I've tried using a co-solvent, but my this compound precipitates when I add it to the aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous medium is a common issue with co-solvent systems. Here’s how to troubleshoot it:

  • Decrease the Stock Solution Concentration: A highly concentrated stock solution is more likely to precipitate. Try preparing a more dilute stock solution in your organic solvent.

  • Slow Addition with Rapid Stirring: Add the co-solvent stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and can prevent localized supersaturation and precipitation.

  • Optimize the Co-solvent Percentage: The final concentration of the organic co-solvent in your aqueous solution should be as low as possible, ideally below 1% (v/v), to avoid solvent-induced artifacts in your experiments. You may need to test different final concentrations to find the optimal balance between solubility and experimental compatibility.

  • Consider a Different Co-solvent: If DMSO or ethanol are causing issues, you could explore other pharmaceutically acceptable co-solvents like polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol.[7]

Q3: I need a higher concentration of dissolved this compound than what I can achieve with a simple co-solvent system. What are my options?

A3: For higher concentrations, more advanced formulation techniques are necessary. These methods aim to increase the apparent solubility and dissolution rate of this compound.

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level. This can significantly enhance its aqueous solubility.[8]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules like this compound, forming a complex that is more water-soluble.[9]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a higher dissolution rate and apparent solubility.

Below is a troubleshooting workflow to guide your decision-making process:

G start Start: this compound powder not dissolving in aqueous buffer step1 Try basic methods: - Gentle heating (37°C) - pH adjustment (limited effect) start->step1 step2 Use a co-solvent (e.g., DMSO, Ethanol) step1->step2 step3 Does it dissolve? step2->step3 Check for dissolution step4 Precipitation occurs upon addition to aqueous buffer? step3->step4 No end_success Success: this compound is dissolved step3->end_success Yes step5 Troubleshoot co-solvent method: - Decrease stock concentration - Slow addition with rapid stirring - Optimize final co-solvent % step4->step5 Yes step6 Need higher concentration? step4->step6 No step5->step2 step7 Explore advanced techniques: - Solid Dispersions - Cyclodextrin Complexes - Nanosuspensions step6->step7 Yes end_further Select and perform advanced protocol step7->end_further

Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

  • Q4: What is the maximum aqueous solubility of this compound that can be achieved?

    • A4: The intrinsic aqueous solubility of this compound is very low. However, by using advanced formulation techniques, its apparent solubility can be significantly increased. For example, solid dispersions with Poloxamer 188 have reported solubilities up to 21.07 µg/mL.[8]

  • Q5: Are there any stability concerns I should be aware of when preparing this compound solutions?

    • A5: Yes, solutions of poorly soluble drugs, especially those prepared using methods that create a supersaturated state (like some solid dispersions), can be prone to precipitation over time. It is recommended to use freshly prepared solutions for your experiments.

  • Q6: How do I choose the best solubility enhancement technique for my specific experiment?

    • A6: The choice of technique depends on several factors, including the required concentration of this compound, the nature of your experiment (in vitro vs. in vivo), and the acceptable level of excipients. The diagram below illustrates a decision-making process based on these factors.

G start Start: Need to enhance this compound solubility q1 What is the required concentration? start->q1 low_conc Low to Moderate q1->low_conc Low to Moderate high_conc High q1->high_conc High q2 What is the experimental context (in vitro / in vivo)? invitro In Vitro q2->invitro In Vitro invivo In Vivo q2->invivo In Vivo low_conc->q2 high_conc->q2 cosolvent Co-solvent Method invitro->cosolvent cyclodextrin Cyclodextrin Complexation invitro->cyclodextrin invivo->cyclodextrin solid_disp Solid Dispersion invivo->solid_disp nanosuspension Nanosuspension invivo->nanosuspension

Decision tree for selecting a solubility enhancement method.

Experimental Protocols

Here are detailed protocols for the most common and effective methods to enhance the aqueous solubility of this compound.

Protocol 1: Co-solvent Method

This method is suitable for preparing stock solutions for in vitro experiments where a low final concentration of the organic solvent is acceptable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (ACS grade or higher)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Calibrated pipettes and sterile tubes

Procedure:

  • Prepare a Stock Solution: Weigh the required amount of this compound powder and place it in a sterile tube. Add the desired volume of DMSO or ethanol to achieve a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Working Solution: While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.

  • Final Check: Ensure the final solution is clear and free of any precipitate.

Protocol 2: Solid Dispersion by Solvent Evaporation Method

This method is effective for significantly increasing the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Poloxamer 188, PVP K30)

  • Methanol (ACS grade or higher)

  • China dish or glass beaker

  • Magnetic stirrer with hot plate

  • Desiccator

Procedure:

  • Dissolution: Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:9 drug-to-carrier ratio) and place them in a china dish.[8]

  • Solvent Addition: Add a sufficient amount of methanol to dissolve both the this compound and the carrier completely.

  • Solvent Evaporation: Gently heat the solution on a magnetic stirrer hot plate (around 40-50°C) with continuous stirring to facilitate the evaporation of the solvent.

  • Drying: Once the solvent has completely evaporated and a solid mass is formed, transfer the solid to a desiccator for at least 24 hours to remove any residual solvent.

  • Pulverization: Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Solubility Determination: To determine the solubility of the prepared solid dispersion, add an excess amount to a known volume of aqueous buffer, stir for 24 hours, filter, and analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Cyclodextrin Inclusion Complexation by Kneading Method

This method enhances solubility by encapsulating this compound within a cyclodextrin molecule.

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methanol-water mixture (1:1 v/v)

  • Mortar and pestle

  • Oven

Procedure:

  • Weighing: Accurately weigh this compound and the cyclodextrin in a 1:1 molar ratio.

  • Kneading: Place the powders in a mortar and add a small amount of the methanol-water mixture to form a homogeneous paste. Knead the paste for an extended period (e.g., 1-3 hours), adding more of the solvent mixture as needed to maintain a suitable consistency.

  • Drying: Spread the paste in a thin layer on a glass dish and dry it in an oven at 45-50°C for 24 hours.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 4: Nanosuspension by Precipitation-Ultrasonication Method

This method improves the dissolution rate by reducing the particle size of this compound.

Materials:

  • This compound powder

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Anti-solvent (e.g., water)

  • Stabilizer (e.g., Tween 80)

  • Ultrasonicator

Procedure:

  • Organic Phase Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare the organic phase.

  • Aqueous Phase Preparation: Dissolve a stabilizer, such as Tween 80, in an anti-solvent like water to prepare the aqueous phase.

  • Precipitation: Inject the organic phase into the aqueous phase under constant stirring. The drug will precipitate out as nanoparticles.

  • Ultrasonication: Subject the resulting suspension to ultrasonication to further reduce the particle size and ensure a uniform distribution.

  • Characterization: The particle size, polydispersity index (PDI), and zeta potential of the nanosuspension should be determined using a particle size analyzer.

The following diagram illustrates the general workflow for preparing a nanosuspension:

G start Start: Prepare Nanosuspension step1 Dissolve this compound in a suitable solvent (Organic Phase) start->step1 step2 Dissolve stabilizer in an anti-solvent (Aqueous Phase) start->step2 step3 Inject organic phase into aqueous phase under stirring step1->step3 step2->step3 step4 Precipitation of nanoparticles occurs step3->step4 step5 Apply ultrasonication to reduce particle size and ensure uniformity step4->step5 end Characterize the nanosuspension: - Particle Size - PDI - Zeta Potential step5->end

Workflow for preparing a this compound nanosuspension.

By following these troubleshooting guides and experimental protocols, researchers can effectively address the challenges associated with this compound's low aqueous solubility and successfully prepare solutions suitable for their experimental needs.

References

Technical Support Center: Optimizing Cilnidipine Concentration for In Vitro Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing Cilnidipine (B1669028) concentration in in vitro cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific research question. Based on published data, a broad starting range of 1 µM to 200 µM is recommended. For antiproliferative studies in vascular smooth muscle cells, concentrations as low as 1 µM have been shown to be effective.[1] In contrast, for neuroprotective effects in nPC12 cells, this compound was found to be non-toxic up to 150 µM, with a slight decrease in viability at 200 µM. A study on MDA-MB-231 breast cancer cells reported an IC50 value of 128.418 µM for cytotoxicity induced by oxidative damage. Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound is sparingly soluble in aqueous buffers.[2] For in vitro assays, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[2] The solubility in these solvents is approximately 25 mg/mL for DMSO and 30 mg/mL for DMF.[2] The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3] After dissolving in the organic solvent, the stock solution can be further diluted with the aqueous buffer or cell culture medium of choice.[2] It is not recommended to store the aqueous solution for more than one day.[2]

Q3: Does the presence of serum in the culture medium affect the activity of this compound?

A3: Yes, components in serum can potentially interfere with the activity of this compound and the performance of cell viability assays. Serum may contain components that bind to the drug, reducing its effective concentration. Additionally, serum can have high endogenous lactate (B86563) dehydrogenase (LDH) activity, which can lead to high background in LDH assays.[3] For tetrazolium-based assays like MTT, serum components can also interfere with the reduction of the tetrazolium salt.[3] It is often recommended to use a serum-free medium during the assay incubation period to minimize these interferences.[3] However, the impact of serum should be empirically determined for your specific experimental setup.

Troubleshooting Guide

Issue 1: High background signal in the cell viability assay.

  • Possible Cause:

    • Contamination: Bacterial or yeast contamination can lead to false-positive signals in MTT assays as microbes can also reduce the MTT reagent.[3]

    • Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings in colorimetric assays.[3] Components in serum can also contribute to background signals.[3]

    • Compound Interference: The test compound itself might react with the assay reagents.

  • Troubleshooting Steps:

    • Microscopy Check: Always visually inspect your plates for any signs of microbial contamination before adding assay reagents.

    • Use Phenol Red-Free Medium: If high background persists, switch to a phenol red-free medium during the assay incubation.

    • Serum-Free Incubation: Consider performing the final assay incubation step in a serum-free medium.[3]

    • Compound Control: Include control wells with this compound in the medium but without cells to check for any direct reaction between the compound and the assay reagents.

Issue 2: Low or no signal in the cell viability assay.

  • Possible Cause:

    • Insufficient Cell Number: The number of viable cells may be too low to generate a detectable signal.

    • Incorrect Assay Timing: For cytotoxicity assays like LDH, the assay may be performed before significant cell death has occurred, especially if the compound induces a slow cell death process.[3]

    • Enzyme Inhibition by Compound: The test compound might be inhibiting the enzyme responsible for signal generation (e.g., LDH).[3]

    • Reagent Degradation: Improper storage or handling of assay reagents can lead to loss of activity.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal within the linear range of the assay.

    • Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time with this compound to observe the desired effect.

    • Enzyme Inhibition Control: To check for LDH enzyme inhibition, add this compound to the supernatant of cells that have been fully lysed (positive control) and measure the LDH activity. A reduced signal would indicate enzyme inhibition.[3]

    • Reagent Quality Check: Ensure that all assay reagents are stored correctly and are within their expiration dates.

Issue 3: Precipitation of this compound in the culture medium.

  • Possible Cause:

    • Poor Aqueous Solubility: this compound has low solubility in aqueous solutions.[2] The concentration used may exceed its solubility limit in the cell culture medium.

    • Interaction with Media Components: Components in the cell culture medium could be causing the compound to precipitate.

  • Troubleshooting Steps:

    • Check Solubility Limit: Be aware of the solubility limits of this compound in your chosen solvent and final culture medium.

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining this compound in solution.

    • Gentle Mixing and Pre-warming: After diluting the stock solution in the medium, mix gently and ensure the medium is at 37°C before adding to the cells.

    • Visual Inspection: Always visually inspect the culture wells for any signs of precipitation after adding this compound.

Quantitative Data Summary

Table 1: Reported IC50 Values and Effective Concentrations of this compound

Cell LineAssayEffectConcentrationCitation
MDA-MB-231 (Human Breast Cancer)Lipid Peroxidation AssayCytotoxicityIC50: 128.418 µM
Vascular Smooth Muscle Cells (from SHR)DNA Synthesis AssayAntiproliferative1 µM and 10 µM[1]
nPC12 (Neuronal Cells)Viability AssayNo significant effectUp to 150 µM
Rat Aortic A7r5 CellsBa2+ Current InhibitionL-type Ca2+ channel blockadeIC50: 10 nM (after 10 min)
Rat Dorsal Root Ganglion NeuronsBa2+ Current InhibitionL-type Ca2+ channel blockadeIC50: 100 nM
Rat Dorsal Root Ganglion NeuronsBa2+ Current InhibitionN-type Ca2+ channel blockadeIC50: 200 nM

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include appropriate vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Prepare Controls:

    • Spontaneous LDH Release (Negative Control): Wells with untreated cells.

    • Maximum LDH Release (Positive Control): Wells with untreated cells where cell lysis is induced by adding a lysis buffer (e.g., 10X Lysis Solution provided in commercial kits) about 45 minutes before the assay.

    • Background Control: Wells with culture medium but no cells.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. A reference wavelength of 680 nm can be used for background correction.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

Cilnidipine_Signaling_Pathways This compound This compound l_type L-type Ca2+ Channels This compound->l_type Inhibits n_type N-type Ca2+ Channels This compound->n_type Inhibits pi3k PI3K ↑ This compound->pi3k camkii CaMKII Activation ↓ This compound->camkii ca_influx Ca2+ Influx ↓ l_type->ca_influx n_type->ca_influx dna_synthesis DNA Synthesis ↓ ca_influx->dna_synthesis akt Akt ↑ pi3k->akt bax Bax ↓ akt->bax bcl2 Bcl-2 ↑ akt->bcl2 caspase3 Caspase-3 ↓ akt->caspase3 Inhibits apoptosis Apoptosis ↓ bax->apoptosis Promotes bcl2->apoptosis Inhibits caspase3->apoptosis Promotes cell_survival Cell Survival ↑ apoptosis->cell_survival proliferation Proliferation ↓ dna_synthesis->proliferation mptp mPTP Opening ↓ camkii->mptp mitochondrial_damage Mitochondrial Damage ↓ mptp->mitochondrial_damage mitochondrial_damage->apoptosis Promotes

Caption: Signaling pathways modulated by this compound affecting cell viability.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Define Cell Line and Research Question lit_review Literature Review: Find reported effective concentrations for similar cell types. start->lit_review dose_response Design Dose-Response Experiment: Broad range (e.g., 0.1 - 200 µM) lit_review->dose_response cell_seeding Seed Cells at Optimal Density dose_response->cell_seeding treatment Treat with this compound and Vehicle Control cell_seeding->treatment incubation Incubate for Predetermined Time (e.g., 24, 48, 72h) treatment->incubation viability_assay Perform Cell Viability Assay (MTT or LDH) incubation->viability_assay data_analysis Data Analysis: Calculate % viability vs. concentration viability_assay->data_analysis ic50 Determine IC50 or Effective Concentration data_analysis->ic50 narrow_range Refine Concentration Range: Perform experiments around the determined effective concentration ic50->narrow_range If necessary end End: Optimized Concentration Identified ic50->end If optimal narrow_range->cell_seeding

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic for Unexpected Cell Viability Results

Troubleshooting_Logic start Unexpected Cell Viability Results check_controls Review Controls: Vehicle vs. Untreated Positive vs. Negative start->check_controls vehicle_toxicity High Vehicle Toxicity? check_controls->vehicle_toxicity Controls OK end Problem Identified check_controls->end Controls Not OK (Address Control Issues) reduce_solvent Reduce Solvent Concentration vehicle_toxicity->reduce_solvent Yes no_effect No Compound Effect? vehicle_toxicity->no_effect No reduce_solvent->end check_conc Verify this compound Concentration and Incubation Time no_effect->check_conc Yes inconsistent_reps Inconsistent Replicates? no_effect->inconsistent_reps No check_solubility Check for Precipitation check_conc->check_solubility check_solubility->end check_pipetting Review Pipetting Technique and Cell Seeding Uniformity inconsistent_reps->check_pipetting Yes assay_issue Potential Assay Interference inconsistent_reps->assay_issue No check_pipetting->end run_controls Run Assay-Specific Interference Controls assay_issue->run_controls run_controls->end

Caption: Decision tree for troubleshooting unexpected cell viability results.

References

Technical Support Center: Managing Cilnidipine Photodegradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cilnidipine (B1669028) due to its light sensitivity during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a light-sensitive compound?

A1: this compound, a dihydropyridine (B1217469) calcium channel blocker, is inherently sensitive to light. Exposure to light, particularly in the UV spectrum, can induce photochemical degradation, leading to the formation of impurities and a subsequent loss of pharmacological activity.[1][2] The primary degradation pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring.[1]

Q2: What are the primary degradation products of this compound when exposed to light?

A2: The major photodegradation product of this compound is its Z-isomer.[3] Additionally, other degradation products can form, including those with a piperidine (B6355638) ring, especially when exposed to daylight in an ethanolic solution.[3]

Q3: At which wavelength is this compound most susceptible to degradation?

A3: this compound exhibits a maximum UV absorbance at approximately 240 nm.[4][5][6] Exposure to UV light around this wavelength is likely to cause the most significant degradation. Studies have used UV radiation at 254 nm to induce photolytic degradation.[7]

Q4: Can ambient laboratory light cause degradation of this compound?

A4: Yes, even normal laboratory light can contribute to the degradation of this compound, especially over prolonged periods. It is recommended to minimize exposure to all light sources, including fluorescent and natural daylight.[8]

Q5: How does the solvent affect the photodegradation of this compound?

A5: The solvent can influence the degradation pathway. For instance, in an ethanolic solution, exposure to daylight can lead to the formation of an impurity containing a piperidine ring, which is different from the Z-isomer that is the main product when the powder is exposed to light.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results with this compound Degradation of this compound due to light exposure.Implement rigorous light-protection protocols for all steps of your experiment. Use amber-colored vials or wrap containers in aluminum foil. Prepare solutions fresh and use them promptly.
Appearance of unknown peaks in HPLC analysis Formation of photodegradation products.Compare the retention times of the unknown peaks with those reported for this compound degradation products. Review and improve your light protection measures during sample preparation and analysis.
Loss of this compound potency in stored solutions Gradual degradation of this compound over time due to light exposure.Store stock solutions in a dark environment, preferably at low temperatures as recommended. Aliquot stock solutions to minimize repeated exposure of the entire stock to light.
Variability between experimental replicates Inconsistent light exposure between replicates.Standardize the handling procedures for all replicates to ensure uniform, minimal exposure to light. Work in a dimly lit area or use a light-protected workspace.

Experimental Protocols

Protocol 1: Handling and Preparation of this compound Stock Solutions

This protocol outlines the best practices for preparing and handling this compound stock solutions to minimize photodegradation.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Amber glass vials or clear glass vials wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Work in a Dimly Lit Environment: Perform all steps under subdued laboratory lighting. Avoid direct sunlight or strong fluorescent lighting.

  • Prepare Vials: Use amber glass vials to store the stock solution. If unavailable, completely wrap clear glass vials with aluminum foil to block light.

  • Weighing this compound: Quickly and accurately weigh the desired amount of this compound powder. Minimize the time the powder is exposed to light.

  • Dissolution: Add the appropriate volume of solvent to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex until the this compound is completely dissolved.

  • Storage: Store the stock solution in the dark at the recommended temperature (typically 2-8°C or -20°C for longer-term storage). Clearly label the vial with the concentration, date of preparation, and a "Light-Sensitive" warning.

  • Aliquoting: For frequent use, it is advisable to prepare smaller aliquots from the main stock solution to avoid repeated exposure of the entire stock to light and temperature changes.

Protocol 2: Forced Photodegradation Study of this compound

This protocol describes a typical setup for a forced degradation study to assess the photostability of this compound, based on ICH guidelines.

Materials:

  • This compound solution of known concentration

  • Transparent, chemically inert containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Exposure Setup:

    • Place the this compound solution in transparent containers.

    • Include a dark control sample, wrapped in aluminum foil, to be stored under the same conditions but protected from light.

    • Position the samples in the photostability chamber.

  • Light Exposure:

    • Expose the samples to a controlled light source. According to ICH Q1B guidelines, for confirmatory studies, the exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours per square meter of near UV (320-400 nm) energy.[9]

    • Monitor and control the temperature during the exposure.

  • Sample Analysis:

    • At predetermined time intervals, withdraw aliquots of the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of intact this compound and quantify any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point by comparing the concentration in the exposed sample to the dark control.

    • Plot the degradation profile over time.

Data on Photodegradation of Dihydropyridines

While specific quantitative data for this compound comparing different protective measures is limited in publicly available literature, studies on other dihydropyridines (DHPs) provide valuable insights into the effectiveness of light protection.

Table 1: Photodegradation of Dihydropyridines in Different Containers

DihydropyridineContainer TypeExposure Time (min) for 10% Degradation (t₁₀)Reference
This compoundQuartz< 30[10]
NifedipineTransparent Glass< 1[9]
NifedipineAmber Glass< 20[9]
NimodipineAmber GlassSignificant improvement (8 times longer t₁₀)[11]
FelodipineAmber GlassMinimal protection[11]

Note: The experimental conditions in the referenced studies may vary.

Signaling Pathways and Experimental Workflows

This compound's Dual-Blocking Mechanism of Action

This compound exerts its antihypertensive effects by blocking both L-type and N-type voltage-gated calcium channels.[1] This dual action provides a unique therapeutic profile compared to other dihydropyridines that primarily target L-type channels.

Cilnidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Sympathetic Sympathetic Nerve Terminal L_type_Ca_channel L-type Ca²⁺ Channel Ca_influx_L Ca²⁺ Influx L_type_Ca_channel->Ca_influx_L Open Contraction Vasoconstriction Ca_influx_L->Contraction N_type_Ca_channel N-type Ca²⁺ Channel Ca_influx_N Ca²⁺ Influx N_type_Ca_channel->Ca_influx_N Open NE_release Norepinephrine Release Ca_influx_N->NE_release This compound This compound This compound->L_type_Ca_channel Blocks This compound->N_type_Ca_channel Blocks

This compound's dual-blocking action on L- and N-type calcium channels.
Experimental Workflow for Assessing Photodegradation

The following workflow illustrates the key steps in an experiment designed to quantify the photodegradation of this compound.

Photodegradation_Workflow cluster_Preparation 1. Sample Preparation cluster_Exposure 2. Light Exposure cluster_Analysis 3. Analysis cluster_Data 4. Data Interpretation Prep_Solution Prepare this compound Solution Split_Samples Aliquot into Transparent and Light-Protected Containers Prep_Solution->Split_Samples Expose_Light Expose Transparent Samples to Controlled Light Source Split_Samples->Expose_Light Dark_Control Store Light-Protected Samples in the Dark (Control) Split_Samples->Dark_Control Sampling Withdraw Samples at Defined Time Intervals Expose_Light->Sampling Dark_Control->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Quantify Quantify this compound and Degradation Products HPLC_Analysis->Quantify Compare Compare Exposed vs. Control Samples Quantify->Compare Plot Plot Degradation Kinetics Compare->Plot

References

Identifying and mitigating Cilnidipine off-target effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers using Cilnidipine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you identify and mitigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a dihydropyridine (B1217469) derivative that acts as a dual blocker of L-type (long-lasting) and N-type (neural) voltage-gated calcium channels.[1][2][3] This dual-action is responsible for its primary therapeutic effect as an antihypertensive agent.[2][3]

Q2: What are the known off-target effects of this compound that could influence my research?

A2: Beyond its primary targets, this compound has been shown to interact with other cellular components and pathways, which may lead to unexpected results in your experiments. These include:

  • Inhibition of P2X7 Receptors: this compound can inhibit P2X7 purinergic receptors, which are ATP-gated ion channels involved in inflammation and immune responses.[4][5]

  • Suppression of Hypoxia-Inducible Factor-1α (HIF-1α): this compound has been observed to suppress the activity of HIF-1α, a key transcription factor in the cellular response to hypoxia.[6]

  • Modulation of PI3K/Akt and MAPK Signaling Pathways: There is evidence to suggest that this compound can influence the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.

  • Induction of Oxidative Stress and Cytotoxicity at High Concentrations: Some studies have reported that at high concentrations, this compound can induce oxidative stress and cytotoxicity in certain cell types.

Q3: I am observing unexpected cytotoxicity in my cell viability assay with this compound. What could be the cause?

A3: Unexpected cytotoxicity with this compound can stem from several factors:

  • High Concentrations: As a lipophilic compound, high concentrations of this compound may lead to non-specific membrane effects and induce cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.

  • Off-Target Effects: The observed cytotoxicity could be a result of this compound's off-target effects on pathways regulating cell survival.

  • Experimental Artifacts: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Also, consider potential interactions between this compound and components of your cell culture medium or assay reagents.[7]

Q4: My intracellular calcium measurements using Fura-2 AM are inconsistent when using this compound. What should I check?

A4: Inconsistent Fura-2 AM measurements can be due to several issues:

  • Incomplete Dye Loading or Hydrolysis: Ensure optimal loading of Fura-2 AM and complete hydrolysis to its active form within the cells.

  • Autofluorescence: Test for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used for Fura-2.

  • Alteration of Calcium Homeostasis: As a calcium channel blocker, this compound will directly impact intracellular calcium levels. Ensure your experimental design accounts for this primary effect when investigating other phenomena.

  • Phototoxicity and Dye Leakage: Minimize exposure to excitation light to prevent phototoxicity and dye leakage, which can lead to a decreasing baseline signal.

Troubleshooting Guides

Issue 1: Unexpected Changes in Gene or Protein Expression Unrelated to Calcium Channel Blockade
  • Possible Cause: Off-target effects on signaling pathways such as HIF-1α or PI3K/Akt.

  • Troubleshooting Steps:

    • Validate the Primary Target Engagement: Confirm that the concentration of this compound used is appropriate for blocking L- and/or N-type calcium channels in your experimental system.

    • Investigate Alternative Pathways: Use specific inhibitors or activators of the suspected off-target pathway (e.g., a known HIF-1α inhibitor) to see if it phenocopies the effect of this compound.

    • Perform Rescue Experiments: If this compound is inhibiting a pathway, try to rescue the phenotype by activating a downstream component of that pathway.

    • Consult the Literature: Review literature for known effects of this compound on the specific genes or proteins you are studying.

Issue 2: Discrepancies Between in vitro and in vivo Results
  • Possible Cause: Differences in drug metabolism, bioavailability, and the complex interplay of physiological systems in vivo.

  • Troubleshooting Steps:

    • Pharmacokinetic Considerations: Review the pharmacokinetic properties of this compound, such as its half-life and protein binding, to ensure appropriate dosing and timing in your in vivo model.[2]

    • Metabolite Activity: Investigate whether any metabolites of this compound have biological activity that could contribute to the observed in vivo effects.

    • Systemic vs. Local Effects: Consider the systemic effects of this compound (e.g., blood pressure reduction) that might indirectly influence your results in a way not captured in vitro.[2]

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound for its primary and selected off-targets. Note that IC50 values can vary depending on the experimental conditions.

TargetIC50Experimental Model
L-type Calcium Channel10 nMRat Aortic A7r5 Cells
N-type Calcium Channel51.2 nM - 200 nMRat Dorsal Root Ganglion Neurons
P2X7 ReceptorNot specifiedNot specified

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on HIF-1α Protein Levels

Objective: To determine if this compound affects the protein levels of HIF-1α under hypoxic conditions.

Materials:

  • Cell line of interest (e.g., HEK293, HUVEC)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Transfer the plates to a hypoxia chamber for a specified duration (e.g., 4-6 hours) to induce HIF-1α expression. Include a normoxic control plate.

  • After hypoxic incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform Western blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Protocol 2: Characterizing the Antagonistic Effect of this compound on P2X7 Receptors

Objective: To assess the inhibitory effect of this compound on P2X7 receptor-mediated intracellular calcium influx.

Materials:

  • Cell line endogenously or exogenously expressing P2X7 receptors (e.g., HEK293-P2X7, microglial cells)

  • Fura-2 AM or another suitable calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound stock solution

  • P2X7 receptor agonist (e.g., BzATP)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Seed cells on a black, clear-bottom 96-well plate (for plate reader) or on glass coverslips (for microscopy).

  • Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 10-20 minutes.

  • Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).

  • Add the P2X7 receptor agonist (BzATP) and immediately start recording the fluorescence ratio over time.

  • Analyze the data by calculating the change in the fluorescence ratio (peak - baseline) for each condition.

  • Generate a dose-response curve for this compound's inhibition of the BzATP-induced calcium influx to determine the IC50 value.

Visualizations

Cilnidipine_On_Off_Target_Effects cluster_on_target Primary On-Target Effects cluster_off_target Identified Off-Target Effects This compound This compound L-type Ca2+ Channels L-type Ca2+ Channels This compound->L-type Ca2+ Channels Inhibition N-type Ca2+ Channels N-type Ca2+ Channels This compound->N-type Ca2+ Channels Inhibition P2X7 Receptors P2X7 Receptors This compound->P2X7 Receptors Inhibition HIF-1alpha Pathway HIF-1alpha Pathway This compound->HIF-1alpha Pathway Suppression PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Modulation MAPK Pathway MAPK Pathway This compound->MAPK Pathway Modulation

Caption: Overview of this compound's on-target and identified off-target effects.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Controls Are positive/negative controls working as expected? Start->Check_Controls Check_Drug_Prep Is this compound concentration, solubility, and stability confirmed? Check_Controls->Check_Drug_Prep Yes Systematic_Error Potential systematic error in experimental setup Check_Controls->Systematic_Error No Consider_Off_Target Consider Off-Target Effects Check_Drug_Prep->Consider_Off_Target Yes Optimize_Experiment Optimize experimental parameters (e.g., concentration, incubation time) Check_Drug_Prep->Optimize_Experiment No Investigate_Pathway Investigate specific off-target pathways (e.g., HIF-1α, P2X7) Consider_Off_Target->Investigate_Pathway Consult_Literature Consult literature for similar observations Consider_Off_Target->Consult_Literature Problem_Solved Problem Identified/ Resolved Investigate_Pathway->Problem_Solved Consult_Literature->Problem_Solved Optimize_Experiment->Start

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

HIF1a_Pathway_Investigation cluster_workflow Experimental Workflow: Investigating this compound's Effect on HIF-1α Cell_Culture 1. Culture Cells Pre_treatment 2. Pre-treat with this compound (or Vehicle Control) Cell_Culture->Pre_treatment Hypoxia 3. Induce Hypoxia (1% O2) Pre_treatment->Hypoxia Cell_Lysis 4. Lyse Cells Hypoxia->Cell_Lysis Protein_Quantification 5. Quantify Protein Cell_Lysis->Protein_Quantification Western_Blot 6. Western Blot for HIF-1α Protein_Quantification->Western_Blot Analysis 7. Analyze Results Western_Blot->Analysis

Caption: Experimental workflow for assessing the impact of this compound on HIF-1α protein levels.

References

Cilnidipine Interference with Common Laboratory Research Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the L/N-type calcium channel blocker, cilnidipine (B1669028), with common laboratory research assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fourth-generation dihydropyridine (B1217469) calcium channel blocker. It uniquely inhibits both L-type voltage-gated calcium channels in vascular smooth muscle and N-type calcium channels at sympathetic nerve terminals.[1][2][3][4] This dual action leads to vasodilation and a decrease in the release of norepinephrine, effectively lowering blood pressure with a reduced reflex tachycardia compared to other calcium channel blockers.[3][5]

Q2: Can this compound interfere with my laboratory assays?

While direct studies on this compound's interference with a wide range of research assays are not extensively documented, its chemical properties and biological activity suggest potential for interference in several assay types. This guide outlines these potential interferences and provides strategies to identify and mitigate them.

Q3: What types of assays are potentially susceptible to interference by this compound?

Based on its properties, this compound could potentially interfere with:

  • Spectrophotometry-based assays: Due to its own absorbance spectrum.

  • Cell-based assays: Arising from its pharmacological effects on cell signaling and viability.

  • Immunoassays (e.g., ELISA): Through various mechanisms, although less likely to be a direct interaction.

  • Enzyme assays: Potentially through non-specific interactions.

  • Reactive Oxygen Species (ROS) assays: Due to its antioxidant properties.

Troubleshooting Guides

Issue 1: Unexpected Results in Spectrophotometry-Based Assays

Symptoms:

  • Higher or lower than expected absorbance readings in assays using spectrophotometry for detection.

  • Inconsistent results when this compound is present in the sample.

Potential Cause: this compound has a characteristic UV absorbance spectrum, with a maximum absorbance (λmax) around 240-242 nm in methanol.[6][7][8] If the wavelength used for your assay is near this range, the absorbance of this compound itself could be contributing to the signal.

Troubleshooting Steps:

  • Determine the Absorbance Spectrum of this compound: In the same buffer or solvent as your assay, run a scan of this compound at the concentration used in your experiment to determine its absorbance at your assay's wavelength.

  • Use a Proper Blank: If this compound is part of your experimental conditions, your blank control should contain the same concentration of this compound to subtract its absorbance.

  • Wavelength Selection: If possible, adjust the wavelength of your assay to a region where this compound has minimal absorbance.

Issue 2: Altered Cell Viability or Proliferation in Cell-Based Assays (e.g., MTT, XTT, Cell Counting)

Symptoms:

  • Unexpected changes in cell number, viability, or metabolic activity in the presence of this compound, which are not the intended focus of the experiment.

Potential Cause: As a calcium channel blocker, this compound directly influences fundamental cellular processes that can affect cell health and proliferation. It can inhibit DNA synthesis in vascular smooth muscle cells.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment with this compound on your specific cell line to determine the concentration range where it does not significantly impact cell viability or proliferation.

  • Control for Pharmacological Effects: Include a "this compound-only" control group to quantify its baseline effect on your cells.

  • Alternative Assays: If this compound's pharmacological activity interferes with your primary assay, consider using an orthogonal method for measuring the same endpoint. For example, if a metabolic assay like MTT is affected, try a direct cell counting method.

Issue 3: Inconsistent or Unexpected Results in Immunoassays (ELISA)

Symptoms:

  • Falsely high or low analyte concentrations in samples containing this compound.

  • Poor reproducibility in the presence of this compound.

Potential Cause: While less likely to be a direct interaction, drugs can interfere in immunoassays through several mechanisms, such as altering antibody-antigen binding, cross-reactivity, or non-specific binding.[9][10] However, studies using ELISA to measure Angiotensin II in this compound-treated animal models did not report interference.[11][12]

Troubleshooting Steps:

  • Spike and Recovery: Add a known amount of your analyte to a sample matrix containing this compound and one without. If the recovery of the analyte is significantly different between the two, interference is likely.

  • Serial Dilution: Dilute a sample containing a high concentration of the analyte and this compound. Non-linear results upon dilution may suggest interference.

  • Use of Different Antibody Pairs: If possible, try an ELISA kit for the same analyte that uses different antibodies.

Issue 4: Aberrant Results in Reactive Oxygen Species (ROS) Assays

Symptoms:

  • Lower than expected ROS levels in cells treated with this compound, independent of the experimental variable being tested.

Potential Cause: this compound has been shown to have antioxidant properties and can inhibit the release of hydrogen peroxide from leukocytes.[13][14] This can directly interfere with assays that measure ROS levels.

Troubleshooting Steps:

  • Characterize this compound's Antioxidant Effect: In your specific assay system, determine the direct ROS-scavenging or -inhibiting effect of this compound at the concentrations you are using.

  • Acellular Control: Run the ROS assay in a cell-free system with your ROS probe and this compound to see if it directly quenches the probe's signal.

  • Orthogonal ROS Detection: Use a different type of ROS probe that measures a different reactive species or works through a different mechanism to confirm your findings.

Data Summary and Experimental Protocols

Potential Spectrophotometric Interference of this compound
ParameterValueSolventReference
λmax ~240-242 nmMethanol[6][7][8]
Beer's Law Range 2 - 30 µg/mlEthanol[6]
Molar Absorptivity Not consistently reported--
Protocol: Testing for Spectrophotometric Interference
  • Prepare a stock solution of this compound in the same solvent/buffer used in your assay.

  • Create a series of dilutions of this compound spanning the concentration range used in your experiments.

  • Measure the absorbance of each dilution at the wavelength used for your assay.

  • Plot absorbance vs. concentration. A linear relationship indicates that this compound absorbs at this wavelength and must be accounted for in your calculations.

  • Prepare a blank for your main experiment that includes the same concentration of this compound as your test samples.

Protocol: Validating Immunoassay Results for Potential Interference
  • Sample Dilution:

    • Select a sample with a high concentration of the analyte of interest that also contains this compound.

    • Prepare serial dilutions of the sample (e.g., 1:2, 1:4, 1:8) using the assay buffer.

    • Measure the analyte concentration in each dilution.

    • Multiply the results by the dilution factor. If the back-calculated concentrations are not consistent across the dilution series, interference is suspected.[15]

  • Spike and Recovery:

    • Divide a sample containing this compound into two aliquots.

    • To one aliquot, add a known concentration of the analyte ("spiked" sample). The other remains un-spiked.

    • Measure the analyte concentration in both aliquots.

    • Calculate the percent recovery: [(Spiked Value - Unspiked Value) / Spiked Amount] * 100.

    • A recovery significantly different from 100% suggests interference.

Visualizations

This compound's Dual Mechanism of Action

Cilnidipine_Mechanism cluster_Vascular Vascular Smooth Muscle Cell cluster_Nerve Sympathetic Nerve Terminal This compound This compound L_channel L-type Ca²⁺ Channel This compound->L_channel blocks N_channel N-type Ca²⁺ Channel This compound->N_channel blocks Ca_influx_L Ca²⁺ Influx L_channel->Ca_influx_L opens Vasoconstriction Vasoconstriction Ca_influx_L->Vasoconstriction leads to Ca_influx_N Ca²⁺ Influx N_channel->Ca_influx_N opens NE_release Norepinephrine Release Ca_influx_N->NE_release triggers

Caption: this compound's dual blockade of L-type and N-type calcium channels.

Troubleshooting Workflow for Suspected Assay Interference

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Assay_Type What type of assay? Start->Check_Assay_Type Spectro Spectrophotometry Check_Assay_Type->Spectro  Absorbance-based Cell_Based Cell-Based Check_Assay_Type->Cell_Based  Live cells Immuno Immunoassay Check_Assay_Type->Immuno  Antibody-based ROS ROS Assay Check_Assay_Type->ROS  Oxidative stress Troubleshoot_Spectro Run this compound Spectrum Use Proper Blank Spectro->Troubleshoot_Spectro Troubleshoot_Cell Perform Dose-Response Include 'this compound-only' Control Cell_Based->Troubleshoot_Cell Troubleshoot_Immuno Perform Spike & Recovery and Serial Dilution Immuno->Troubleshoot_Immuno Troubleshoot_ROS Run Acellular Control Characterize Antioxidant Effect ROS->Troubleshoot_ROS Resolved Issue Resolved / Understood Troubleshoot_Spectro->Resolved Troubleshoot_Cell->Resolved Troubleshoot_Immuno->Resolved Troubleshoot_ROS->Resolved

Caption: A logical workflow for troubleshooting potential assay interference from this compound.

References

Cilnidipine Stock Solutions: A Technical Support Center for Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Cilnidipine (B1669028) stock solutions to ensure long-term stability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. For most in vitro applications, DMSO or DMF are the preferred solvents due to their higher solubility limits.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions in aliquots to avoid repeated freeze-thaw cycles. Store solutions at -20°C for up to one month or at -80°C for up to six months.[1] Always protect the solutions from light.[1]

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for more than one day. If you need to prepare an aqueous working solution, it should be made fresh from a stock solution in an organic solvent on the day of use.

Q4: How should solid this compound be stored?

A4: Solid this compound should be stored at -20°C, where it is stable for at least four years.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is sensitive to light and can undergo photodegradation.[2] It is crucial to store both solid this compound and its solutions protected from light. Experimental procedures involving this compound should be performed with minimal light exposure.

Troubleshooting Guide

Q1: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A1: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Reduce Final Concentration: The most likely cause is that the final concentration of this compound in the aqueous buffer exceeds its solubility limit. Try lowering the final concentration.

  • Optimize Dilution Technique: Avoid adding a large volume of the stock solution directly into the buffer. Instead, add the stock solution drop-wise into the vortexing or stirring aqueous buffer.[3] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[3]

  • Pre-warm Solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can improve solubility and prevent precipitation.[3]

  • Use a Co-solvent: In some cases, using a co-solvent system for the final solution might be necessary, especially for in vivo studies.

Q2: My this compound stock solution has turned a faint yellow color. Is it still usable?

A2: A slight yellowing of the solution could indicate degradation, particularly if the solution has been exposed to light or stored improperly. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If significant degradation is detected, a fresh stock solution should be prepared.

Q3: My experimental results are inconsistent when using this compound. What could be the cause?

A3: Inconsistent results can stem from the instability of the this compound solution. Here are some potential causes and solutions:

  • Degradation: Ensure that your stock solution is stored correctly (protected from light, at the recommended temperature, and within the recommended storage period). Prepare fresh working solutions from the stock for each experiment.

  • Precipitation: Micro-precipitation in your working solution can lead to a lower effective concentration of the drug. Visually inspect your solutions for any cloudiness or particulates before use. Consider the troubleshooting steps for precipitation mentioned above.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate Solubility
DMSO~25 mg/mL
DMF~30 mg/mL
Ethanol~2 mg/mL
1:4 DMF:PBS (pH 7.2)~0.2 mg/mL

Table 2: Summary of this compound Stability under Forced Degradation Conditions

Stress ConditionParametersDegradation (%)Number of Degradants
Acid Hydrolysis0.1N HCl at 60°C for 2 hours12.46%3
Base Hydrolysis0.1N NaOH at 60°C for 2 hours24.70%6
Oxidation10% H₂O₂ at 60°C for 1 hour11.23%2
Thermal60°C for 4 hours14.06%3
PhotolyticUV exposure for 24 hours9.967%3

Data compiled from a stability-indicating RP-HPLC study.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Calibrated balance

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 492.5 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 4.925 mg of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the weighed this compound powder. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly until the this compound powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if needed.

  • Sterilization (if required): For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Analysis of this compound by RP-HPLC

This protocol provides an example of a stability-indicating RP-HPLC method. The exact parameters may need to be optimized for your specific instrument and column.

Chromatographic Conditions:

  • Column: C18 column (e.g., Kromasil C18, 250mm x 4.6mm, 5µm)[5]

  • Mobile Phase: A mixture of methanol, sodium di-hydrogen ortho-phosphate (B1173645) buffer (pH 3), and acetonitrile (B52724) in a ratio of 75:18:7 (v/v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 240 nm[5]

  • Injection Volume: 20 µL[5]

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the this compound stock solution to be tested with the mobile phase to a concentration within the linear range of the method.

  • Forced Degradation Sample Preparation (for method validation):

    • Acidic: Incubate the drug solution with 0.1N HCl.

    • Basic: Incubate the drug solution with 0.1N NaOH.

    • Oxidative: Treat the drug solution with hydrogen peroxide.

    • Thermal: Heat the drug solution.

    • Photolytic: Expose the drug solution to UV light.

  • Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system.

  • Data Evaluation: Compare the chromatogram of the test sample to the standard to determine the concentration of intact this compound. In the chromatograms of the stressed samples, ensure that the degradation product peaks are well-resolved from the main this compound peak to confirm the stability-indicating nature of the method.

Visualizations

Troubleshooting_Cilnidipine_Precipitation start Precipitation observed upon diluting stock solution into aqueous buffer check_concentration Is the final concentration above the solubility limit (~0.2 mg/mL in PBS buffer)? start->check_concentration reduce_concentration Solution: Lower the final concentration of this compound. check_concentration->reduce_concentration Yes check_dilution How was the stock solution added to the buffer? check_concentration->check_dilution No issue_resolved Issue Resolved reduce_concentration->issue_resolved rapid_addition Added quickly or in a large volume check_dilution->rapid_addition slow_addition Added drop-wise while vortexing/stirring check_dilution->slow_addition optimize_dilution Solution: Add stock solution slowly and drop-wise to a vigorously mixing buffer. rapid_addition->optimize_dilution check_temp Were solutions at room temperature? slow_addition->check_temp optimize_dilution->issue_resolved warm_solutions Solution: Gently pre-warm both stock and buffer to 37°C before mixing. check_temp->warm_solutions Yes check_temp->issue_resolved No, already warm warm_solutions->issue_resolved

Caption: Troubleshooting flowchart for this compound precipitation.

Cilnidipine_Photodegradation_Pathways This compound This compound (E-isomer) Daylight_Powder Daylight Exposure (Solid State) This compound->Daylight_Powder Daylight_Ethanol Daylight Exposure (in Ethanol) This compound->Daylight_Ethanol Impurity_II Impurity II (Z-isomer) Daylight_Powder->Impurity_II Impurity_III Impurity III (Piperidine Ring Formation) Daylight_Ethanol->Impurity_III

Caption: Photodegradation pathways of this compound.[6]

Stability_Testing_Workflow start Prepare this compound Stock Solution stress_conditions Expose Solution to Stress Conditions (Acid, Base, Light, Heat, Oxidation) start->stress_conditions prepare_samples Prepare Samples for Analysis (Dilute to working concentration) stress_conditions->prepare_samples hplc_analysis Perform RP-HPLC Analysis prepare_samples->hplc_analysis data_analysis Analyze Chromatographic Data (Peak area, retention time) hplc_analysis->data_analysis conclusion Determine Degradation Percentage and Stability Profile data_analysis->conclusion

References

Technical Support Center: Optimizing Cilnidipine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cilnidipine (B1669028) in cell culture experiments. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in cell-based assays?

The optimal incubation time for this compound is assay- and cell-type-dependent. As a "slow-acting" calcium channel blocker, its effects may not be immediate.[1] For initial experiments, a time-course study is recommended.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): A common starting point is to test a range of incubation times, such as 24, 48, and 72 hours.[2]

  • Functional Assays: The incubation time should be based on the kinetics of the specific cellular response being measured. For example, a study on the antioxidant potential of this compound in MDA-MB-231 breast cancer cells utilized a 24-hour incubation period for a lipid peroxidase assay.[3]

  • Signaling Pathway Analysis (e.g., Western Blot): Shorter incubation times may be necessary to capture transient signaling events. A time-course experiment (e.g., 0.5, 1, 2, 6, 12, 24 hours) is advisable to determine the peak response of downstream signaling molecules.

Q2: What is a typical working concentration for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the endpoint being measured.

  • In cultured vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats, this compound at concentrations of 1 and 10 µM significantly inhibited basal and serum-stimulated DNA synthesis.[4]

  • Electrophysiological studies on rat aortic A7r5 cells showed a half-maximal inhibitory concentration (IC50) for Ba2+ currents at 10 nmol/L after a 10-minute incubation.[1]

  • For neuroprotection studies in primary cortical neurons, the optimal concentration would need to be determined through dose-response experiments.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: My this compound solution is precipitating in the cell culture medium. What can I do?

Precipitation of compounds in cell culture media can be a common issue. Here are some troubleshooting steps:

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[5]

  • Preparation of Working Solutions: Prepare fresh dilutions of this compound in pre-warmed culture medium for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • pH of the Medium: The solubility of some compounds is pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells.[5]

  • Media Components: High concentrations of salts or other components in the medium can sometimes contribute to precipitation.[3]

Q4: I am not observing any effect of this compound at the expected concentrations. What could be the reason?

Several factors could contribute to a lack of observable effect:

  • Incubation Time: As this compound is a slow-acting inhibitor, shorter incubation times may be insufficient to produce a measurable response.[1] Consider extending the incubation period.

  • Cell Line Sensitivity: The expression levels of L-type and N-type calcium channels can vary between cell lines, influencing their sensitivity to this compound.

  • Compound Stability: While this compound is generally stable, its stability in your specific cell culture medium and conditions over long incubation periods should be considered. Although specific data on its stability in cell culture media is limited, forced degradation studies have been performed under various stress conditions.[6]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes induced by this compound at the tested concentrations.

Data Presentation

Table 1: Recommended Starting Incubation Times for Various Cell-Based Assays with this compound

Assay TypeRecommended Starting Incubation Time(s)Key Considerations
Cell Viability (MTT, XTT, etc.) 24, 48, and 72 hoursCell doubling time; expected onset of cytotoxic or cytostatic effects.
Proliferation (e.g., BrdU staining) 24, 48, and 72 hoursCorrelate with the cell cycle duration of the specific cell line.
Apoptosis (e.g., Annexin V/PI staining) 12, 24, and 48 hoursApoptotic events can be time-dependent; earlier time points may be necessary.
Signaling Pathway Analysis (Western Blot) 0.5, 1, 2, 6, 12, and 24 hoursTo capture both early and late signaling events.
Functional Assays (e.g., neurotransmitter release, vasorelaxation) Minutes to hoursDependent on the kinetics of the biological response.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the effect of this compound on cell viability. Optimization for specific cell lines is recommended.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound concentrations in complete culture medium. It is advisable to perform a pilot experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control.

    • Carefully remove the old medium and add 100 µL of the medium containing the desired this compound concentrations.

  • Incubation:

    • Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Cilnidipine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits N_type_Ca_Channel N-type Ca²⁺ Channel This compound->N_type_Ca_Channel Inhibits PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates Ca_influx ↓ Intracellular Ca²⁺ L_type_Ca_Channel->Ca_influx N_type_Ca_Channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Akt Akt PI3K->Akt Neuroprotection Neuroprotection (↓ Apoptosis, ↑ Survival) Akt->Neuroprotection ERK->Neuroprotection

Caption: this compound's dual blockade of L- and N-type Ca²⁺ channels and its neuroprotective signaling.

Experimental_Workflow_MTT cluster_setup Experiment Setup cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells (96-well plate) incubate1 Incubate 24h (Attachment) start->incubate1 treat Add this compound (various concentrations) incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizer (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability & Determine IC50 read->analyze

Caption: Workflow for determining cell viability after this compound treatment using an MTT assay.

References

Technical Support Center: Addressing Cilnidipine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cilnidipine-induced cytotoxicity in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity, particularly in cancer cell lines, has been associated with the induction of oxidative stress. This leads to oxidative damage to cellular components, contributing to cell death.[1][2][3][4] While This compound (B1669028) is a calcium channel blocker, its cytotoxic effects in certain contexts appear to be mediated by mechanisms beyond simple calcium channel blockade.[1]

Q2: How does this compound affect apoptotic signaling pathways?

A2: this compound has been shown to modulate several key signaling pathways involved in apoptosis. In some models, such as contrast-induced nephropathy, this compound can have a protective effect by alleviating apoptosis. It has been observed to regulate the Bax/Bcl-2 ratio, caspase-3 activation, and the CaMKII/mPTP pathway.[5] In other contexts, like neuronal cells under oxidative stress, this compound can promote cell survival by activating the PI3K/Akt pathway and inhibiting the release of cytochrome c and the activation of caspase-3.[6][7] The specific effect on apoptotic pathways can be cell-type and context-dependent.

Q3: Can this compound have a protective effect against cytotoxicity in some cell lines?

A3: Yes, this compound has demonstrated protective effects in various models. For instance, it has been shown to protect against contrast-induced nephropathy by reducing tubular cell apoptosis and oxidative stress.[5] It also exhibits neuroprotective effects against hypoxia and oxidative stress by activating pro-survival signaling pathways.[6][7] Therefore, the cytotoxic or protective effect of this compound is highly dependent on the cell type and the nature of the cellular insult.

Q4: What are the key markers to assess in this compound-induced apoptosis?

A4: To investigate this compound-induced apoptosis, key markers to assess include the activation of caspases (particularly cleaved caspase-3), the expression ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, and the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1).[5][6][8][9] These markers can be effectively analyzed using techniques like Western blotting.[8][9][10]

Troubleshooting Guides

Issue 1: High levels of unexpected cytotoxicity observed in control cells treated with this compound.
  • Possible Cause 1: Cell line sensitivity. Some cell lines may be inherently more sensitive to this compound.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[11] Start with very low concentrations and gradually increase to identify a non-toxic range for your control experiments.

  • Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentration used.

    • Solution: Include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent used for this compound.[10][11] Ensure the final solvent concentration is low and non-toxic to the cells.

  • Possible Cause 3: Oxidative stress. this compound can induce cytotoxicity through oxidative damage.[1][3][4]

    • Solution: Consider co-treatment with an antioxidant to see if it mitigates the cytotoxic effects. This can help determine if oxidative stress is the primary mechanism in your cell line.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).
  • Possible Cause 1: Variation in cell seeding density. Inconsistent cell numbers across wells can lead to variable results.

    • Solution: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for accuracy. Visually inspect the plate after seeding to confirm even cell distribution.[11]

  • Possible Cause 2: Interference with MTT assay. Components in the media or the compound itself might interfere with the MTT reagent or the formazan (B1609692) product.

    • Solution: Run appropriate controls, including a media-only background control and a control with the compound in media without cells.[12] Consider using an alternative viability assay, such as the MTS or a fluorescence-based assay.[13][14]

  • Possible Cause 3: Incomplete solubilization of formazan crystals.

    • Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution.[13][15] Pipetting up and down or using an orbital shaker can aid in solubilization.[12]

Issue 3: Difficulty in detecting apoptosis markers by Western blot.
  • Possible Cause 1: Suboptimal protein extraction. Inefficient lysis can lead to low protein yield and poor detection.

    • Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by incubating on ice and vortexing intermittently.[10]

  • Possible Cause 2: Incorrect antibody concentration or incubation time.

    • Solution: Optimize the primary and secondary antibody concentrations and incubation times according to the manufacturer's recommendations and through empirical testing.

  • Possible Cause 3: Timing of apoptosis induction. The peak expression of apoptotic markers can be time-dependent.

    • Solution: Perform a time-course experiment to identify the optimal time point for detecting the desired apoptotic markers after this compound treatment.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineThis compound IC50 (µM)AssayReference
MDA-MB-231 (Breast Cancer)Concentration-dependent cytotoxicity observedLipid Peroxidase Assay[1][3][4]
nPC12 (Neuronal-like)Slightly decreased viability at 200 µMViability Assay[6]
Vascular Smooth Muscle Cells (SHR)Significant inhibition of DNA synthesis at 1 µM and 10 µMDNA Synthesis Assay[16]

Note: The provided data is illustrative and based on findings from different studies. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11][14][15]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][13][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA.[19][20]

  • Washing: Wash the cells with cold 1X PBS.[18][21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18][21]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[21][22]

  • Incubation: Incubate the cells for 10-20 minutes at room temperature in the dark.[18][21][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18][21]

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins, such as cleaved caspases and Bcl-2 family members, to analyze the apoptotic signaling pathways.[8][10][23]

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]

  • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.[10]

Visualizations

Cilnidipine_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation cell_culture Sensitive Cell Line Culture treatment Cell Treatment (Dose-Response & Time-Course) cell_culture->treatment cilnidipine_prep This compound Stock Preparation cilnidipine_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptosis Markers) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp conclusion Conclusion on This compound's Cytotoxic Effect

Caption: Workflow for investigating this compound-induced cytotoxicity.

Apoptosis_Signaling_Pathway cluster_pro_survival Pro-Survival Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt activates in some neuronal cells oxidative_stress Oxidative Stress This compound->oxidative_stress induces in some cancer cells bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 upregulates bax Bax (Pro-apoptotic) bcl2->bax inhibits oxidative_stress->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Overcoming Vehicle Control Issues for In-vivo Cilnidipine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vehicle control issues in in-vivo studies with Cilnidipine (B1669028).

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in rats?

A1: A commonly used and effective vehicle for oral gavage of this compound in rat studies is a 0.5% aqueous suspension of sodium carboxymethyl cellulose (B213188) (Na CMC).[1] This vehicle is suitable for suspending the poorly water-soluble this compound and has been used in multiple published studies.

Q2: My this compound is precipitating out of the vehicle during preparation or before administration. What can I do?

A2: Precipitation is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:

  • Ensure Proper Suspension: When using 0.5% Na CMC, ensure the powder is thoroughly and uniformly suspended. This can be achieved by slowly adding the Na CMC to the water while continuously stirring.

  • Sonication: Use a water bath sonicator to break down clumps of this compound and create a finer, more stable suspension.

  • pH Adjustment: While not commonly reported for this compound, adjusting the pH of the vehicle might be a possibility depending on the specific formulation. However, this should be approached with caution as it can affect drug stability and animal physiology.

  • Alternative Formulations: Consider solubility-enhancing formulations such as those including Tween 80 or cyclodextrins.

Q3: Are there any known adverse effects of the recommended vehicles?

A3: While 0.5% Na CMC is generally considered safe for oral administration in rats, high doses of some vehicles can have physiological effects.[2][3][4][5][6] For instance, Tween 80, a nonionic surfactant sometimes used to improve solubility, has been reported to have dose-dependent effects and is not recommended for intravenous administration.[7] It is crucial to run a vehicle-only control group in your study to account for any potential effects of the vehicle itself.

Q4: What is the recommended method for preparing a this compound suspension for oral gavage?

A4: Please refer to the detailed "Protocol for Preparation of 0.5% Sodium Carboxymethyl Cellulose (Na CMC) Suspension with this compound for Oral Gavage in Rats" in the Experimental Protocols section below.

Q5: How can I improve the solubility of this compound for my in-vivo studies?

A5: Several methods can be employed to enhance the solubility of this compound:

  • Co-solvents: Organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) can dissolve this compound at higher concentrations.[8] However, their in-vivo use should be carefully considered due to potential toxicity. If used, they are typically diluted in an aqueous buffer.

  • Surfactants: Surfactants like Tween 80 can be used to create microemulsions or enhance wetting and dispersion.[9]

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility of this compound.[10][11][12][13]

Q6: What are the signs of this compound degradation in a prepared vehicle?

A6: this compound is known to be unstable under acidic, alkaline, and photolytic (light) conditions.[14][15] Signs of degradation could include a change in the color or clarity of the solution/suspension. It is recommended to prepare dosing solutions fresh and protect them from light.

Troubleshooting Guides

Issue 1: Inconsistent Dosing Due to Vehicle Viscosity
  • Problem: The prepared this compound suspension is too viscous, leading to difficulty in accurate administration via oral gavage.

  • Troubleshooting Steps:

    • Check Na CMC Concentration: Ensure the concentration of Na CMC is not higher than 0.5%. Higher concentrations will significantly increase viscosity.

    • Proper Mixing: Ensure the Na CMC is fully hydrated and dispersed. Inadequate mixing can lead to clumps and uneven viscosity.

    • Alternative Gelling Agent: Consider using a lower viscosity grade of methylcellulose (B11928114) or another suspending agent.

Issue 2: Potential for Vehicle-Induced Physiological Changes
  • Problem: Observing unexpected changes in physiological parameters (e.g., blood pressure, heart rate) in the control group receiving only the vehicle.

  • Troubleshooting Steps:

    • Review Vehicle Properties: Research the known pharmacological effects of the chosen vehicle. For example, some vehicles can have cardiovascular effects.

    • Reduce Vehicle Concentration/Volume: If possible, try to reduce the concentration of the vehicle components or the total volume administered.

    • Switch Vehicle: If adverse effects are confirmed to be from the vehicle, consider switching to a more inert vehicle like a simple saline solution if solubility allows, or a different suspending agent.

Issue 3: Difficulty in Achieving a Homogeneous Suspension
  • Problem: this compound particles are not staying suspended, leading to inaccurate dosing.

  • Troubleshooting Steps:

    • Particle Size Reduction: If possible, micronize the this compound powder before adding it to the vehicle to improve dispersion.

    • Continuous Agitation: Keep the suspension under continuous gentle agitation (e.g., using a magnetic stirrer) until just before drawing it into the dosing syringe.

    • Use of a Surfactant: A small amount of a biocompatible surfactant (e.g., Tween 80) can be added to the vehicle to improve the wettability of the this compound particles, but potential side effects of the surfactant itself must be considered.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~2 mg/mL[8]
Dimethyl sulfoxide (DMSO)~25 mg/mL[8]
Dimethylformamide (DMF)~30 mg/mL[8]
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL[8]

Table 2: In-vivo Study Parameters for this compound

SpeciesRoute of AdministrationVehicleDoseReference
RatOral Gavage0.5% Sodium Carboxymethyl Cellulose (Na CMC)2.0 mg/kg/day[1]
DogIntravenous (i.v.)Not specified1 and 3 µg/kg[16]
DogIntravenous (i.v.) InfusionNot specified0.3-3 µg/kg/min[17][18]
DogOralCommercial Tablet2.5 mg or 5 mg[19]

Experimental Protocols

Protocol for Preparation of 0.5% Sodium Carboxymethyl Cellulose (Na CMC) Suspension with this compound for Oral Gavage in Rats
  • Materials:

    • This compound powder

    • Sodium carboxymethyl cellulose (Na CMC)

    • Sterile water for injection

    • Magnetic stirrer and stir bar

    • Weighing scale

    • Volumetric flasks and graduated cylinders

    • Oral gavage needles

  • Procedure:

    • Calculate the required amount of this compound and Na CMC based on the desired concentration and total volume.

    • Weigh the required amount of Na CMC powder.

    • In a sterile beaker, add the sterile water.

    • While continuously stirring the water with a magnetic stirrer, slowly sprinkle the Na CMC powder into the vortex to prevent clumping.

    • Continue stirring until the Na CMC is completely dissolved and the solution is clear and viscous. This may take some time.

    • Accurately weigh the required amount of this compound powder.

    • Slowly add the this compound powder to the 0.5% Na CMC solution while stirring.

    • Continue stirring to ensure a uniform suspension. If necessary, use a water bath sonicator to aid in dispersion and break up any aggregates.

    • Visually inspect the suspension for homogeneity before each administration.

    • Administer the suspension to the rats via oral gavage at the calculated dose volume.

Mandatory Visualization

This compound's Dual-Blocking Mechanism of Action

This compound exerts its antihypertensive effect through a dual-blocking action on both L-type and N-type calcium channels.[7][20][21][22][23]

Cilnidipine_Mechanism This compound This compound L_type L-Type Ca2+ Channels (Vascular Smooth Muscle) This compound->L_type Blocks N_type N-Type Ca2+ Channels (Sympathetic Nerve Endings) This compound->N_type Blocks Ca_influx_L Ca2+ Influx Ca_influx_N Ca2+ Influx Vasodilation Vasodilation Ca_influx_L->Vasodilation Inhibits Contraction NE_release Norepinephrine Release Ca_influx_N->NE_release Inhibits Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Sympathetic_Tone Decreased Sympathetic Tone NE_release->Sympathetic_Tone Sympathetic_Tone->Blood_Pressure

Caption: this compound's dual-blocking action on L-type and N-type calcium channels.

Experimental Workflow: Oral Gavage Study in Rats

This diagram outlines the key steps for conducting an in-vivo study of this compound using oral gavage in a rat model.

Oral_Gavage_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomize into Control & Treatment Groups acclimatization->grouping vehicle_prep Prepare Vehicle (e.g., 0.5% Na CMC) grouping->vehicle_prep drug_prep Prepare this compound Suspension vehicle_prep->drug_prep dosing Daily Oral Gavage drug_prep->dosing monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) dosing->monitoring sampling Collect Samples (e.g., Blood, Tissue) monitoring->sampling analysis Sample Analysis sampling->analysis end End analysis->end

References

Technical Support Center: Minimizing Variability in Animal Studies with Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving Cilnidipine (B1669028).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that may contribute to experimental variability?

A1: this compound is a fourth-generation dihydropyridine (B1217469) calcium channel blocker that uniquely inhibits both L-type and N-type voltage-dependent calcium channels.[1][2] Its L-type calcium channel blockade in vascular smooth muscle leads to vasodilation and a decrease in blood pressure.[3] Concurrently, its blockade of N-type calcium channels at sympathetic nerve terminals inhibits the release of norepinephrine, which suppresses the reflex tachycardia often seen with other dihydropyridine calcium channel blockers.[2][4] This dual mechanism, particularly its influence on the sympathetic nervous system, can be a source of variability if the baseline sympathetic tone of the experimental animals is not consistent.

Q2: How does this compound's effect on the renin-angiotensin-aldosterone system (RAAS) differ from other calcium channel blockers and how might this impact study results?

A2: Unlike L-type calcium channel blockers such as amlodipine, which can cause a reflex increase in plasma renin activity and angiotensin II levels, this compound has been shown to not significantly increase these parameters.[1][3] In some models, it has even been shown to suppress the renin-angiotensin-aldosterone system.[5][6] This difference is attributed to this compound's sympatholytic action via N-type calcium channel blockade.[1][3] Variability in the baseline activity of the RAAS in study animals could, therefore, lead to differing responses to this compound compared to other antihypertensive agents.

Q3: What are the key pharmacokinetic parameters of this compound in common animal models?

A3: The pharmacokinetics of this compound can vary between species. It is important to consider these differences when designing experiments. Below is a summary of available data.

ParameterRatRabbitDog
Route of Administration OralOralIntravenous, Oral
Tmax (hours) ~2~2-
Bioavailability ~13%Higher with nanocrystal formulation-
Key Metabolizing Enzymes CYP3A4, partially CYP2C19[3]--
Noted Interactions Additive hypotensive effects with β-blockers, ACE inhibitors, and ARBs[7]-Additive hypotensive effects with β-blockers, ACE inhibitors, and ARBs[7]

Q4: What is a recommended vehicle for administering this compound in animal studies?

A4: Based on published studies, a common vehicle for oral administration of this compound in rats is a 0.5% sodium carboxymethyl cellulose (B213188) (Na CMC) solution.[8] For intravenous administration in dogs, this compound has been dissolved in a vehicle, though the specific composition is not always detailed.[9] It is crucial to ensure the stability and solubility of this compound in the chosen vehicle.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected blood pressure readings.

Potential Cause Troubleshooting Step
Improper Blood Pressure Measurement Technique Ensure consistent methodology. For tail-cuff measurements, acclimate animals to the restraining device to minimize stress-induced fluctuations.[10][11] For invasive methods via catheterization or telemetry, ensure proper surgical implantation and allow for adequate recovery time.[12]
Variable Sympathetic Tone in Animals Standardize housing conditions, handling procedures, and time of day for measurements to minimize stress and variability in baseline sympathetic activity.[13]
Interaction with Anesthesia If using anesthesia, be aware that it can depress the cardiovascular system.[13] Choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment.
Incorrect Dosing or Formulation Issues Verify dose calculations and ensure the this compound formulation is homogenous and stable. Poor solubility can lead to inaccurate dosing.[14][15]

Issue 2: Unexpected changes in heart rate (tachycardia or bradycardia).

Potential Cause Troubleshooting Step
Reflex Tachycardia While this compound is known to suppress reflex tachycardia, a slight increase in heart rate may still occur, especially at higher doses.[16] If significant tachycardia is observed, re-evaluate the dose and consider potential stressors.
Bradycardia At higher doses, the N-type channel blockade could potentially lead to a more pronounced decrease in heart rate.[17] If excessive bradycardia occurs, reduce the dose.
Baseline Heart Rate Variability Ensure that baseline heart rates are stable and consistent across all animals before drug administration.

Issue 3: Lack of a significant therapeutic effect.

Potential Cause Troubleshooting Step
Inadequate Dose The dose-response for this compound's antihypertensive effect increases from 1 mg/kg in rats.[7] Review the literature for appropriate dosage ranges for your specific animal model and experimental goals.[8][18]
Poor Bioavailability Oral bioavailability of this compound can be low.[13] Consider alternative formulations, such as nanocrystals or microemulsions, to enhance absorption.[15]
Animal Model Resistance The antihypertensive effect of this compound may be weaker in normotensive animals compared to hypertensive models.[7] Ensure the chosen animal model is appropriate for the study.
Drug Stability Issues Confirm the stability of your this compound solution.[19][20] Prepare fresh solutions as needed and store them appropriately.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Hypertension Model

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Wistar rats with induced hypertension (e.g., L-NAME induced).[8][18]

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.[8]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[8]

  • This compound Preparation: Prepare a suspension of this compound in 0.5% sodium carboxymethyl cellulose (Na CMC).[8]

  • Dosing: Administer this compound via oral gavage at a dose range of 1-10 mg/kg/day.[7][18] A common dose used in renal protection studies is 2 mg/kg/day.[8]

  • Blood Pressure Measurement: Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method. Acclimate the rats to the restraining device for several days before starting measurements to ensure accuracy.[10]

  • Data Collection: Record baseline blood pressure before this compound administration and at specified time points after administration.

Protocol 2: Assessment of Sympathetic Nerve Activity in Anesthetized Rats

  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane (B1682113) and alpha-chloralose) that has minimal impact on cardiovascular reflexes.[21]

  • Surgical Preparation: Surgically expose the renal or lumbar sympathetic nerves.[21][22]

  • Electrode Placement: Place a bipolar silver or stainless steel wire electrode around the isolated nerve bundle.[21][22]

  • Nerve Activity Recording: Record sympathetic nerve activity (SNA) using a high-impedance amplifier and a data acquisition system. The signal is typically amplified, filtered, rectified, and integrated.[13][22]

  • This compound Administration: Administer this compound intravenously via a cannulated femoral vein. A sample dosing regimen is a 30 µg/kg bolus followed by a 100 µg/kg/h infusion.[4]

  • Data Analysis: Analyze the changes in SNA before and after this compound administration.

Visualizations

Caption: Dual mechanism of this compound action.

Experimental_Workflow_BP_Measurement start Start: Animal Acclimatization (1 week) acclimate_bp Acclimate to Tail-Cuff Device (Multiple Days) start->acclimate_bp baseline Measure Baseline Blood Pressure acclimate_bp->baseline grouping Randomize Animals into Control and Treatment Groups baseline->grouping prep Prepare this compound Formulation (e.g., 0.5% Na CMC) grouping->prep administer Administer this compound or Vehicle (Oral Gavage) prep->administer measure_bp Measure Blood Pressure at Pre-defined Time Points administer->measure_bp data_analysis Data Analysis and Comparison measure_bp->data_analysis end End data_analysis->end

Caption: Workflow for blood pressure studies.

Troubleshooting_Logic_BP start Inconsistent Blood Pressure Readings check_technique Review BP Measurement Technique start->check_technique Is technique consistent? check_stress Assess Animal Stressors (Handling, Environment) start->check_stress Are animals stressed? check_dose Verify Dosing and Formulation start->check_dose Is the dose accurate? solution1 Standardize Acclimatization and Measurement Protocol check_technique->solution1 solution2 Implement Consistent Handling and Housing Conditions check_stress->solution2 solution3 Ensure Homogenous and Stable Drug Formulation check_dose->solution3

References

Troubleshooting unexpected results in Cilnidipine electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cilnidipine (B1669028) in electrophysiology experiments.

Troubleshooting Guide: Unexpected Results

This guide addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I not observing the expected block of L-type calcium channels with this compound?

Possible Causes and Solutions:

  • Insufficient Incubation Time: this compound is known to be a slow-acting calcium channel blocker. Its effects may not reach a steady state within the typical timeframe of other dihydropyridines.

    • Troubleshooting Step: Increase the perfusion time with this compound. It has been observed that the block of Ca2+ currents by this compound may not reach steady-state levels within 10 minutes.[1] For example, at a concentration of 3 nmol/L, it may take up to 90 minutes to achieve approximately 71% inhibition of contractions in rat aortic rings.[1]

  • Suboptimal Holding Potential: The blocking action of this compound on L-type calcium channels is state-dependent, showing a higher affinity for the inactivated state of the channel.[2]

    • Troubleshooting Step: Ensure your voltage-clamp protocol includes a holding potential that allows for some channels to be in the inactivated state. A more depolarized holding potential will favor the inactivated state and enhance the blocking effect of this compound. The dissociation constants for this compound in the resting and inactivated states have been estimated to be 190 nM and 12 nM, respectively, highlighting this preference.[2]

  • Incorrect Drug Concentration: Errors in the preparation of the stock solution or final dilutions can lead to a lower-than-expected effective concentration.

    • Troubleshooting Step: Verify the calculations for your drug dilutions and consider preparing a fresh stock solution.

Question 2: Why is the effect of this compound on N-type calcium channels less pronounced than expected?

Possible Causes and Solutions:

  • Cell Type Specificity: The expression levels of N-type calcium channels can vary significantly between different cell types and neuronal populations.

    • Troubleshooting Step: Confirm the expression of N-type calcium channels in your specific experimental preparation using selective blockers like ω-conotoxin GVIA.

  • Voltage-Dependence of N-type Channel Block: While the inhibitory action of this compound on N-type calcium channels is potent, it may not exhibit the same degree of voltage-dependence as its block on L-type channels. One study found that elevating the holding potential did not enhance the inhibitory action of this compound on N-type currents.[3]

    • Troubleshooting Step: While a consistent holding potential is always important, be aware that altering it may not significantly change the degree of N-type channel blockade by this compound.[3]

Question 3: My action potential recordings show unexpected changes in waveform after applying this compound. How do I interpret this?

Possible Causes and Solutions:

  • Dual L- and N-type Channel Blockade: The combined effect of blocking both L- and N-type calcium channels can lead to complex changes in the action potential, particularly in neurons and cardiac pacemaker cells.

    • Interpretation: In sinoatrial node tissue, this compound has been shown to decrease the slopes of both the early and late phases of pacemaker depolarization.[4] This is due to the inhibition of both L-type and T-type calcium currents, which contributes to a prolongation of the cycle length.[4]

  • Lack of Reflex Tachycardia: In preparations where sympathetic feedback is intact, the absence of an increase in firing rate (or heart rate) might be misinterpreted.

    • Interpretation: Unlike purely L-type selective calcium channel blockers, this compound's blockade of N-type channels on sympathetic nerve terminals inhibits the release of norepinephrine.[5][6] This sympatholytic effect counteracts the baroreceptor reflex that would typically cause tachycardia in response to vasodilation, a key feature of this compound's action.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in an electrophysiological context?

A1: this compound is a fourth-generation dihydropyridine (B1217469) that acts as a dual blocker of both L-type (Caᵥ1.2) and N-type (Caᵥ2.2) voltage-gated calcium channels.[5][6][9] The blockade of L-type channels in vascular smooth muscle leads to vasodilation, while the blockade of N-type channels at sympathetic nerve terminals inhibits the release of neurotransmitters like norepinephrine.[5]

Q2: What are the known IC50 values for this compound on L-type and N-type calcium channels?

A2: The inhibitory potency of this compound varies depending on the experimental conditions and preparation. The following table summarizes some reported IC50 values.

Channel TypeExperimental ModelIC50
L-typeRat Aortic A7r5 Cells10 nM
N-typeRat Dorsal Root Ganglion Neurons200 nM
L-typeA7r5 cells< 10 nM (steady-state)
N-typeRat sympathetic neurones0.8 µM (Kd)

Q3: Does this compound have significant off-target effects on other ion channels?

A3: At concentrations effective for blocking L- and N-type calcium channels, this compound is reported to have minimal effects on other ion channels, such as fast sodium channels or potassium channels.[10] One study also showed no inhibition of P/Q-type calcium channels at a concentration of 100 nM.[3]

Q4: Is the blocking effect of this compound reversible?

A4: Like other dihydropyridine calcium channel blockers, the effects of this compound are generally reversible upon washout, although the kinetics of washout may be slow.

Experimental Protocols

Protocol: Determination of IC50 for L-type Calcium Channel Blockade using Whole-Cell Patch-Clamp

This protocol is adapted for determining the IC50 value of this compound on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the Caᵥ1.2 channel subunit).

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the human Caᵥ1.2 channel, along with its auxiliary β2 and α2δ subunits, under standard cell culture conditions (37°C, 5% CO2).

    • Plate the cells onto glass coverslips at an appropriate density to allow for the isolation of single cells for patching.

  • Solutions and Reagents:

    • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the external solution to achieve the desired final concentrations.

  • Patch-Clamp Recording:

    • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

    • Approach a single, healthy-looking cell with a patch pipette (3-5 MΩ resistance) and form a high-resistance (>1 GΩ) seal ("giga-seal") between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -80 mV to keep the calcium channels in a closed state.

  • Data Acquisition:

    • To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential.

    • Record the resulting inward calcium currents using a patch-clamp amplifier and appropriate data acquisition software.

    • Establish a stable baseline current by recording several current traces in the absence of this compound.

    • Apply increasing concentrations of this compound to the cell via a perfusion system, allowing sufficient time at each concentration for the drug effect to reach a steady state (at least 10-15 minutes, and potentially longer, given its slow kinetics).

    • Record the calcium currents at each concentration of this compound.

    • After the highest concentration, perform a washout by perfusing the cell with the drug-free external solution to check for the reversibility of the block.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after the application of each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.

    • Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Visualizations

Cilnidipine_Signaling_Pathway cluster_neuron Sympathetic Neuron Terminal cluster_smc Vascular Smooth Muscle Cell N_channel N-type Ca²⁺ Channel NE_vesicle Norepinephrine Vesicles N_channel->NE_vesicle triggers NE_release Norepinephrine Release NE_vesicle->NE_release leads to Cilnidipine_N This compound Cilnidipine_N->N_channel blocks Contraction Vasoconstriction NE_release->Contraction stimulates α1-receptors on SMC L_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_channel->Ca_influx mediates Ca_influx->Contraction causes Cilnidipine_L This compound Cilnidipine_L->L_channel blocks Vasodilation Vasodilation Action_Potential Action Potential Action_Potential->N_channel depolarizes Action_Potential->L_channel depolarizes

Caption: this compound's dual-action signaling pathway.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Time Is incubation time sufficient? (>15 mins, potentially up to 90 mins) Start->Check_Time Check_HP Is holding potential optimal for inactivated state block? Check_Time->Check_HP Yes Increase_Time Increase incubation time Check_Time->Increase_Time No Check_Conc Are drug concentrations accurate? Check_HP->Check_Conc Yes Adjust_HP Test more depolarized holding potentials Check_HP->Adjust_HP No Check_Cell Is target channel expression confirmed in the cell type? Check_Conc->Check_Cell Yes Remake_Sol Prepare fresh solutions Check_Conc->Remake_Sol No Validate_Cell Validate channel expression (e.g., with selective toxins) Check_Cell->Validate_Cell No Re-evaluate Re-evaluate Results Check_Cell->Re-evaluate Yes Increase_Time->Re-evaluate Adjust_HP->Re-evaluate Remake_Sol->Re-evaluate Validate_Cell->Re-evaluate

References

Best practices for storing and handling Cilnidipine powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cilnidipine powder. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

This compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Under these conditions, it is stable for at least four years.[1]

Q2: How should I handle this compound powder in the laboratory?

This compound should be handled as a hazardous material.[1][4] Always use personal protective equipment (PPE), including safety goggles with side-shields, gloves, and a lab coat.[3][4][5] Ensure adequate ventilation to avoid inhaling the powder.[3][4] Avoid contact with skin, eyes, and clothing.[1][5] Wash hands thoroughly after handling.[1]

Q3: What solvents can I use to dissolve this compound powder?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1] It is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]

Q4: How stable is this compound in different conditions?

This compound is sensitive to acidic, alkaline, and photolytic (light) conditions, which can cause degradation.[6][7] It is relatively stable under thermal, humidity, and oxidative stress.[6] It is crucial to store the powder and any solutions protected from light.[6][8]

Q5: How long can I store this compound solutions?

Stock solutions in organic solvents like DMSO or DMF should be stored at -80°C and are stable for up to one year.[2][3] Aqueous solutions of this compound are not recommended to be stored for more than one day due to limited stability.[1]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Cause: this compound has poor water solubility.[1][9][10]

  • Solution:

    • First, dissolve the this compound powder in an organic solvent such as DMSO or DMF to create a concentrated stock solution.[1]

    • Then, dilute the stock solution with your aqueous buffer to the desired final concentration. For example, a 1:4 solution of DMF to PBS (pH 7.2) can be used.[1]

    • Sonication may also aid in dissolution.[2]

Issue 2: I am observing inconsistent or unexpected results in my experiments.

  • Cause 1: Degradation of this compound. Improper storage or handling can lead to degradation. Exposure to light, strong acids, or bases can break down the compound.[6][7]

    • Solution: Ensure the powder is stored at -20°C and protected from light.[1][3] Prepare fresh solutions for your experiments, especially aqueous solutions, which should not be stored for more than a day.[1]

  • Cause 2: Improper solution preparation. Inaccurate weighing or incomplete dissolution can lead to incorrect concentrations.

    • Solution: Use a calibrated analytical balance for weighing the powder. Ensure the powder is fully dissolved in the organic solvent before diluting with an aqueous buffer. Visually inspect for any undissolved particles.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
Dimethylformamide (DMF)~30 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]
Ethanol~2 mg/mL[1]
1:4 Solution of DMF:PBS (pH 7.2)~0.2 mg/mL[1]

Table 2: Recommended Storage Conditions and Stability

FormStorage TemperatureStability
Crystalline Solid (Powder)-20°C[1][2][3]≥ 4 years[1]
In Solvent (e.g., DMSO, DMF)-80°C[2][3]Up to 1 year[2]
Aqueous SolutionNot Recommended for StorageUse within one day[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO), appropriate PPE (gloves, safety goggles, lab coat), sterile microcentrifuge tubes or vials, calibrated analytical balance, and a vortex mixer.

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

    • In a well-ventilated area, weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the molar equivalent of this compound powder).

    • Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[2][3]

Visual Guides

Cilnidipine_Troubleshooting_Workflow start Unexpected Experimental Results check_storage Were storage conditions correct? (-20°C, dark, dry) start->check_storage check_solution_age Was the aqueous solution prepared fresh (<24h)? check_storage->check_solution_age Yes degradation_suspected Potential Degradation: Discard compound and use fresh stock. check_storage->degradation_suspected No check_dissolution Was the powder completely dissolved? check_solution_age->check_dissolution Yes remake_solution Remake solution following recommended protocol. check_solution_age->remake_solution No check_dissolution->remake_solution No review_protocol Review experimental protocol for other potential errors. check_dissolution->review_protocol Yes end_good Problem Resolved degradation_suspected->end_good remake_solution->end_good review_protocol->end_good

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

References

Cilnidipine Technical Support Center: Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Cilnidipine (B1669028) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: The recommended solvent for preparing this compound stock solutions for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is soluble in DMSO at concentrations as high as 99 mg/mL.[3] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: What is the stability of this compound in stock solutions?

A2: this compound stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months, protected from light.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q3: Can this compound be used in different cell culture media such as DMEM and RPMI-1640?

A3: Yes, this compound has been used in cell culture experiments with different media. For instance, studies on conditionally immortalized mouse podocyte cell lines have successfully used RPMI-1640 medium supplemented with fetal bovine serum (FBS).[5] The choice between DMEM and RPMI-1640 often depends on the specific cell type being cultured. DMEM is often used for adherent cells, while RPMI-1640 is well-suited for suspension cells and lymphoid cell lines.[6][7][8] The key is to ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.5%.

Q4: What are the known signaling pathways affected by this compound in cell culture models?

A4: this compound is a dual blocker of L-type and N-type voltage-gated Ca²⁺ channels.[4][9] Its mechanism of action involves the inhibition of calcium influx into cells, which affects various downstream signaling pathways. Notably, this compound has been shown to regulate the calcium/calmodulin-dependent protein kinase II (CaMKII)/mitochondrial permeability transition pore (mPTP) pathway.[10] It also has an impact on the nitric oxide (NO) signaling pathway, contributing to vasodilation.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in cell culture medium. - High final concentration of DMSO: High concentrations of the solvent can cause the drug to precipitate when diluted in an aqueous medium. - Temperature shifts: Repeated freeze-thaw cycles of the stock solution or exposure of the media to significant temperature changes can cause precipitation.[13] - pH of the medium: The solubility of some compounds is pH-dependent.[2] - Interaction with media components: Certain components in the media, like salts or proteins in serum, might interact with this compound, leading to precipitation.[14][15]- Ensure the final DMSO concentration in the culture medium is at a non-toxic level, typically below 0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume of DMSO added. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. Pre-warm the cell culture medium before adding the this compound stock solution. - Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. - Prepare fresh dilutions of this compound in the culture medium for each experiment. If precipitation persists, consider a brief sonication of the diluted solution before adding it to the cell culture.
Inconsistent or no observable effect of this compound at expected concentrations. - Degradation of this compound: Improper storage of the stock solution can lead to degradation of the compound. - Cell line resistance: The specific cell line may be resistant to the effects of this compound. - Variation in experimental conditions: Inconsistent cell seeding density or incubation times can lead to variable results.- Store the DMSO stock solution in small aliquots at -20°C or -80°C and protect from light.[4] - Verify the expression of L-type and N-type calcium channels in your cell line. Use a positive control to ensure the experimental setup is working correctly. - Maintain consistent cell seeding densities and experimental timelines across all experiments.
Cell toxicity observed at low concentrations of this compound. - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. - Cell type sensitivity: Some cell lines may be more sensitive to this compound. - Contamination: The cell culture may be contaminated.[13]- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration. - Conduct a dose-response and time-course experiment to determine the optimal non-toxic working concentration and incubation time for your cell line.[4] - Regularly check for signs of microbial contamination. Ensure aseptic techniques are followed.[13]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Approximate Solubility Reference
DMSO~25 mg/mL[1]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[1]
Ethanol~2 mg/mL[1]
1:4 solution of DMF:PBS (pH 7.2)~0.2 mg/mL[1]

Table 2: IC₅₀ Values of this compound for Calcium Channel Blockade

Channel Type Cell/Tissue Type IC₅₀ Reference
L-type Ca²⁺ currentNeurons (pretreated with ωCgTx plus ωAgTx)100 nM[4]
N-type Ca²⁺ current-200 nM[4]
Ba²⁺ currentsA7r5 cells (after 10 min)10 nM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM or 25 mg/mL).

  • Vortex the solution thoroughly until the this compound powder is completely dissolved.

  • (Optional) For sterile applications, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Treatment with this compound

Materials:

  • Cells cultured in appropriate medium (e.g., DMEM or RPMI-1640)

  • This compound stock solution (from Protocol 1)

  • Pre-warmed sterile cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Culture cells to the desired confluency in a multi-well plate or flask.

  • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in pre-warmed sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration remains below the toxic level for the specific cell line (typically <0.5%).

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.

  • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with downstream assays (e.g., cell viability, protein expression, etc.).

Mandatory Visualizations

Cilnidipine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks N_type_Ca_Channel N-type Ca²⁺ Channel This compound->N_type_Ca_Channel Blocks CaMKII CaMKII This compound->CaMKII Inhibits Activation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates N_type_Ca_Channel->Ca_influx Mediates Ca_influx->CaMKII Activates eNOS eNOS Ca_influx->eNOS Activates mPTP mPTP Opening CaMKII->mPTP Promotes NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes Apoptosis Apoptosis mPTP->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound's dual-blocking action.

Experimental_Workflow Start Stock_Solution Prepare this compound Stock Solution (in DMSO) Start->Stock_Solution Cell_Culture Culture Cells to Desired Confluency Stock_Solution->Cell_Culture Treatment Treat Cells with this compound (and Vehicle Control) Cell_Culture->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Downstream Assays (e.g., Viability, Western Blot) Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis End Data_Analysis->End

Caption: General experimental workflow for using this compound in cell culture.

References

Technical Support Center: Ensuring Consistent Delivery of Cilnidipine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to utilizing Cilnidipine (B1669028) in preclinical animal models. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and pharmacokinetic data to ensure consistent and reliable delivery of this compound in your research.

Troubleshooting Guide & FAQs

This section addresses common challenges researchers may face during the administration of this compound in animal models.

Formulation and Administration

Q1: I'm observing precipitation of this compound in my vehicle during preparation or administration. What can I do?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility. Precipitation is a common issue. Here are some troubleshooting steps:

  • Vehicle Selection: For oral administration, a suspension in 0.5% sodium carboxymethyl cellulose (B213188) (Na CMC) is a commonly used vehicle.[1] For intravenous administration, ensure the solvent system is appropriate and that the final concentration of this compound does not exceed its solubility in the vehicle.

  • Solubility Enhancement Techniques: Consider formulating this compound to improve its solubility and bioavailability. Several methods have been shown to be effective:

    • Nanosuspensions: Preparing this compound as nanocrystals can significantly increase its dissolution rate and oral bioavailability.[2]

    • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can enhance its solubility.

    • Microemulsions: Formulating this compound into a microemulsion can improve its solubility and absorption.[3][4]

  • Sonication: During preparation of a suspension, use a sonicator to ensure a fine and uniform particle size, which can improve stability.

  • Fresh Preparation: Due to potential stability issues, it is recommended to prepare the dosing solution fresh for each experiment.

Q2: How can I ensure the stability of my this compound dosing solution?

A2: The stability of this compound solutions can be influenced by the vehicle, pH, and storage conditions.

  • Vehicle Compatibility: Test the stability of this compound in your chosen vehicle over the intended duration of your experiment.

  • pH Considerations: The stability of this compound can be pH-dependent. Ensure the pH of your vehicle is within a range that maintains the drug's stability.

  • Storage: Store stock solutions and prepared formulations protected from light and at an appropriate temperature to minimize degradation. It is generally recommended to prepare aqueous solutions for administration fresh daily.

Inconsistent Results and Animal-Related Issues

Q3: I am observing high variability in blood pressure readings between animals in the same treatment group. What could be the cause?

A3: High variability in blood pressure is a frequent challenge in rodent studies. Several factors can contribute to this:

  • Stress: Handling and the administration procedure itself can cause significant stress to the animals, leading to transient increases in blood pressure. Acclimatize the animals to the handling and measurement procedures before the start of the study.

  • Measurement Technique: The method of blood pressure measurement can introduce variability. Direct arterial catheterization is the gold standard, while non-invasive methods like tail-cuff plethysmography can be more variable.[5] Ensure consistent technique and proper training of personnel.

  • Time of Day: Blood pressure in rodents follows a circadian rhythm. Perform measurements at the same time each day to minimize this source of variability.

  • Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect blood pressure.

Q4: Are there any known adverse effects of this compound in animal models that I should be aware of?

A4: this compound is generally well-tolerated in animal studies. However, as a calcium channel blocker, high doses may lead to excessive vasodilation and a significant drop in blood pressure (hypotension). It is crucial to perform dose-ranging studies to determine the optimal therapeutic dose with minimal side effects for your specific animal model and experimental endpoint. In some studies with immobilization-induced stress in mice, this compound did not show neurological side effects.[6]

Data Presentation: Pharmacokinetics of this compound in Animal Models

The following table summarizes key pharmacokinetic parameters of this compound in various animal models. Note that these values can be influenced by the formulation, dose, and analytical method used.

Animal ModelAdministration RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Reference
Rat Oral (Free Drug)1 mg/kg363.6 ± 23.5-2316.1 ± 163.6
Rat Oral (Solid Lipid Nanoparticles)1 mg/kg572.4 ± 25.3-5588.6 ± 229.5[7]
Rat Oral (Nanocrystals)-~3.13-fold higher than bulk drugShorter than bulk drug~2.38-fold higher than bulk drug[2][8]
Rat Oral (SMEDDS)10 mg/kg21.02 ± 3.170.87 ± 0.11-[9]
Rat Intravenous30 µg/kg bolus + 100 µg/kg/hr infusion---[10]
Dog Intravenous0.3, 1.0, 3.0 µg/kg/min infusion---
Rabbit Oral--~2-[11]

SMEDDS: Self-Microemulsifying Drug Delivery System

Experimental Protocols

Below are detailed methodologies for the oral and intravenous administration of this compound in rodent models.

Oral Gavage in Rats and Mice

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound formulation (e.g., suspension in 0.5% Na CMC).

  • Appropriately sized oral gavage needles (ball-tipped). For mice, typically 20-22 gauge; for rats, 16-18 gauge.

  • Syringes.

  • Animal scale.

Procedure:

  • Animal Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended gavage volume for rats is 10 mL/kg and for mice is 10 mL/kg.[12] Acclimatize the animals to handling prior to the procedure to minimize stress.[13]

  • Restraint:

    • Mouse: Gently but firmly scruff the mouse by grasping the loose skin over the shoulders to immobilize the head.[13]

    • Rat: Securely hold the rat by placing your hand over its back and using your thumb and forefinger to gently restrain the head.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

    • With the animal in a vertical position, gently insert the ball-tipped needle into the side of the mouth.

    • Advance the needle smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the tube passes.[12]

    • Crucially, do not force the needle. If resistance is met, withdraw and re-attempt.[12]

  • Dose Administration: Once the needle is in place, slowly administer the formulation.

  • Post-Administration: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[2][12]

Intravenous Administration in Rats

Objective: To deliver this compound directly into the systemic circulation.

Materials:

  • This compound solution for injection.

  • Appropriate size intravenous catheter (e.g., 24 gauge for tail vein).[14]

  • Syringes and infusion pump (if applicable).

  • Restrainer for conscious animals or anesthetic for anesthetized procedures.

  • Heparinized saline.

Procedure (Tail Vein Catheterization):

  • Animal Preparation: Anesthetize the rat or place it in a suitable restrainer.

  • Vein Dilation: Warm the tail using a heat lamp or warm water (around 40°C) to dilate the lateral tail veins, making them more visible and easier to access.[14]

  • Catheter Insertion:

    • Position the tail and hold it steady.

    • Insert the catheter bevel-up into one of the lateral tail veins at a shallow angle.[12]

    • A successful insertion will be indicated by a flash of blood in the catheter hub.[14]

    • Advance the catheter into the vein and then withdraw the stylet.

  • Securing the Catheter: Secure the catheter in place with surgical tape or glue.

  • Patency Check: Flush the catheter with a small volume of heparinized saline to ensure it is correctly placed in the vein and is patent.

  • Drug Administration:

    • Bolus: Administer the drug slowly over a defined period.

    • Infusion: Connect the catheter to an infusion pump for continuous delivery at a set rate.

  • Post-Administration: After administration, flush the catheter again with heparinized saline. Monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound

Cilnidipine_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_SympatheticNerve Sympathetic Nerve Terminal Ca_ext Ca²⁺ (extracellular) L_type L-type Ca²⁺ Channel Ca_ext->L_type Depolarization Ca_int Ca²⁺ (intracellular) L_type->Ca_int Influx Contraction Vasoconstriction Ca_int->Contraction Ca_ext2 Ca²⁺ (extracellular) N_type N-type Ca²⁺ Channel Ca_ext2->N_type Nerve Impulse NE_release Norepinephrine Release N_type->NE_release Ca²⁺ Influx This compound This compound This compound->L_type Blockade This compound->N_type Blockade

Caption: Dual blockade of L-type and N-type calcium channels by this compound.

Experimental Workflow for In Vivo Antihypertensive Efficacy Testing

Antihypertensive_Workflow cluster_Prep Phase 1: Preparation cluster_Dosing Phase 2: Treatment cluster_Analysis Phase 3: Analysis A Animal Acclimatization (e.g., 1 week) B Hypertension Induction (e.g., L-NAME, SHR) A->B C Baseline BP Measurement (e.g., Tail-cuff) B->C D Randomization into Groups (Vehicle, this compound, Positive Control) C->D E Daily Drug Administration (e.g., Oral Gavage) D->E F Regular BP & HR Monitoring (e.g., Weekly) E->F G Terminal Procedures (Blood/Tissue Collection) F->G H Pharmacokinetic Analysis (Plasma Drug Concentration) G->H I Pharmacodynamic Analysis (Biomarker Assessment) G->I J Statistical Analysis & Data Interpretation H->J I->J

Caption: General workflow for preclinical screening of antihypertensive agents.

References

Technical Support Center: Cilnidipine in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid artifacts when using Cilnidipine in fluorescence imaging experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fourth-generation dihydropyridine (B1217469) calcium channel blocker.[1] Its unique mechanism involves the dual blockade of both L-type (long-lasting) and N-type (neural) voltage-gated calcium channels.[1][2] By blocking L-type calcium channels in vascular smooth muscle, it induces vasodilation, leading to a reduction in blood pressure.[1] Simultaneously, its blockade of N-type calcium channels at sympathetic nerve terminals inhibits the release of norepinephrine, which helps to suppress reflex tachycardia and offers neuroprotective and renal protective benefits.[1][2]

Q2: Can this compound interfere with fluorescence imaging experiments, particularly those measuring intracellular calcium?

A2: While direct studies on this compound's intrinsic fluorescence are not extensively documented, it belongs to the dihydropyridine class of compounds. Other dihydropyridines, such as amlodipine (B1666008) and felodipine, are known to possess intrinsic fluorescence (autofluorescence). This property can lead to interference in fluorescence microscopy, especially when using UV-excitable fluorescent indicators for intracellular calcium, such as Fura-2.

Q3: How might the potential autofluorescence of this compound affect my calcium imaging results with Fura-2?

A3: Fura-2 is a ratiometric calcium indicator that is excited at two wavelengths, typically 340 nm (calcium-bound) and 380 nm (calcium-unbound), with emission measured around 510 nm.[3] If this compound is autofluorescent in the UV range, its emission spectrum could overlap with that of Fura-2. This can artificially inflate the fluorescence intensity at one or both excitation wavelengths, leading to an inaccurate calculation of the 340/380 ratio and a misinterpretation of the intracellular calcium concentration.

Q4: Are there alternative fluorescent calcium indicators that are less likely to be affected by potential this compound autofluorescence?

A4: Yes, to minimize the risk of artifacts, it is advisable to use fluorescent calcium indicators that are excited at longer wavelengths, outside the potential excitation spectrum of dihydropyridines. Recommended alternatives include:

  • Cal-520: A green fluorescent indicator with an excitation maximum around 492 nm.

  • Fluo-4: Another green fluorescent indicator with an excitation maximum around 494 nm.

  • Rhod-2: A red fluorescent indicator with an excitation maximum around 552 nm.

These indicators are less likely to have their excitation and emission spectra overlap with the potential autofluorescence of this compound.

Q5: What are the typical concentrations of this compound used in in vitro fluorescence imaging studies?

A5: The effective concentration of this compound can vary depending on the cell type and the specific channels being targeted. In vitro studies have used concentrations ranging from the nanomolar to the low micromolar range. For example, a study on IMR-32 human neuroblastoma cells used this compound at a concentration of 10 µM to observe the inhibition of N-type calcium channels.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Unexpected decrease in Fura-2 ratio (340/380 nm) after this compound application, suggesting a drop in intracellular calcium. This compound Autofluorescence: Similar to other dihydropyridines, this compound may exhibit autofluorescence that disproportionately increases the fluorescence intensity at the 380 nm excitation wavelength. This artificially inflates the denominator of the ratio, leading to a calculated decrease that may not reflect a true physiological change.1. Switch to a longer-wavelength indicator: Use a fluorescent dye such as Cal-520, Fluo-4, or Rhod-2, whose excitation spectra do not overlap with the potential autofluorescence of this compound.2. Perform a background control: Image cells treated with this compound but not loaded with a fluorescent indicator to assess the drug's intrinsic fluorescence under your experimental conditions.
High and noisy baseline fluorescence after applying this compound. Intracellular Accumulation of this compound: Dihydropyridines can be lipophilic and may accumulate within intracellular compartments, leading to a high and stable background fluorescence that can obscure the signal from the calcium indicator.1. Optimize this compound concentration: Use the lowest effective concentration of this compound, as determined by a dose-response experiment.2. Reduce incubation time: Minimize the incubation time with this compound before imaging to reduce its accumulation.3. Wash cells thoroughly: After incubation with this compound, wash the cells thoroughly with a physiological buffer before imaging to remove any excess extracellular drug.
No observable effect of this compound on calcium influx. 1. Inappropriate this compound concentration: The concentration of this compound may be too low to effectively block the calcium channels in your specific cell type.2. Cell health issues: The cells may be unhealthy or not expressing the target L-type or N-type calcium channels.3. Suboptimal experimental conditions: Issues with the fluorescent dye loading, imaging buffer composition, or stimulation method.1. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal inhibitory concentration.2. Verify cell health and channel expression: Confirm cell viability using a live/dead assay and verify the expression of L-type and N-type calcium channels using techniques like Western blotting or qPCR.3. Optimize experimental protocol: Ensure optimal loading of the fluorescent indicator and use appropriate positive and negative controls for your stimulation.
Signs of phototoxicity (cell blebbing, rounding, or detachment) during the experiment. Excessive light exposure: Prolonged or high-intensity light exposure, especially in the UV range for indicators like Fura-2, can induce phototoxicity and damage the cells.1. Minimize light exposure: Use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.2. Use a more sensitive detector: A more sensitive camera can allow for lower excitation light levels.3. Switch to longer wavelength dyes: Dyes excited by visible light (e.g., Cal-520, Fluo-4, Rhod-2) are generally less phototoxic than UV-excitable dyes.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound

Channel TypeCell TypeIC50Reference
L-type Ca2+ ChannelsRat Aortic A7r5 Cells10 nM (after 10 min)[5]
N-type Ca2+ ChannelsIMR-32 Human Neuroblastoma Cells~10 µM (effective concentration)[4]

Experimental Protocols

Protocol: Measuring Intracellular Calcium Changes with a Fluorescent Indicator in the Presence of this compound

This protocol provides a general guideline. Optimization of dye concentration, loading times, and this compound concentration is recommended for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 10 mM HEPES, pH 7.4.

  • Fluorescent Calcium Indicator Stock Solution: Prepare a 1-5 mM stock solution of a long-wavelength indicator (e.g., Fluo-4 AM or Cal-520 AM) in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

2. Cell Preparation:

  • Seed cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy.

  • Allow cells to adhere and grow to the desired confluency (typically 70-80%).

3. Dye Loading:

  • Prepare a fresh dye loading solution by diluting the fluorescent indicator stock solution and the Pluronic F-127 stock solution in imaging buffer. The final concentration of the indicator is typically 1-5 µM, and for Pluronic F-127 is 0.02-0.04%.

  • Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.

  • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with pre-warmed imaging buffer to remove any extracellular dye.

  • Add fresh imaging buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

4. This compound Treatment:

  • Prepare the desired final concentration of this compound in imaging buffer from the stock solution.

  • Replace the imaging buffer with the this compound-containing buffer and incubate for the desired time before imaging. The incubation time should be optimized for your experiment.

5. Fluorescence Microscopy and Image Acquisition:

  • Place the dish or slide on the microscope stage.

  • Use the appropriate filter set for your chosen fluorescent indicator (e.g., for Fluo-4, excitation ~494 nm, emission ~516 nm).

  • Adjust the illumination intensity and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire a baseline fluorescence reading before applying any stimulus.

  • If studying stimulus-induced calcium changes, add the stimulus (e.g., KCl, agonist) and acquire images in a time-lapse series.

6. Data Analysis:

  • Define regions of interest (ROIs) over individual cells.

  • Measure the mean fluorescence intensity within each ROI for each time point.

  • Normalize the fluorescence intensity to the baseline (F/F0) to represent the change in intracellular calcium concentration.

Mandatory Visualizations

G This compound Signaling Pathway cluster_L Vascular Effects cluster_N Neuronal Effects This compound This compound L_type L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type blocks N_type N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type blocks Ca_influx_L Ca2+ Influx L_type->Ca_influx_L mediates Ca_influx_N Ca2+ Influx N_type->Ca_influx_N mediates Vasodilation Vasodilation Ca_influx_L->Vasodilation leads to NE_release Norepinephrine Release Ca_influx_N->NE_release triggers BP_decrease Decreased Blood Pressure Vasodilation->BP_decrease Sympathetic_activity Decreased Sympathetic Nerve Activity NE_release->Sympathetic_activity

Caption: this compound's dual-blocking mechanism of action.

Caption: A logical workflow for troubleshooting fluorescence artifacts.

G Experimental Workflow for this compound in Fluorescence Imaging Cell_prep 1. Cell Preparation (Seeding on imaging plates) Dye_loading 2. Fluorescent Dye Loading (e.g., Fluo-4 AM) Cell_prep->Dye_loading Washing_deesterification 3. Washing and De-esterification Dye_loading->Washing_deesterification Cilnidipine_treatment 4. This compound Incubation Washing_deesterification->Cilnidipine_treatment Image_acquisition 5. Image Acquisition (Baseline and post-stimulus) Cilnidipine_treatment->Image_acquisition Data_analysis 6. Data Analysis (ROI intensity, F/F0) Image_acquisition->Data_analysis

Caption: A general experimental workflow for using this compound.

References

Validation & Comparative

A Comparative Guide: Cilnidipine versus Nifedipine on Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of cilnidipine (B1669028) and nifedipine (B1678770) on intracellular calcium dynamics. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction: Differentiating Dihydropyridines

This compound and nifedipine are both dihydropyridine (B1217469) calcium channel blockers (CCBs) utilized in the management of hypertension. However, their mechanisms of action and subsequent effects on intracellular calcium ([Ca2+]i) dynamics diverge significantly. Nifedipine is a selective blocker of L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle and cardiac cells.[1] In contrast, this compound exhibits a dual-blocking action, inhibiting both L-type and N-type voltage-gated calcium channels.[2][3] This unique property of this compound, particularly its blockade of N-type calcium channels located on sympathetic nerve terminals, leads to distinct effects on neurotransmitter release and intracellular calcium signaling.[2][4]

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and nifedipine on different types of calcium channels has been quantified using the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

DrugTarget ChannelExperimental ModelIC50
This compound L-type Ca2+ ChannelRat Aortic A7r5 Cells10 nM[5][6]
L-type Ca2+ ChannelRat Dorsal Root Ganglion Neurons100 nM[3]
N-type Ca2+ ChannelRat Dorsal Root Ganglion Neurons200 nM[3][6]
Nifedipine L-type Ca2+ ChannelFrog Atrial Fibers0.2 µM (200 nM)[1]
L-type Ca2+ ChannelCerebral Artery Myocytes5.12 nM[7]
N-type Ca2+ Channel-No significant effect reported[8]

Differential Effects on Norepinephrine-Induced Calcium Dynamics

A key differentiator between this compound and nifedipine lies in their impact on sympathetic nervous system-mediated increases in intracellular calcium. Norepinephrine (B1679862), a primary neurotransmitter of the sympathetic nervous system, induces vasoconstriction by increasing [Ca2+]i in vascular smooth muscle cells. This process is partly dependent on the influx of extracellular calcium through voltage-gated calcium channels.

This compound, by blocking N-type calcium channels on sympathetic nerve endings, inhibits the release of norepinephrine.[2][4] This pre-synaptic action attenuates the subsequent signaling cascade that leads to an increase in intracellular calcium in vascular smooth muscle cells. In contrast, nifedipine lacks this inhibitory effect on N-type calcium channels and therefore does not suppress norepinephrine release at the nerve terminal.[8] While nifedipine can block the influx of calcium through L-type channels on the smooth muscle itself, it does not prevent the initial sympathetic nerve stimulation. This can lead to a reflex activation of the sympathetic nervous system in response to vasodilation, a phenomenon less pronounced with this compound.[9]

FeatureThis compoundNifedipine
Norepinephrine Release from Sympathetic Nerves InhibitsNo significant effect
Norepinephrine-Induced [Ca2+]i Increase Attenuates due to pre-synaptic and post-synaptic blockadeAttenuates primarily through post-synaptic L-type channel blockade
Reflex Tachycardia Less pronouncedMore pronounced

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured vascular smooth muscle cells (VSMCs) using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

  • Cultured VSMCs

  • Fura-2 AM (in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscope or plate reader with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

  • Cell Culture: Culture VSMCs on glass coverslips or in 96-well plates until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can facilitate dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases. Probenecid (1-2.5 mM) can be included in this step to inhibit dye leakage.

  • Measurement of [Ca2+]i:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Establish a baseline fluorescence ratio before adding the test compounds (this compound or nifedipine) followed by the stimulus (e.g., norepinephrine).

    • Record the changes in the fluorescence ratio over time to monitor the dynamics of intracellular calcium.

Measurement of L-type and N-type Calcium Channel Currents using Whole-Cell Patch-Clamp

This protocol outlines the electrophysiological recording of calcium channel currents in isolated cells (e.g., dorsal root ganglion neurons or vascular smooth muscle cells) using the whole-cell patch-clamp technique.

Materials:

  • Isolated single cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution containing a charge carrier (e.g., BaCl2 or CaCl2) and blockers for other ion channels (e.g., tetrodotoxin (B1210768) for sodium channels, CsCl for potassium channels).

  • Internal (pipette) solution containing a cesium-based electrolyte to block potassium currents and a calcium buffer (e.g., EGTA).

Procedure:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place the isolated cells in a recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane potential at a holding potential where the calcium channels are in a closed state (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to 0 mV) to activate the voltage-gated calcium channels and record the resulting inward currents.

    • To isolate L-type and N-type currents, specific pharmacological blockers can be used. For example, after recording total calcium currents, a specific N-type channel blocker (e.g., ω-conotoxin GVIA) can be applied to isolate the L-type current component.

  • Drug Application: Perfuse the cells with external solutions containing different concentrations of this compound or nifedipine to determine their inhibitory effects on the calcium channel currents.

  • Data Analysis: Measure the peak current amplitude at each drug concentration and construct a concentration-response curve to calculate the IC50 value.

Signaling Pathways and Experimental Workflow Diagrams

G cluster_0 Sympathetic Nerve Terminal cluster_1 Vascular Smooth Muscle Cell NE_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicle->NE_Release N_Channel N-type Ca2+ Channel N_Channel->Ca_Influx_N Ca_Influx_N->NE_Vesicle triggers NE_Receptor α1-Adrenergic Receptor NE_Release->NE_Receptor binds to Cilnidipine_N This compound Cilnidipine_N->N_Channel blocks L_Channel L-type Ca2+ Channel NE_Receptor->L_Channel activates SR Sarcoplasmic Reticulum NE_Receptor->SR stimulates L_Channel->Ca_Influx_L Contraction Vasoconstriction Ca_Influx_L->Contraction leads to SR->Ca_Release_SR Ca_Release_SR->Contraction leads to Nifedipine Nifedipine Nifedipine->L_Channel blocks Cilnidipine_L This compound Cilnidipine_L->L_Channel blocks Depolarization Action Potential (Depolarization) Depolarization->N_Channel

Caption: Differential signaling pathways of this compound and nifedipine.

G start Start cell_culture Culture Vascular Smooth Muscle Cells start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading wash Wash to remove extracellular dye dye_loading->wash deester De-esterification wash->deester baseline Measure baseline F340/F380 ratio deester->baseline add_drug Add this compound or Nifedipine baseline->add_drug add_stimulus Add Norepinephrine add_drug->add_stimulus record Record F340/F380 ratio over time add_stimulus->record analyze Analyze [Ca2+]i changes record->analyze end End analyze->end

References

Differential Effects of Cilnidipine and Verapamil on Cardiac Muscle Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of two calcium channel blockers, Cilnidipine and Verapamil, on cardiac muscle cells. The information presented is collated from a range of experimental studies to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these agents.

Executive Summary

This compound, a fourth-generation dihydropyridine (B1217469) calcium channel blocker, uniquely inhibits both L-type and N-type voltage-gated calcium channels. This dual blockade contributes to its potent antihypertensive effects with a reduced incidence of reflex tachycardia, a common side effect of other dihydropyridines. Verapamil, a non-dihydropyridine calcium channel blocker, primarily targets L-type calcium channels in cardiac tissue, leading to more pronounced negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects. These fundamental differences in their mechanism of action result in distinct electrophysiological and hemodynamic profiles, making them suitable for different clinical applications.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the blockade of L-type calcium channels (Ca_v1.2) in vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a decrease in blood pressure. Crucially, it also blocks N-type calcium channels (Ca_v2.2) located on sympathetic nerve terminals. This N-type channel blockade inhibits the release of norepinephrine, thereby suppressing the sympathetic nervous system's excitatory effects on the heart, such as increased heart rate and contractility.

Verapamil exerts its effects by binding to the alpha-1 subunit of the L-type calcium channels, primarily in the heart. This blockade reduces the influx of calcium into cardiac muscle cells during depolarization, leading to a decrease in myocardial contractility. In the sinoatrial (SA) and atrioventricular (AV) nodes, Verapamil slows the rate of impulse generation and conduction, respectively, resulting in a reduced heart rate and a prolonged PR interval on an electrocardiogram.

cluster_this compound This compound This compound This compound L_type_C L-type Ca2+ Channel (Cardiac & Smooth Muscle) This compound->L_type_C Blocks N_type_C N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type_C Blocks Ca_influx_L_C Reduced Ca2+ Influx L_type_C->Ca_influx_L_C Inhibits Ca_influx_N_C Reduced Norepinephrine Release N_type_C->Ca_influx_N_C Inhibits Vasodilation_C Vasodilation Ca_influx_L_C->Vasodilation_C Reduced_Contractility_C Reduced Contractility Ca_influx_L_C->Reduced_Contractility_C Reduced_HR_C Reduced Heart Rate (Suppressed Reflex Tachycardia) Ca_influx_N_C->Reduced_HR_C

Signaling pathway of this compound.

cluster_Verapamil Verapamil Verapamil Verapamil L_type_V L-type Ca2+ Channel (Cardiac Muscle) Verapamil->L_type_V Blocks SA_AV_nodes SA & AV Nodes Verapamil->SA_AV_nodes Affects Ca_influx_V Reduced Ca2+ Influx L_type_V->Ca_influx_V Inhibits Reduced_HR_V Reduced Heart Rate (Negative Chronotropy) SA_AV_nodes->Reduced_HR_V Slowed_Conduction_V Slowed AV Conduction (Negative Dromotropy) SA_AV_nodes->Slowed_Conduction_V Reduced_Contractility_V Markedly Reduced Contractility (Negative Inotropy) Ca_influx_V->Reduced_Contractility_V A Cell Culture (HEK293 with Cav1.2) B Whole-Cell Patch-Clamp A->B C Record Baseline Ca2+ Currents B->C D Apply Increasing Drug Concentrations C->D E Record Ca2+ Currents at Each Concentration D->E F Data Analysis (Concentration-Response Curve) E->F G Determine IC50 Value F->G

Unveiling the Neuroprotective Potential of Cilnidipine: A Comparative Analysis in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of experimental data reveals the neuroprotective efficacy of Cilnidipine (B1669028), a dual L/N-type calcium channel blocker, in various neuronal cell lines. This guide provides a comparative analysis of this compound's performance against other calcium channel blockers, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

This compound has demonstrated significant neuroprotective effects in preclinical studies, primarily attributed to its ability to mitigate oxidative stress, inhibit apoptosis, and modulate crucial cell survival signaling pathways. This report synthesizes the available in vitro evidence, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating this compound's potential as a neuroprotective agent.

Comparative Efficacy of this compound in Neuronal Cell Lines

This compound's neuroprotective effects have been validated in several neuronal cell models, including PC12 cells, primary cortical neurons, and the human neuroblastoma cell line SH-SY5Y. The following tables summarize the quantitative data from key studies, comparing the efficacy of this compound with other calcium channel blockers like Amlodipine (B1666008) and Nimodipine.

Cell Viability Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and lactate (B86563) dehydrogenase (LDH) assays are standard methods to assess cell viability and cytotoxicity. Data consistently shows that this compound enhances neuronal cell survival under stress conditions such as hydrogen peroxide (H₂O₂)-induced oxidative stress and hypoxia.

Table 1: Effect of Calcium Channel Blockers on Neuronal Cell Viability under Oxidative Stress (H₂O₂)

Cell LineDrugConcentration (µM)% Increase in Cell Viability (compared to H₂O₂ control)Reference
PC12This compound1~15%[1]
PC12This compound10~30%[1]
PC12This compound20~45%[1]
Primary Cortical NeuronsAmlodipine5Data not available in %[2]

Table 2: Effect of this compound on Neuronal Cell Viability under Hypoxia

Cell LineDrugConcentration (µM)OutcomeReference
Primary Cortical NeuronsThis compound10Dramatically restored cell viability[3]
Apoptosis Assays

Apoptosis, or programmed cell death, is a key contributor to neuronal loss in various neurological disorders. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay and measurements of caspase-3 activity are used to quantify apoptosis. Studies indicate that this compound effectively reduces apoptotic cell death in neurons.

Table 3: Effect of Calcium Channel Blockers on Apoptosis Markers

Cell LineDrugConcentration (µM)% Reduction in Apoptosis MarkerMarkerReference
PC12This compound10Significant decreaseActivated Caspase-3[1]
Primary Cortical NeuronsThis compound10Significantly reducedTUNEL-positive cells[3]
Cerebellar Granule CellsAmlodipine0.01 - 0.1Potent inhibitionSpontaneous Apoptosis

Underlying Mechanisms of Neuroprotection: Signaling Pathways

This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell survival and inhibiting apoptosis.

PI3K/Akt Signaling Pathway

Upon activation, the PI3K/Akt pathway phosphorylates and activates downstream targets that promote cell survival and inhibit pro-apoptotic proteins. Western blot analyses have shown that this compound treatment increases the phosphorylation of Akt (p-Akt), a key component of this pathway.

Table 4: Effect of this compound on PI3K/Akt Pathway Activation

Cell LineDrugConcentration (µM)Fold Increase in p-Akt/Akt RatioReference
PC12This compound10Increased expression of p85aPI3K and p-Akt[1]
Primary Cortical NeuronsThis compound10Significantly increased survival proteins associated with the PI3K pathway[3]
ERK Signaling Pathway

The ERK pathway is another critical signaling cascade involved in cell survival and differentiation. Studies have demonstrated that this compound can activate this pathway in neuronal cells, contributing to its neuroprotective effects.

Table 5: Effect of this compound on ERK Pathway Activation

Cell LineDrugConcentration (µM)OutcomeReference
Primary Cortical NeuronsThis compound10Significantly increased survival proteins associated with the ERK pathway[3]

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.

G This compound's Neuroprotective Signaling Pathways cluster_this compound This compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound L_Ca L-type Ca2+ Channel This compound->L_Ca Inhibits N_Ca N-type Ca2+ Channel This compound->N_Ca Inhibits PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival pAkt->Cell_Survival pERK p-ERK ERK->pERK Phosphorylation pERK->Cell_Survival ROS_Reduction ROS Reduction

Caption: this compound's neuroprotective signaling pathways.

G Experimental Workflow for Assessing Neuroprotection cluster_setup Experiment Setup cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, Primary Cortical Neurons) Treatment Treatment with this compound and/or Neurotoxic Agent Cell_Culture->Treatment Viability Cell Viability Assays (MTT, LDH) Treatment->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Treatment->Apoptosis Western_Blot Western Blot (p-Akt, p-ERK) Treatment->Western_Blot Quantification Quantification of Results Viability->Quantification Apoptosis->Quantification Western_Blot->Quantification Comparison Comparison of Efficacy Quantification->Comparison

Caption: Experimental workflow for assessing neuroprotection.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or other test compounds for a specified duration, followed by exposure to a neurotoxic agent (e.g., 100 µM H₂O₂ for 4 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Western Blot for Signaling Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of Akt and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

TUNEL Assay for Apoptosis

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

  • Cell Fixation and Permeabilization: Grow cells on coverslips, treat as required, then fix with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, for 1 hour at 37°C in a humidified chamber.

  • Counterstaining: Counterstain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells (DAPI-stained).

Conclusion

The collective evidence from in vitro studies strongly supports the neuroprotective effects of this compound in various neuronal cell lines. Its ability to enhance cell viability, inhibit apoptosis, and activate pro-survival signaling pathways like PI3K/Akt and ERK, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. The comparative data suggests that this compound's dual L/N-type calcium channel blocking activity may offer advantages over other calcium channel blockers. The provided experimental protocols serve as a valuable resource for researchers aiming to validate and expand upon these findings. Further in vivo studies are warranted to translate these promising in vitro results into potential clinical applications.

References

Cilnidipine's Edge: A Comparative Analysis of Renal Hemodynamics Against Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the renal-protective effects of Cilnidipine, a fourth-generation calcium channel blocker (CCB), reveals a significant advantage over its predecessors, particularly in managing renal hemodynamics. This comprehensive guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound against other CCBs, primarily focusing on its unique mechanism of action and superior clinical outcomes in renal health.

This compound distinguishes itself from other CCBs, such as Amlodipine (B1666008), through its dual blockade of both L-type and N-type calcium channels.[1][2] This dual-action mechanism not only effectively lowers blood pressure but also confers specific renal-protective benefits by modulating the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS), aspects where traditional L-type CCBs fall short.[3][4]

Quantitative Comparison of Renal Hemodynamic Effects

Clinical and preclinical studies consistently demonstrate this compound's superiority in improving key markers of renal function compared to other CCBs. The following tables summarize the quantitative data from various comparative studies.

Table 1: Effects on Blood Pressure

Calcium Channel BlockerChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Citation(s)
This compound Significant reductionSignificant reduction[3][5]
Amlodipine Significant reductionSignificant reduction[3][5]
Other L-type CCBs Significant reductionSignificant reduction[6]

Note: While all CCBs effectively lower blood pressure, the key difference in renal hemodynamics lies in their effects on proteinuria and glomerular filtration rate.

Table 2: Effects on Proteinuria and Glomerular Filtration Rate (GFR)

Calcium Channel BlockerChange in Urinary Protein/Albumin ExcretionChange in Urinary Protein-to-Creatinine Ratio (UPCR)Change in Estimated Glomerular Filtration Rate (eGFR)Citation(s)
This compound Significant reductionSignificant reductionFavorable effect/Improvement[3][7][8][9]
Amlodipine No significant change or increaseNo significant change or slight increaseNo significant change or decrease[7][8][9]
Other L-type CCBs No significant change or increaseSlight increaseNo significant change or decrease[6][8][9]

Deciphering the Mechanism: A Tale of Two Channels

The renal-protective effects of this compound are primarily attributed to its unique ability to block N-type calcium channels, in addition to the L-type channels targeted by all dihydropyridine (B1217469) CCBs.

  • L-type Calcium Channel Blockade: This action, common to all dihydropyridine CCBs, leads to vasodilation of the afferent arterioles in the glomeruli, contributing to the antihypertensive effect.[10]

  • N-type Calcium Channel Blockade: This is the key differentiator for this compound. N-type calcium channels are predominantly found in sympathetic nerve endings.[2] By blocking these channels, this compound inhibits the release of norepinephrine, leading to a reduction in sympathetic nervous system overactivity.[2][4] This sympatholytic effect causes vasodilation of both the afferent and efferent arterioles of the glomerulus.[1][11] The dilation of the efferent arteriole is crucial as it reduces intraglomerular pressure, thereby decreasing proteinuria and protecting the glomeruli from damage.[10][11] In contrast, L-type CCBs like amlodipine selectively dilate only the afferent arteriole, which can lead to an increase in intraglomerular pressure and potentially exacerbate proteinuria.[3]

Furthermore, the suppression of the sympathetic nervous system by this compound also leads to the inhibition of the renin-angiotensin-aldosterone system (RAAS), further contributing to its renal-protective effects.[3][4]

Experimental Protocols

The findings presented in this guide are supported by robust experimental designs from both preclinical and clinical studies.

Preclinical Study Protocol: Spontaneously Hypertensive Rats (SHRs)

A common preclinical model to investigate the renal effects of antihypertensive drugs involves the use of spontaneously hypertensive rats (SHRs).

  • Animal Model: Male SHRs are often used as a model for essential hypertension. To induce more significant renal damage, some studies utilize models like SHRs on a high-salt diet or with induced diabetes.

  • Drug Administration: this compound and a comparator CCB (e.g., Amlodipine) are administered orally, typically daily, for a specified period (e.g., 8-12 weeks). A vehicle control group receives the solvent used to dissolve the drugs.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are monitored regularly using methods like the tail-cuff method.

  • Urine and Blood Analysis: 24-hour urine samples are collected to measure urinary protein and creatinine (B1669602) excretion. Blood samples are collected to determine serum creatinine and blood urea (B33335) nitrogen (BUN) levels.

  • Calculation of Renal Function Parameters:

    • Urinary Protein-to-Creatinine Ratio (UPCR): Calculated to normalize for urine concentration.

    • Creatinine Clearance: Calculated as an indicator of the glomerular filtration rate.

  • Histopathological Analysis: At the end of the study, kidneys are harvested for histological examination to assess for glomerular sclerosis and other signs of renal damage.

  • Molecular Analysis: Techniques like immunohistochemistry and Western blotting may be used to investigate the expression of proteins involved in podocyte injury and signaling pathways.

Clinical Trial Protocol: Human Subjects with Hypertension and Chronic Kidney Disease (CKD)

Randomized, open-label, prospective, parallel-group studies are frequently conducted to compare the effects of this compound and other CCBs in human subjects.

  • Patient Population: The study population typically consists of hypertensive patients with evidence of chronic kidney disease, often with proteinuria.

  • Randomization and Treatment: Patients are randomly assigned to receive either this compound or a comparator CCB (e.g., Amlodipine) for a defined period, often 6 to 12 months. Dosages may be adjusted to achieve a target blood pressure.

  • Outcome Measures:

    • Primary Endpoint: Often the change in urinary protein-to-creatinine ratio (UPCR) or urinary albumin-to-creatinine ratio (UACR) from baseline.

    • Secondary Endpoints: Changes in systolic and diastolic blood pressure, serum creatinine, and estimated glomerular filtration rate (eGFR).

  • Data Collection: Blood pressure is measured at regular intervals. Spot urine samples are collected for the measurement of protein/albumin and creatinine. Blood samples are drawn for serum creatinine measurement.

  • Laboratory Methods:

    • UACR/UPCR Measurement: Typically measured using immunoturbidimetric assays for albumin/protein and enzymatic methods for creatinine.[12]

    • eGFR Calculation: Calculated using standard equations such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula, based on serum creatinine, age, sex, and race.[11][13]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.

G cluster_this compound This compound Action cluster_effects Downstream Effects This compound This compound L_type L-type Ca2+ Channel This compound->L_type Blocks N_type N-type Ca2+ Channel This compound->N_type Blocks Afferent_V Afferent Arteriole Vasodilation L_type->Afferent_V SNS Sympathetic Nervous System Inhibition N_type->SNS IGP Reduced Intraglomerular Pressure Afferent_V->IGP Efferent_V Efferent Arteriole Vasodilation Efferent_V->IGP SNS->Efferent_V RAAS RAAS Inhibition SNS->RAAS RAAS->IGP Proteinuria Reduced Proteinuria IGP->Proteinuria

Caption: Signaling pathway of this compound's renal-protective effects.

G cluster_screening Screening & Randomization cluster_treatment Treatment Arms (12 Months) cluster_followup Follow-up & Analysis P Hypertensive Patients with CKD R Randomization P->R Cil This compound Group R->Cil Aml Amlodipine Group R->Aml FU Regular Follow-up Visits Cil->FU Aml->FU BP Blood Pressure Measurement FU->BP Urine Urine Sample Collection (UACR) FU->Urine Blood Blood Sample Collection (eGFR) FU->Blood DA Data Analysis BP->DA Urine->DA Blood->DA

Caption: Typical workflow of a clinical trial comparing this compound and Amlodipine.

References

A Head-to-Head In Vitro Comparison of Cilnidipine and Lercanidipine for Calcium Channel Blockade and Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro pharmacological profiles of two distinct dihydropyridine (B1217469) calcium channel blockers, Cilnidipine and Lercanidipine (B1674757), reveals differing mechanisms of action and potential therapeutic advantages. While both drugs are effective vasodilators, their primary targets and cellular effects show notable distinctions. This compound uniquely blocks both L-type and N-type calcium channels, whereas Lercanidipine primarily targets L-type channels with additional activity on T-type calcium channels.

This guide provides a comprehensive in vitro comparison of this compound and Lercanidipine, summarizing their effects on calcium channel inhibition, vascular smooth muscle cells, and endothelial cells. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Channel Blockers

This compound is distinguished as a dual L-type and N-type voltage-gated calcium channel blocker.[1] The blockade of L-type channels in vascular smooth muscle cells leads to vasodilation.[2] Its inhibition of N-type calcium channels, predominantly found on sympathetic nerve terminals, is thought to suppress norepinephrine (B1679862) release, thereby reducing sympathetic nervous system overactivity.[1]

Lercanidipine is primarily an L-type calcium channel blocker, exerting its vasodilatory effect through this mechanism.[3] However, in vitro studies have demonstrated that it also possesses inhibitory activity on T-type calcium channels.[3] This dual L/T-type blockade may contribute to its specific pharmacological profile, including potential renal protective effects.

cluster_this compound This compound cluster_lercanidipine Lercanidipine This compound This compound L_type_C L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type_C Blocks N_type_C N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type_C Blocks Vasodilation_C Vasodilation L_type_C->Vasodilation_C Leads to NE_Release Reduced Norepinephrine Release N_type_C->NE_Release Leads to Lercanidipine Lercanidipine L_type_L L-type Ca2+ Channel (Vascular Smooth Muscle) Lercanidipine->L_type_L Blocks T_type_L T-type Ca2+ Channel Lercanidipine->T_type_L Blocks Vasodilation_L Vasodilation L_type_L->Vasodilation_L Leads to Renal_Effects Potential Renal Protective Effects T_type_L->Renal_Effects Contributes to

Signaling pathways of this compound and Lercanidipine.

Quantitative Comparison of In Vitro Efficacy

Direct head-to-head in vitro studies comparing the potency of this compound and Lercanidipine are limited. The following table summarizes available half-maximal inhibitory concentration (IC50) values from separate studies. It is crucial to note that these values were obtained under different experimental conditions and in various cell types, and therefore, a direct comparison of potency based on these numbers should be made with caution.

DrugTarget ChannelExperimental ModelIC50
This compound L-typeRat Aortic A7r5 Cells10 nM
N-typeRat Dorsal Root Ganglion Neurons200 nM
Lercanidipine L-typeGuinea-pig Ventricular MyocytesNot explicitly stated as IC50, but 1-10 µM blocked ≈ 50% of the current
T-typeGuinea-pig Ventricular MyocytesShowed noticeable T-type selectivity, but a specific IC50 was not provided

In Vitro Effects on Vascular Cells

Vascular Smooth Muscle Cells

Both this compound and Lercanidipine induce relaxation of vascular smooth muscle, which is the primary mechanism for their antihypertensive effects.

  • This compound: In vitro studies have shown that this compound induces a slow-onset, concentration-dependent relaxation in porcine coronary arteries.[4]

  • Lercanidipine: Studies on isolated rabbit aorta have demonstrated that Lercanidipine causes a concentration-dependent relaxation of vascular tissue.[5] It has also been shown to inhibit the proliferation of vascular smooth muscle cells by reducing intracellular reactive oxygen species.[6]

Endothelial Cells and Nitric Oxide Production

The vascular endothelium plays a critical role in regulating vascular tone, in part through the production of nitric oxide (NO).

  • This compound: In vitro experiments on porcine coronary arteries have revealed that this compound-induced relaxation is partly dependent on the endothelium and involves the NO/cyclic GMP signaling pathway.[4] This effect is associated with an increase in intracellular calcium concentration in endothelial cells.[4]

  • Lercanidipine: While direct in vitro studies on Lercanidipine's effect on endothelial NO production are not as readily available, some research suggests it may improve endothelial function.[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade

This technique is the gold standard for directly measuring the effect of a compound on ion channel activity.

A Cell Preparation (e.g., HEK293 cells expressing target Ca2+ channel) B Whole-Cell Patch-Clamp Configuration A->B C Application of Depolarizing Voltage Steps to Elicit Ca2+ Currents B->C D Baseline Current Recording C->D E Perfusion with Test Compound (this compound or Lercanidipine) at Various Concentrations D->E F Recording of Inhibited Ca2+ Currents E->F G Data Analysis: Concentration-Response Curve and IC50 Determination F->G

Workflow for IC50 determination using patch-clamp.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293 cells) stably expressing the target voltage-gated calcium channel subunits (e.g., L-type: α1C, β2, α2δ; N-type: α1B, β1b, α2δ; T-type: α1G).

  • Plate the cells onto glass coverslips for electrophysiological recording.

2. Solutions:

  • External solution (in mM): 140 TEA-Cl, 10 CaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, adjusted to pH 7.2 with CsOH.

3. Recording:

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to keep the channels in a closed state.

  • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.

  • Record baseline currents in the absence of the drug.

  • Perfuse the cell with the external solution containing increasing concentrations of this compound or Lercanidipine.

  • Record the steady-state inhibition of the calcium current at each concentration.

4. Data Analysis:

  • Measure the peak amplitude of the inward current at each drug concentration.

  • Normalize the current amplitude to the baseline current.

  • Plot the normalized current as a function of the drug concentration and fit the data with a Hill equation to determine the IC50 value.

In Vitro Vasorelaxation Assay

1. Tissue Preparation:

  • Isolate arterial rings (e.g., rat aorta or porcine coronary artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

2. Contraction:

  • Induce a sustained contraction of the arterial rings with a high concentration of potassium chloride (e.g., 60 mM KCl) or a vasoconstrictor agent (e.g., phenylephrine).

3. Drug Application:

  • Once a stable contraction is achieved, add cumulative concentrations of this compound or Lercanidipine to the organ bath.

4. Measurement and Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the pre-contracted tension.

  • Plot the concentration-response curves to determine the potency (EC50) and efficacy (maximum relaxation) of each drug.

Conclusion

In vitro evidence highlights the distinct pharmacological profiles of this compound and Lercanidipine. This compound's dual L/N-type calcium channel blockade offers a unique mechanism that extends beyond simple vasodilation to include sympatholytic effects. Lercanidipine's primary L-type channel blockade is complemented by T-type channel inhibition, which may confer specific end-organ protection. While both demonstrate efficacy in relaxing vascular smooth muscle, their differing onsets of action and potential influences on endothelial function warrant further direct comparative investigation to fully elucidate their respective therapeutic nuances. The choice between these agents in a clinical setting may be guided by these in vitro distinctions and the specific patient profile.

References

Cilnidipine Demonstrates Potent Anti-inflammatory Properties in Macrophages: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the significant anti-inflammatory potential of Cilnidipine (B1669028), a fourth-generation calcium channel blocker, in macrophages. This guide provides a comparative analysis of this compound's efficacy against other calcium channel blockers, supported by experimental data, and details the underlying molecular mechanisms and experimental protocols for validation.

This compound, a dual L/N-type calcium channel blocker, exhibits promising anti-inflammatory effects by modulating key signaling pathways in macrophages. This positions it as a potential therapeutic agent for conditions where inflammation plays a critical role. This guide offers an objective comparison with other calcium channel blockers such as Amlodipine (B1666008), Benidipine (B10687), and Azelnidipine, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Comparative Anti-inflammatory Efficacy

This compound has been shown to effectively suppress the production of pro-inflammatory cytokines in macrophages. A comparative overview of its performance against other widely used calcium channel blockers is presented below.

DrugTarget CellsInflammatory StimulusKey Inflammatory Markers InhibitedSignaling Pathway(s) ImplicatedReference
This compound Rat Microglia (CNS Macrophages)ATPIL-1βP2X7 Receptor[1][2]
Rat ModelHigh-salt dietCardiac oxidative stress and inflammationRenin-Angiotensin System[3]
Rat ModelCarrageenanPaw edemaInflammatory mediators[4]
Amlodipine Rat ModelHigh-salt dietCardiac oxidative stress and inflammation (less effective than this compound)Renin-Angiotensin System[3]
Benidipine J774.2 Murine MacrophagesLPSIL-12p40, TNF-α, GM-CSF, IL-6NF-κB, NLRP3 Inflammasome[5][6]
THP-1 Human MacrophagesLPS + ATPIL-1βNF-κB, NLRP3 Inflammasome[7]
Azelnidipine THP-1 Human MacrophagesPMAApo E, MMP9, LOX-1L-type calcium channel, p38 MAPK, JNK[8][9][10]

Unraveling the Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of this compound and its counterparts are mediated through the modulation of critical intracellular signaling pathways.

This compound's Mode of Action

This compound's primary identified anti-inflammatory mechanism in microglia, a specialized macrophage in the central nervous system, involves the inhibition of the P2X7 receptor. This purinergic receptor, when activated by ATP, triggers the release of pro-inflammatory cytokines like IL-1β. By blocking this receptor, this compound effectively curtails this inflammatory cascade.[1][2] Furthermore, in a broader context of inflammation, this compound has demonstrated superior antioxidant and anti-inflammatory effects compared to Amlodipine in a rat model of cardiac remodeling, suggesting a more comprehensive anti-inflammatory profile.[3]

cluster_this compound This compound's Anti-inflammatory Pathway ATP ATP P2X7R P2X7R ATP->P2X7R Inflammasome Activation Inflammasome Activation P2X7R->Inflammasome Activation This compound This compound This compound->P2X7R IL-1β Release IL-1β Release Inflammasome Activation->IL-1β Release

This compound inhibits ATP-induced IL-1β release by blocking the P2X7 receptor in microglia.
Comparative Mechanisms of Other Calcium Channel Blockers

  • Benidipine: This L-/T-type calcium channel blocker has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting the NF-κB signaling pathway and the NLRP3 inflammasome.[5][7] It reduces the production of a wide array of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[5]

  • Azelnidipine: An L-type calcium channel blocker, Azelnidipine, demonstrates its anti-inflammatory properties by inhibiting the differentiation and activation of macrophages.[8][10] Mechanistically, it has been found to reduce the activation of p38 and JNK, which are key components of the MAPK signaling pathway.[8][9]

cluster_alternatives Anti-inflammatory Pathways of Alternative CCBs LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Activation NF-κB Activation TLR4->NF-κB Activation PMA PMA L-type Ca2+ Channel L-type Ca2+ Channel PMA->L-type Ca2+ Channel MAPK (p38, JNK) Activation MAPK (p38, JNK) Activation L-type Ca2+ Channel->MAPK (p38, JNK) Activation Benidipine Benidipine Benidipine->NF-κB Activation Azelnidipine Azelnidipine Azelnidipine->L-type Ca2+ Channel Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Macrophage Differentiation & Activation Macrophage Differentiation & Activation MAPK (p38, JNK) Activation->Macrophage Differentiation & Activation

Benidipine and Azelnidipine inhibit macrophage inflammation via NF-κB and MAPK pathways, respectively.

Experimental Protocols

To validate the anti-inflammatory properties of this compound and compare it with other calcium channel blockers, the following experimental workflow can be employed.

Cell Culture Macrophage Cell Culture (e.g., RAW 264.7, THP-1) Pre-treatment Pre-treatment with this compound or other CCBs Cell Culture->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS, ATP) Pre-treatment->Stimulation Incubation Incubation (Time-dependent) Stimulation->Incubation Supernatant Collection Collect Supernatant Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Supernatant Collection->ELISA Western Blot Protein Analysis (Western Blot for NF-κB, MAPK pathways) Cell Lysis->Western Blot

General experimental workflow to assess the anti-inflammatory effects of this compound in macrophages.
Macrophage Culture and Stimulation

  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 can be used. THP-1 cells require differentiation into macrophages using phorbol-12-myristate-13-acetate (PMA).

  • Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or other calcium channel blockers for 1-2 hours before inflammatory stimulation.

  • Stimulation: Macrophages are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or ATP to induce an inflammatory response.

Cytokine Measurement by ELISA
  • Sample Collection: After the desired incubation period post-stimulation, the cell culture supernatant is collected.

  • ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathways
  • Cell Lysis: After treatment and stimulation, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB (e.g., p-p65, p-IκBα) and MAPK (e.g., p-p38, p-JNK, p-ERK) pathways. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

References

Cilnidipine's Therapeutic Promise: A Cross-Study Efficacy Comparison in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Cilnidipine's performance in preclinical and clinical studies reveals its broad therapeutic potential beyond hypertension, including neuroprotective, renoprotective, and cardioprotective effects. This guide synthesizes key experimental data, offering researchers and drug development professionals a comparative overview of its efficacy across various disease models.

This compound (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, distinguishes itself through a dual-blocking action on both L-type and N-type voltage-dependent calcium channels.[1][2][3] This unique mechanism not only contributes to its potent antihypertensive effects by inducing vasodilation but also by suppressing sympathetic nerve activity, a feature not shared by traditional L-type calcium channel blockers.[2][4] This multifaceted activity translates into a range of beneficial effects across different pathological conditions, as demonstrated in numerous studies.

Mechanism of Action: A Dual Approach to Calcium Channel Blockade

This compound's primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Concurrently, its blockade of N-type calcium channels at sympathetic nerve terminals inhibits the release of norepinephrine, thereby reducing sympathetic nervous system overactivity.[1][2] This dual action is believed to be central to its diverse organ-protective effects.

Fig. 1: Dual blocking mechanism of this compound.

Efficacy in Hypertension

Clinical trials have consistently demonstrated this compound's efficacy in lowering blood pressure in hypertensive patients. A meta-analysis of 24 clinical trials confirmed a significant reduction in both systolic and diastolic blood pressure.[5] The ACHIEVE-ONE trial, a large-scale study with 2,319 patients, further substantiated these findings, showing significant reductions in both clinic and home blood pressure, particularly morning blood pressure.[3][6]

Study TypePatient PopulationKey FindingsReference
Meta-analysisHypertensive patientsSignificant reduction in systolic and diastolic blood pressure.[5]
ACHIEVE-ONE Trial2,319 hypertensive patientsSignificant reduction in clinic and home blood pressure, especially morning blood pressure.[3][6]
Comparative StudyHypertensive patientsThis compound showed similar antihypertensive effects to other first-line drugs like Amlodipine (B1666008).[5]

Neuroprotective Effects

This compound has shown promise in providing neuroprotection in models of cerebral ischemia. Its ability to block N-type calcium channels is thought to contribute to this effect by reducing excessive neurotransmitter release and subsequent neuronal damage.[7][8] Studies in rat models of focal brain ischemia have demonstrated a reduction in cerebral infarction size with this compound treatment.[7][8] Furthermore, in vitro studies have indicated that this compound mediates its neuroprotective effects by reducing oxidative stress and activating cell survival signaling pathways.[9]

Neuroprotection_Workflow Ischemic_Stress Ischemic Stress (e.g., H2O2 exposure) Free_Radicals Increased Free Radicals (Oxidative Stress) Ischemic_Stress->Free_Radicals Neuronal_Cell_Death Neuronal Cell Death (Apoptosis) Free_Radicals->Neuronal_Cell_Death This compound This compound This compound->Free_Radicals Reduces PI3K_Akt_Pathway Activation of PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Activates Death_Signals Inhibition of Death Signals (e.g., Caspase 3 activation) This compound->Death_Signals Promotes Survival_Signals Enhanced Survival Signals (e.g., pGSK-3β, HSTF-1) PI3K_Akt_Pathway->Survival_Signals Survival_Signals->Neuronal_Cell_Death Inhibits Death_Signals->Neuronal_Cell_Death Inhibits

Fig. 2: this compound's neuroprotective experimental workflow.
Experimental Protocol: In Vitro Neuroprotection Assay[9]

  • Cell Line: PC12 cells differentiated with nerve growth factor (nPC12 cells).

  • Induction of Injury: Exposure to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

  • Treatment: Pre-treatment with varying concentrations of this compound.

  • Assessment of Viability: Cell viability was measured to determine the protective effect of this compound.

  • Measurement of Free Radicals: Intracellular free radical levels were quantified to assess the antioxidant effect.

  • Western Blot Analysis: Expression levels of proteins involved in cell survival (PI3K, phosphorylated Akt, pGSK-3β, HSTF-1) and cell death (cytochrome c, activated caspase 3, cleaved PARP) were analyzed.

Renoprotective Effects

A significant body of evidence supports the renoprotective effects of this compound, particularly in hypertensive patients with chronic kidney disease (CKD).[10][11] It has been shown to be more effective than L-type calcium channel blockers, such as amlodipine, in reducing urinary albumin excretion and proteinuria.[5][12] This superior effect is attributed to its ability to dilate both afferent and efferent arterioles in the glomerulus, thereby reducing glomerular pressure.[6][10]

Study TypePatient/Animal ModelKey FindingsReference
Randomized Controlled TrialHypertensive patientsThis compound significantly decreased urinary albumin excretion compared to amlodipine.[12]
Meta-analysisHypertensive patients with CKDThis compound significantly reduced proteinuria.[11]
Animal Study (L-NAME treated rats)Hypertensive rats with renal injuryThis compound reduced proteinuria, improved creatinine (B1669602) clearance, and reduced glomerular damage.[13]
Experimental Protocol: Hypertensive Renal Injury Model in Rats[13]
  • Animal Model: Male albino Wistar rats.

  • Induction of Hypertension and Renal Injury: Chronic administration of N(G)-nitro-L-arginine methyl ester (L-NAME) to inhibit nitric oxide synthesis.

  • Treatment Groups: Control, this compound alone, L-NAME alone, L-NAME + this compound.

  • Parameters Measured: 24-hour urinary protein, creatinine clearance, serum urea, serum creatinine, urinary and serum Angiotensin II levels.

  • Histopathology: Kidneys were examined for glomerulosclerosis and tubular degeneration.

Cardioprotective Effects and Cardiac Remodeling

This compound has demonstrated beneficial effects on cardiac remodeling and dysfunction. In Dahl salt-sensitive hypertensive rats, this compound attenuated left ventricular (LV) fibrosis and diastolic dysfunction to a greater extent than amlodipine.[14] Studies in canine models of atrial fibrillation (AF) have shown that this compound can suppress autonomic, electrical, and structural remodeling associated with AF.[15] Furthermore, in high-salt-fed rats, this compound produced a greater decrease in atrial and ventricular fibrotic areas and shortened AF duration compared to amlodipine.[16][17]

Animal ModelKey FindingsReference
Dahl salt-sensitive hypertensive ratsAttenuated LV fibrosis and diastolic dysfunction more effectively than amlodipine.[14]
Canine model of atrial fibrillationSuppressed autonomic, electrical, and structural remodeling associated with AF.[15]
High-salt-fed ratsGreater decrease in atrial and ventricular fibrotic areas and shortened AF duration compared to amlodipine.[16][17]

Anti-inflammatory Effects

Emerging evidence suggests that this compound possesses anti-inflammatory properties. In a study using the carrageenan-induced rat paw edema model, this compound demonstrated a significant anti-inflammatory effect.[18] The proposed mechanism involves the inhibition of inflammatory mediator release, such as histamine (B1213489) and prostaglandins, which is a calcium-dependent process.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[18]
  • Animal Model: Albino Wistar rats.

  • Induction of Inflammation: Sub-plantar injection of carrageenan into the rat's hind paw.

  • Treatment Groups: Control, this compound, Indomethacin (standard anti-inflammatory drug).

  • Assessment: Paw volume was measured at different time intervals after carrageenan injection to quantify the degree of edema and inflammation.

Conclusion

The comprehensive data from a wide range of studies strongly indicate that this compound's dual L/N-type calcium channel blockade provides a significant therapeutic advantage over traditional L-type calcium channel blockers. Its efficacy extends beyond blood pressure control to offer tangible neuroprotective, renoprotective, and cardioprotective benefits. The consistent outperformance of this compound against amlodipine in various organ protection parameters underscores its potential as a valuable therapeutic option for hypertensive patients with comorbidities. Further research is warranted to fully elucidate the molecular mechanisms underlying these pleiotropic effects and to explore its potential in other disease contexts.

References

Cilnidipine's Dual Impact: A Comparative Analysis of its Effects on Endothelial and Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cilnidipine (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker, presents a unique pharmacological profile through its dual blockade of L-type and N-type voltage-gated calcium channels. This distinct mechanism of action translates into multifaceted effects on the vasculature, impacting both endothelial and smooth muscle cells. This guide provides a comparative analysis of this compound's influence on these two critical cell types, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and drug development.

At a Glance: this compound's Differential Effects

FeatureImpact on Vascular Smooth Muscle CellsImpact on Endothelial Cells
Primary Target L-type voltage-gated Ca²⁺ channels (Cav1.2)[1][2]Intracellular Ca²⁺ signaling, eNOS activation[3][4]
Primary Effect Vasodilation via inhibition of Ca²⁺ influx and muscle contraction[1]Nitric Oxide (NO) production, endothelium-dependent relaxation[4][5]
Secondary Effects Inhibition of proliferation and DNA synthesis[6]Increased eNOS mRNA expression and phosphorylation[3]
Signaling Pathway Inhibition of Ca²⁺-Calmodulin-MLCK pathwayCa²⁺-Calmodulin activation of eNOS, leading to cGMP production in smooth muscle cells[4]
Onset of Action Slow[7]Slower onset compared to nifedipine[4]

Quantitative Analysis: A Head-to-Head Comparison

The following tables summarize key quantitative data from various studies, offering a direct comparison of this compound's potency and efficacy on smooth muscle and endothelial cells.

Table 1: Inhibitory Potency on L-type Calcium Channels in Smooth Muscle Cells
Experimental ModelParameterValueReference
Rat Aortic A7r5 CellsIC₅₀ (Ba²⁺ currents)10 nmol/l (at 10 min)[7]
Rat Aortic RingsIC₅₀ (Depolarization-induced contraction)10 nmol/l (at 10 min)[7]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Contribution to Endothelium-Dependent Relaxation
Experimental ModelParameterValueReference
Porcine Coronary ArteryEndothelium-dependent relaxation component~30% of total relaxation[4]
Human Internal Thoracic ArteryReduction in relaxation after endothelium denudation47.7% ± 7.0%[3]
Table 3: Effects on Endothelial Nitric Oxide Synthase (eNOS)
Experimental ModelParameterValueReference
Human Internal Thoracic ArteryIncrease in eNOS mRNA expression42.4%[3]
Human Internal Thoracic ArteryIncrease in eNOS phosphorylation (Ser¹¹⁷⁷)37.0%[3]

Delving Deeper: Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.

Protocol 1: Isometric Tension Measurement for Vasodilation in Porcine Coronary Artery

Objective: To determine the vasodilatory effect of this compound on vascular smooth muscle and the contribution of the endothelium.

Methodology:

  • Vessel Preparation: Fresh pig hearts are obtained, and the left circumflex coronary arteries are isolated. The arteries are cleaned of surrounding tissue and cut into rings of 2-3 mm in length. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.

  • Mounting: The arterial rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to force transducers to measure isometric tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 20 mN. The viability of the rings is tested with a high-potassium solution (e.g., 60 mM KCl). Endothelium integrity or its absence is confirmed by the response to acetylcholine (B1216132) in pre-contracted rings.

  • Experimental Procedure: The rings are pre-contracted with 30 mM KCl. Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 3-100 nM) are added to the organ bath. The resulting relaxation is recorded over time.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by KCl. The time to achieve 50% of the maximal relaxation (t₁/₂) can be calculated to compare the onset of action with other vasodilators.[4]

Protocol 2: Intracellular Calcium Imaging in Endothelial Cells

Objective: To measure the change in intracellular calcium concentration ([Ca²⁺]i) in endothelial cells in response to this compound.

Methodology:

  • Cell Preparation and Dye Loading: Endothelial cells, either cultured or in intact arterial segments, are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 10 μM for 1 hour at room temperature). Pluronic F-127 (e.g., 0.025%) is often used to aid in dye loading.

  • Microscopy Setup: The cells or arterial segments are placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system. The preparation is continuously perfused with a physiological salt solution.

  • Image Acquisition: The fluorescent dye is excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is collected at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.

  • Experimental Procedure: A baseline [Ca²⁺]i is recorded. This compound is then added to the perfusion solution, and the changes in fluorescence ratio are recorded over time.

  • Data Analysis: The change in the fluorescence ratio is directly proportional to the change in [Ca²⁺]i. The data can be presented as the ratio change or calibrated to absolute calcium concentrations.[4]

Visualizing the Mechanisms: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by this compound in smooth muscle and endothelial cells.

Cilnidipine_Smooth_Muscle cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Smooth Muscle Cell) This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Blocks Relaxation Relaxation This compound->Relaxation Promotes Ca_ext Ca²⁺ Ca_ext->L_type Ca_int [Ca²⁺]i L_type->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK CaM_complex->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Contraction Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound's action on vascular smooth muscle cells.

Cilnidipine_Endothelial cluster_extracellular Extracellular cluster_membrane_endo Cell Membrane cluster_intracellular_endo Intracellular (Endothelial Cell) Cilnidipine_endo This compound Receptor Unknown Receptor/ Mechanism Cilnidipine_endo->Receptor Activates Ca_ext_endo Ca²⁺ Ca_ext_endo->Receptor Ca_int_endo ↑ [Ca²⁺]i Receptor->Ca_int_endo ↑ Influx Calmodulin_endo Calmodulin Ca_int_endo->Calmodulin_endo Binds CaM_complex_endo Ca²⁺-Calmodulin Complex eNOS_inactive Inactive eNOS CaM_complex_endo->eNOS_inactive Activates eNOS_active Active eNOS NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active

References

Validating the Specificity of Cilnidipine for N-type vs. L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cilnidipine, a fourth-generation dihydropyridine (B1217469), is a distinctive calcium channel blocker (CCB) recognized for its dual inhibitory action on both L-type (CaV1.2) and N-type (CaV2.2) voltage-gated calcium channels.[1][2] This dual blockade is thought to contribute to its unique clinical profile, including a reduced incidence of reflex tachycardia compared to L-type selective CCBs.[3] This guide provides an objective comparison of this compound's activity on these two channel subtypes, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the channel's activity.[3] this compound demonstrates potent blockade of both N-type and L-type calcium channels, with reported IC50 values in the nanomolar range.[3]

It is important to note that reported IC50 values for this compound can vary, which may be attributed to different experimental conditions, such as the cell lines or neuronal types used and specific electrophysiological recording parameters.[3]

Table 1: Inhibitory Potency (IC50) of this compound on N-type and L-type Calcium Channels

Target ChannelChannel SubtypeIC50 Value (nM)Experimental System
N-type CaV2.251.2Not specified in study
200Not specified in study
L-type CaV1.2100Not specified in study
10Rat aortic A7r5 cells[4][5]

Data compiled from publicly available research.[3][4][5]

Experimental Protocols: Determining IC50 via Whole-Cell Patch-Clamp

The gold-standard electrophysiological technique for characterizing the activity of ion channel blockers like this compound is the whole-cell patch-clamp method.[6] This allows for the direct measurement of ion currents through the entire cell membrane in real-time.[7]

Objective: To determine the concentration-dependent inhibition of L-type and N-type calcium channel currents by this compound and to calculate its IC50 value.

1. Cell Preparation:

  • Utilize a cell line stably expressing the human calcium channel subtype of interest (e.g., HEK293 cells expressing CaV1.2 or CaV2.2) or primary neurons with high channel density.[3][8]

  • Culture cells under standard conditions on glass coverslips until they reach appropriate confluency for recording.[3]

2. Solutions and Reagents:

  • External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.[9]

  • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2.[9]

  • Test Compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO) and perform serial dilutions in the external solution to achieve the desired final concentrations for the dose-response curve.[9]

3. Electrophysiological Recording:

  • Place a coverslip with cells into the recording chamber on an inverted microscope stage and continuously perfuse with the external solution.[9][10]

  • Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.[9]

  • Approach a single cell with the pipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[9]

  • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration, allowing electrical and molecular access to the cell's interior.[11]

  • Clamp the cell membrane potential at a holding potential of -80 mV to ensure calcium channels are in a closed state.[9]

4. Data Acquisition and Analysis:

  • Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward calcium currents and record the resulting traces using a patch-clamp amplifier.[9]

  • Establish a stable baseline current by recording several traces in the absence of this compound.[9]

  • Apply increasing concentrations of this compound to the cell via the perfusion system and record the currents at each concentration until a steady-state block is achieved.[9]

  • Measure the peak amplitude of the inward calcium current at each drug concentration.[9]

  • Calculate the percentage of inhibition for each concentration relative to the baseline current.[9]

  • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_recording Electrophysiology cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing CaV1.2/CaV2.2) Giga_Seal Form Giga-Seal (>1 GΩ) Cell_Culture->Giga_Seal Solutions Prepare Solutions (Internal, External, this compound) Apply_Drug Apply this compound (Increasing Concentrations) Solutions->Apply_Drug Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Set_Holding Set Holding Potential (-80 mV) Whole_Cell->Set_Holding Record_Baseline Record Baseline Currents Set_Holding->Record_Baseline Record_Baseline->Apply_Drug Record_Response Record Inhibited Currents Apply_Drug->Record_Response Record_Response->Apply_Drug Next Concentration Measure_Peak Measure Peak Current Amplitude Record_Response->Measure_Peak Calculate_Inhibition Calculate % Inhibition Measure_Peak->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for IC50 determination using whole-cell patch-clamp.

Signaling Pathways and Functional Relevance

The dual blockade of L-type and N-type channels by this compound is significant due to the distinct physiological roles of these channels.

L-type (CaV1.2) Calcium Channels: These channels are predominantly found in cells like cardiac and smooth muscle myocytes.[12] Their activation leads to calcium influx that triggers muscle contraction and can also influence gene expression. The blockade of L-type channels by this compound results in vasodilation, a primary mechanism for its antihypertensive effect.[1]

G Membrane_Depol Membrane Depolarization L_Channel L-type Channel (CaV1.2) Membrane_Depol->L_Channel Activates Ca_Influx Ca²⁺ Influx L_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Triggers This compound This compound This compound->L_Channel Blocks

L-type calcium channel pathway in smooth muscle cells.

N-type (CaV2.2) Calcium Channels: These channels are primarily located on presynaptic nerve terminals and are crucial for the release of neurotransmitters.[3] In the sympathetic nervous system, N-type channels mediate the release of norepinephrine (B1679862). By blocking these channels, this compound reduces norepinephrine release, thereby attenuating sympathetic nervous system overactivity.[1][3] This sympatholytic effect helps prevent the reflex tachycardia often seen with other vasodilators.[3]

G Action_Potential Action Potential Arrives N_Channel N-type Channel (CaV2.2) Action_Potential->N_Channel Activates Ca_Influx Ca²⁺ Influx N_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers This compound This compound This compound->N_Channel Blocks NE_Release Norepinephrine Release Vesicle_Fusion->NE_Release

N-type calcium channel pathway in presynaptic nerve terminals.

Conclusion

Experimental data validates that this compound is a potent dual blocker of both L-type and N-type voltage-gated calcium channels. Its ability to inhibit L-type channels contributes to its primary antihypertensive effect through vasodilation, while the concurrent blockade of N-type channels provides a sympatholytic action that mitigates sympathetic overactivity. This dual mechanism distinguishes this compound from other dihydropyridine calcium channel blockers and is central to its therapeutic profile. For researchers, understanding this specificity is crucial for designing experiments related to cardiovascular pharmacology and neuronal signaling.

References

Cilnidipine Demonstrates Superior Antioxidant Properties Compared to Other Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, emerging evidence highlights the potent antioxidant capabilities of the L/N-type calcium channel blocker, Cilnidipine (B1669028), distinguishing it from other antihypertensive drugs, particularly the widely used L-type calcium channel blocker, Amlodipine (B1666008). Experimental data from both clinical and preclinical studies indicate that this compound's unique dual-blocking mechanism contributes to a reduction in oxidative stress, offering potential advantages in cardiovascular and renal protection.

This compound's superior antioxidant effects are attributed to its ability to block not only L-type calcium channels, which are primarily responsible for its antihypertensive action, but also N-type calcium channels. The blockade of N-type calcium channels, located at sympathetic nerve terminals, suppresses the release of norepinephrine (B1679862) and consequently dampens the overactivity of the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). This dual action appears to translate into a more significant reduction of oxidative stress markers compared to antihypertensives that only target L-type calcium channels.

Quantitative Comparison of Antioxidant Effects: this compound vs. Amlodipine

A summary of key experimental findings highlights the differences in the antioxidant capacities of this compound and Amlodipine.

ParameterStudy TypeModelDrug and DosageKey FindingsReference
Urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG)Clinical TrialHypertensive PatientsThis compound: 10-20 mg/day; Amlodipine: 5-10 mg/day (6 months)This compound group showed a significant decrease in urinary 8-OHdG/creatinine (B1669602) ratio from 11.3 ± 3.5 to 9.1 ± 2.8 ng/mg (p<0.05). The Amlodipine group showed no significant change (10.9 ± 3.1 to 10.5 ± 3.3 ng/mg).[1]Soeki et al., 2012[1]
Cardiac Oxidative StressPreclinical StudyDahl Salt-Sensitive Hypertensive RatsThis compound: 3 mg/kg/day; Amlodipine: 3 mg/kg/day (4 weeks)This compound treatment was associated with a greater inhibition of cardiac oxidative stress, as measured by lucigenin-enhanced chemiluminescence for NADPH oxidase activity and thiobarbituric acid reactive substances (TBARS) assay.[2]Takatsu et al., 2012[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound's and Amlodipine's antioxidant properties.

Measurement of Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG)
  • Objective: To quantify the level of oxidative DNA damage by measuring the concentration of 8-OHdG in urine samples from hypertensive patients.

  • Method: A competitive enzyme-linked immunosorbent assay (ELISA) was utilized.

  • Procedure:

    • Urine samples were collected from patients at baseline and after 6 months of treatment with either this compound or Amlodipine.

    • The samples were centrifuged to remove any sediment.

    • A commercial competitive ELISA kit was used for the quantification of 8-OHdG.

    • In this assay, a plate pre-coated with 8-OHdG is used. The urinary 8-OHdG competes with the coated 8-OHdG for binding to a primary antibody.

    • A secondary antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal.

    • The intensity of the color is inversely proportional to the concentration of 8-OHdG in the urine sample.

    • The concentration of 8-OHdG was normalized to the urinary creatinine concentration to account for variations in urine dilution.

Assessment of Cardiac Oxidative Stress in a Rat Model
  • Objective: To evaluate the effect of this compound and Amlodipine on cardiac oxidative stress in Dahl salt-sensitive hypertensive rats.

  • Methods:

    • Lucigenin-Enhanced Chemiluminescence for NADPH Oxidase Activity:

      • Heart tissue was homogenized in a lysis buffer.

      • The homogenate was centrifuged, and the supernatant containing the membrane fraction was collected.

      • NADPH, the substrate for NADPH oxidase, was added to the membrane fraction in the presence of lucigenin (B191737) (5 µM).

      • The chemiluminescence produced by the reaction of superoxide (B77818) with lucigenin was measured using a luminometer. The intensity of the signal is proportional to the NADPH oxidase activity.

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay:

      • Heart tissue was homogenized.

      • The homogenate was mixed with a solution containing thiobarbituric acid (TBA) and heated.

      • Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

      • The absorbance of this adduct was measured spectrophotometrically at 532 nm. The absorbance is proportional to the level of lipid peroxidation.

Signaling Pathways and Experimental Workflow

The antioxidant effect of this compound is believed to be mediated through a cascade of events initiated by its unique dual L/N-type calcium channel blocking activity. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for comparing the antioxidant properties of antihypertensive drugs.

G cluster_this compound This compound Action cluster_downstream Downstream Effects This compound This compound L_type L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type Blocks N_type N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type Blocks Vasodilation Vasodilation L_type->Vasodilation NE_release ↓ Norepinephrine Release N_type->NE_release SNS_activity ↓ Sympathetic Nervous System Activity NE_release->SNS_activity RAS_activity ↓ Renin-Angiotensin System Activity SNS_activity->RAS_activity AngII ↓ Angiotensin II RAS_activity->AngII NADPH_oxidase ↓ NADPH Oxidase Activity AngII->NADPH_oxidase ROS ↓ Reactive Oxygen Species (ROS) Production NADPH_oxidase->ROS Oxidative_stress ↓ Oxidative Stress ROS->Oxidative_stress G cluster_setup Experimental Setup cluster_measurement Data Collection & Analysis cluster_comparison Comparison Model Select Model (e.g., Hypertensive Patients, Animal Model) Grouping Randomize into Treatment Groups Model->Grouping Treatment Administer Drugs (this compound, Amlodipine, Control) Grouping->Treatment Sample Collect Samples (e.g., Urine, Heart Tissue) Treatment->Sample Assay Perform Antioxidant Assays (e.g., 8-OHdG ELISA, TBARS, NADPH Oxidase) Sample->Assay Data Quantify Oxidative Stress Markers Assay->Data Compare Compare Antioxidant Effects between Treatment Groups Data->Compare

References

Cilnidipine Enhances Baroreflex Sensitivity More Effectively Than Amlodipine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals reveals that cilnidipine (B1669028), a dual L/N-type calcium channel blocker, demonstrates a superior capacity to improve baroreflex sensitivity when compared to the traditional L-type calcium channel blocker, amlodipine (B1666008). This distinction is primarily attributed to this compound's unique ability to inhibit N-type calcium channels, thereby suppressing sympathetic nervous system activity.

Baroreflex sensitivity (BRS) is a crucial mechanism for the short-term regulation of blood pressure. A reduction in BRS is associated with an increased risk of cardiovascular events. Antihypertensive agents that can improve BRS are therefore of significant clinical interest. This guide provides a comprehensive comparison of the effects of this compound and amlodipine on BRS, supported by experimental data and detailed methodologies.

Quantitative Comparison of Effects on Baroreflex Sensitivity and Hemodynamics

The following table summarizes the key quantitative findings from comparative studies on this compound and amlodipine.

ParameterThis compoundAmlodipineKey Findings
Baroreflex Sensitivity (BRS) Significantly increased.[1]No significant alteration.[2][3]High-dose this compound (20 mg) has been shown to significantly improve BRS, an effect not observed with amlodipine.[1]
Sympathetic Nervous System Activity Suppresses cardiac sympathetic overactivity.[4] Inhibits norepinephrine (B1679862) release.[5][6]Little to no suppressive effect on cardiac sympathetic activity.[4] Does not significantly alter sympathetic nervous system activity.[2][3]This compound's blockade of N-type calcium channels at sympathetic nerve endings is the primary mechanism for its sympatho-inhibitory effects.[5][6]
Heart Rate Tends to decrease or show no significant change.[7]May cause reflex tachycardia or no significant change.[7]This compound's sympatho-inhibitory action helps to prevent the reflex tachycardia that can be associated with vasodilation.[6]
Blood Pressure Significant reduction in systolic and diastolic blood pressure.[1][6][7]Significant reduction in systolic and diastolic blood pressure.[2][3][6][7]Both drugs are effective antihypertensive agents.[7][8][9]

Signaling Pathways and Mechanism of Action

The differential effects of this compound and amlodipine on baroreflex sensitivity can be attributed to their distinct mechanisms of action at the cellular level. Amlodipine primarily blocks L-type calcium channels, which are abundant in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. However, this vasodilation can trigger a reflex increase in sympathetic nervous system activity, which may counteract any potential improvement in BRS.

This compound, in addition to blocking L-type calcium channels, also inhibits N-type calcium channels. These N-type channels are predominantly located on sympathetic nerve terminals and play a crucial role in the release of norepinephrine. By blocking these channels, this compound directly suppresses the release of this key neurotransmitter, leading to a reduction in sympathetic tone. This sympatho-inhibitory effect is believed to be the primary reason for the observed improvement in baroreflex sensitivity with this compound treatment.

Differential Effects of this compound and Amlodipine on Calcium Channels and Sympathetic Activity cluster_0 Drug Action cluster_1 Cellular Targets cluster_2 Physiological Effects This compound This compound L_type L-type Ca²⁺ Channels (Vascular Smooth Muscle) This compound->L_type Inhibits N_type N-type Ca²⁺ Channels (Sympathetic Nerve Terminals) This compound->N_type Inhibits NE_Release Norepinephrine Release This compound->NE_Release Suppresses BRS Baroreflex Sensitivity This compound->BRS Improves Amlodipine Amlodipine Amlodipine->L_type Inhibits Vasodilation Vasodilation L_type->Vasodilation Leads to N_type->NE_Release Mediates BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Contributes to Sympathetic_Activity Sympathetic Nervous System Activity NE_Release->Sympathetic_Activity Increases Sympathetic_Activity->BRS Decreases BP_Reduction->BRS Potentially Increases (via baroreceptor unloading)

Figure 1. Signaling pathway of this compound vs. Amlodipine.

Experimental Protocols for Assessing Baroreflex Sensitivity

The assessment of baroreflex sensitivity is a critical component of studies evaluating the autonomic effects of antihypertensive drugs. A commonly employed method is the sequence method, which involves the analysis of spontaneous fluctuations in blood pressure and heart rate.

Experimental Workflow for Baroreflex Sensitivity Assessment:

Experimental Workflow for Baroreflex Sensitivity Assessment cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Result Patient_Prep Patient Preparation (Resting, Supine Position) Continuous_Monitoring Continuous Beat-to-Beat Blood Pressure & ECG Monitoring (e.g., Finapres, 15-30 min) Patient_Prep->Continuous_Monitoring Sequence_Identification Identification of Sequences (≥3 consecutive beats with rising SBP and lengthening RR interval, or falling SBP and shortening RR interval) Continuous_Monitoring->Sequence_Identification Regression_Analysis Linear Regression Analysis (For each identified sequence) Sequence_Identification->Regression_Analysis BRS_Calculation Calculation of Baroreflex Sensitivity (Slope of the regression line, ms/mmHg) Regression_Analysis->BRS_Calculation

Figure 2. Workflow for assessing baroreflex sensitivity.

Detailed Methodology:

  • Patient Preparation and Data Acquisition:

    • Subjects are typically studied in a quiet, temperature-controlled room after a period of rest in the supine position.

    • Continuous, non-invasive, beat-to-beat arterial blood pressure is recorded from a finger using a Finapres device or a similar photoplethysmographic method.

    • Simultaneously, a continuous electrocardiogram (ECG) is recorded to determine the R-R interval, which is the inverse of the heart rate.

    • Data are typically collected for a period of 15 to 30 minutes.

  • Data Analysis - The Sequence Method:

    • The recorded data of systolic blood pressure (SBP) and R-R intervals are scanned to identify sequences of at least three consecutive heartbeats where there is a progressive increase in SBP accompanied by a progressive lengthening of the R-R interval (up-sequences), or a progressive decrease in SBP accompanied by a progressive shortening of the R-R interval (down-sequences).

    • A minimum change in SBP (e.g., 1 mmHg) and R-R interval (e.g., 5 ms) for each beat within the sequence is often required.

  • Calculation of Baroreflex Sensitivity:

    • For each identified sequence, a linear regression analysis is performed between the SBP and the corresponding R-R interval values.

    • The slope of the regression line (in ms/mmHg ) is taken as a measure of baroreflex sensitivity for that sequence.

    • The average of the slopes from all valid sequences during the recording period provides the overall baroreflex sensitivity for the individual.

References

Cilnidipine's Organ-Protective Effects: A Preclinical Meta-Analysis and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evidence reveals Cilnidipine's unique organ-protective properties, distinguishing it from other calcium channel blockers. This guide synthesizes the available data on its cardioprotective, renoprotective, and neuroprotective effects, offering a comparative analysis for researchers and drug development professionals.

This compound (B1669028), a fourth-generation dihydropyridine (B1217469) calcium channel blocker (CCB), exhibits a dual-blocking action on both L-type and N-type voltage-gated calcium channels. This unique pharmacological profile not only contributes to its potent antihypertensive effects but also confers significant organ protection, a feature less prominent in traditional L-type selective CCBs. Preclinical studies have consistently demonstrated its superiority in safeguarding the heart, kidneys, and brain from ischemic and hypertensive damage. This guide provides a comprehensive comparison of this compound's performance against other CCBs, supported by experimental data and detailed methodologies.

Cardioprotective Effects: Beyond Blood Pressure Reduction

Preclinical evidence suggests that this compound's cardioprotective effects extend beyond its primary function of lowering blood pressure. Its ability to inhibit the sympathetic nervous system (SNS) via N-type calcium channel blockade plays a crucial role in mitigating cardiac damage in various pathological models.

Comparative Efficacy in Preclinical Models
FeatureThis compoundAmlodipine (B1666008) (L-type CCB)Animal ModelKey Findings
Infarct Size Reduction Significant reductionLess pronounced reductionRabbit model of myocardial ischemia/reperfusionThis compound (0.5 and 1.0 µg/kg/min, i.v.) significantly attenuated the incidence of ventricular premature beats (VPBs) during ischemia and reperfusion compared to the control group.[1]
Cardiac Fibrosis Significant attenuationLess effectiveAdriamycin-treated spontaneously hypertensive rats (SHR)This compound ameliorated adriamycin-induced heart damage, whereas amlodipine only slightly improved cardiac echocardiographic parameters.[2]
Cardiac Hypertrophy Significant reductionSimilar reductionDahl salt-sensitive rats on a high-salt dietBoth drugs similarly inhibited the development of left ventricular hypertrophy.
Diastolic Dysfunction Significant improvementLess improvementDahl salt-sensitive rats on a high-salt dietThis compound attenuated the increase in relative wall thickness and ameliorated LV perivascular and interstitial fibrosis and diastolic dysfunction to a greater extent than amlodipine.
Experimental Protocols

Rabbit Model of Myocardial Ischemia/Reperfusion: Japanese white rabbits underwent 30 minutes of ischemia followed by 48 hours of reperfusion. This compound (0.5 or 1.0 µg/kg/min) or saline was administered intravenously starting 30 minutes before ischemia and continuing for 30 minutes after reperfusion. Electrocardiogram and blood pressure were monitored, and the incidence of VPBs was measured. Myocardial infarct size was measured at 48 hours after reperfusion.[1]

Adriamycin-Treated Spontaneously Hypertensive Rats (SHR): SHR were intravenously administered adriamycin (1.5 mg/kg) once a week for 3 weeks to induce cardiac and renal damage. Following this, the rats were orally administered either this compound (20 mg/kg/day), Amlodipine (3 mg/kg/day), or a vehicle for 4 weeks.[2]

Signaling Pathway: Sympathetic Nervous System (SNS) Inhibition

This compound's cardioprotective effects are largely attributed to its ability to block N-type calcium channels on sympathetic nerve terminals. This action inhibits the release of norepinephrine, a key neurotransmitter of the SNS, thereby reducing cardiac stress and preventing ischemia-reperfusion injury.

This compound This compound N_type_Ca_Channel N-type Ca2+ Channel (Sympathetic Nerve Terminal) This compound->N_type_Ca_Channel Inhibits Norepinephrine_Release Norepinephrine Release N_type_Ca_Channel->Norepinephrine_Release Mediates SNS_Activity Sympathetic Nervous System Activity Norepinephrine_Release->SNS_Activity Increases Cardiac_Stress Cardiac Stress & Ischemia-Reperfusion Injury SNS_Activity->Cardiac_Stress Induces

This compound's Cardioprotective Signaling Pathway

Renoprotective Effects: A Dual Approach to Kidney Health

This compound demonstrates superior renoprotective effects compared to L-type selective CCBs, primarily due to its unique ability to dilate both afferent and efferent arterioles of the glomerulus and suppress the renin-angiotensin-aldosterone system (RAAS).

Comparative Efficacy in Preclinical Models
FeatureThis compoundAmlodipine (L-type CCB)Animal ModelKey Findings
Proteinuria/Albuminuria Significant reductionNo significant reductionL-NAME-induced hypertensive ratsThis compound (2 mg/kg/day) significantly decreased proteinuria.[3]
Glomerulosclerosis Significant reductionLess effectiveDiabetic spontaneously hypertensive ratsCombination therapy of this compound with an ARB significantly suppressed glomerulosclerosis.[4]
Creatinine (B1669602) Clearance Significant improvementNo significant changeL-NAME-induced hypertensive ratsThis compound treatment resulted in a significant improvement in creatinine clearance.[3]
Renal Angiotensin II Levels Significant reductionNo reductionL-NAME-induced hypertensive ratsThis compound treatment significantly reduced renal Angiotensin II levels.[3]
Experimental Protocols

L-NAME-Induced Hypertensive Rats: Male Wistar rats were administered NG-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg/day in their drinking water for 4 weeks to induce hypertension and renal damage. This compound (2 mg/kg/day) was co-administered orally.[3]

Diabetic Spontaneously Hypertensive Rats (SHR): Diabetes was induced in male SHR by intraperitoneal injection of streptozotocin. The rats were then treated with this compound, Amlodipine, an angiotensin II receptor blocker (ARB), or a combination for 8 weeks.[4]

Signaling Pathway: SNS and RAAS Inhibition

By blocking N-type calcium channels, this compound inhibits the release of renin from the juxtaglomerular apparatus, a critical step in the activation of the RAAS.[3] This, coupled with its sympatholytic effect, leads to reduced intraglomerular pressure and protects against glomerular injury.

This compound This compound N_type_Ca_Channel N-type Ca2+ Channel (Juxtaglomerular Apparatus) This compound->N_type_Ca_Channel Inhibits Renin_Release Renin Release N_type_Ca_Channel->Renin_Release Mediates RAAS_Activation RAAS Activation Renin_Release->RAAS_Activation Initiates Angiotensin_II Angiotensin II RAAS_Activation->Angiotensin_II Produces Glomerular_Injury Glomerular Injury & Proteinuria Angiotensin_II->Glomerular_Injury Induces

This compound's Renoprotective Signaling Pathway

Neuroprotective Effects: A Shield Against Ischemic Brain Injury

Preclinical studies have highlighted this compound's potential in protecting the brain from ischemic damage, an effect not observed with equipotent hypotensive doses of L-type selective CCBs.

Comparative Efficacy in Preclinical Models
FeatureThis compoundNilvadipine (L-type CCB)Animal ModelKey Findings
Cerebral Infarct Size Significant reductionNo effectRat focal brain ischemia modelAn anti-hypertensive and anti-sympathetic dose of this compound reduced the size of cerebral infarction.
Neurological Deficit ImprovementNo improvementRat focal brain ischemia modelThis compound treatment led to better neurological outcomes.
Experimental Protocols

Rat Focal Brain Ischemia Model: Focal cerebral ischemia was induced in rats by middle cerebral artery occlusion. This compound or Nilvadipine was administered at equipotent hypotensive doses. The size of the cerebral infarction and neurological deficits were assessed after the ischemic event.

Signaling Pathway: PI3K/Akt Activation and Free Radical Scavenging

This compound's neuroprotective effects are mediated through multiple pathways. It has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which promotes neuronal survival.[5][6] Additionally, this compound acts as a free radical scavenger, reducing oxidative stress, a key contributor to neuronal damage in ischemic conditions.[5]

cluster_0 PI3K/Akt Pathway cluster_1 Free Radical Scavenging Cilnidipine_PI3K This compound PI3K PI3K Cilnidipine_PI3K->PI3K Activates Akt Akt PI3K->Akt Activates Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes Cilnidipine_ROS This compound Free_Radicals Free Radicals (Oxidative Stress) Cilnidipine_ROS->Free_Radicals Scavenges Neuronal_Damage Neuronal Damage Free_Radicals->Neuronal_Damage Induces

This compound's Neuroprotective Signaling Pathways

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of cilnidipine (B1669028), a fourth-generation calcium channel blocker. Adherence to these guidelines is paramount for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side shields, gloves, and a lab coat. In case of a spill, avoid generating dust and clean the area with a damp cloth or a vacuum with a HEPA filter. Ensure adequate ventilation in the handling and disposal areas.

Step-by-Step Disposal Protocol for this compound

Given that this compound is a pharmaceutical compound, its disposal must be managed meticulously to prevent environmental contamination. While not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA), it is prudent to treat it as a chemical waste.

  • Segregation : Do not mix this compound waste with general laboratory trash. It should be segregated as chemical waste.

  • Containerization : Place all solid this compound waste, including contaminated consumables like gloves and weighing papers, into a designated, clearly labeled, and sealed waste container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations. The label should clearly identify the contents, including "this compound" and its CAS number (132203-70-4).

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Professional Disposal : Arrange for the collection and disposal of the this compound waste through a licensed hazardous material disposal company. This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. Methods like incineration at a permitted facility are common for pharmaceutical waste.[1][2][3]

  • Documentation : Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Crucially, never dispose of this compound by flushing it down the drain or discarding it in the regular trash. [4] This can lead to the contamination of water systems and harm aquatic life.[4][5]

This compound Safety and Toxicological Data

The following table summarizes key toxicological data for this compound, underscoring the importance of careful handling and disposal.

ParameterValueSpecies
Oral LD504,412 mg/kgRat
Oral LD50>5 g/kgMouse
Intraperitoneal LD50426 mg/kgRat
Subcutaneous LD50>5 g/kgRat

Data sourced from a Safety Data Sheet for this compound.[6]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound. No specific experimental protocols for the disposal of this compound were cited in the provided search results. The primary guidance is to adhere to regulations for pharmaceutical and chemical waste disposal.

Visualizing the Disposal Workflow

To further clarify the proper disposal process for this compound, the following workflow diagram illustrates the key steps from waste generation to final disposal.

Cilnidipine_Disposal_Workflow cluster_lab Laboratory Environment cluster_disposal Professional Disposal A This compound Waste Generation (e.g., unused compound, contaminated labware) B Segregate as Chemical Waste A->B C Package in a Labeled, Sealed Container B->C D Store in a Designated Secure Area C->D E Licensed Hazardous Waste Disposal Company Collection D->E Handover F Transportation to a Permitted Facility E->F G Final Disposal (e.g., Incineration) F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Cilnidipine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cilnidipine. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.

Immediate Safety Overview

This compound is a pharmaceutical compound that requires careful handling due to its potential hazards. The primary risks include serious eye damage and potential harm if swallowed.[1][2][3] It is also recognized as very toxic to aquatic life with long-lasting effects.[2] The full toxicological properties have not been completely investigated, so the substance should be treated as hazardous.[3][4][5] Adherence to the safety protocols outlined below is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following equipment must be worn when handling this compound.

PPE CategoryItemSpecifications and RecommendationsCitations
Eye & Face Protection Safety Goggles & Face ShieldWear tightly fitting chemical safety goggles conforming to OSHA (29 CFR 1910.133) or European Standard (EN 166). A face shield is also recommended for comprehensive protection.[3][4][6][7]
Hand Protection Nitrile Gloves (Double Gloving)Wear two pairs of nitrile gloves. Gloves must be inspected for integrity before use. The outer pair should be changed immediately upon contamination or at regular intervals.[6][8][9]
Body Protection Disposable Gown or CoverallA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, impervious coveralls are recommended.[6][10][11]
Respiratory Protection NIOSH-Approved RespiratorFor operations that may generate dust or aerosols (e.g., weighing, transferring powder), use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask). In areas with poor ventilation or for high-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4][8][9]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for the safe handling of this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound powder must occur in a designated, restricted area clearly marked with warning signs.[11]

  • Ventilation: Use a certified chemical fume hood, glove box, or other ventilated enclosure for all weighing and solution preparation activities to minimize inhalation exposure.[6][10]

  • Equipment: Prepare all necessary equipment (spatulas, weigh boats, glassware) and waste containers in the designated area before handling the compound.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

2. Donning PPE:

  • Perform hand hygiene by washing hands thoroughly with soap and water.

  • Don inner nitrile gloves.

  • Don the disposable gown or coverall, ensuring complete coverage.

  • Don outer nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Don the appropriate respiratory protection, ensuring a proper seal.

  • Don safety goggles and a face shield.

3. Handling this compound:

  • Weighing and Transfer: Handle the solid material carefully to avoid the formation of dust.[6][8]

  • Solution Preparation: this compound is soluble in organic solvents like DMSO and DMF.[5] When preparing solutions, add the solvent to the solid slowly to prevent splashing. For aqueous buffers, first dissolve this compound in a minimal amount of DMF before diluting.[5]

  • General Handling: Avoid all direct contact with the substance.[5] Do not eat, drink, apply cosmetics, or smoke in the handling area.[2][11]

4. Decontamination and Doffing PPE:

  • Decontaminate: Wipe down all surfaces, glassware, and equipment used with an appropriate cleaning agent.

  • Doffing Sequence:

    • Remove outer gloves and dispose of them in a designated hazardous waste container.

    • Remove the gown or coverall by rolling it inside-out and dispose of it.

    • Perform hand hygiene.

    • Remove the face shield and goggles from the back.

    • Remove the respirator.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Post-Handling prep Designate Area & Prepare Equipment controls Verify Engineering Controls (Fume Hood, Eyewash) prep->controls Ensure Safety don Don PPE (Gown, Double Gloves, Respirator, Goggles) controls->don Enter Work Area handle Handle this compound (Weighing, Solution Prep) - Avoid Dust/Aerosols don->handle Begin Experiment decon Decontaminate Surfaces & Equipment handle->decon Complete Experiment doff Doff PPE (Correct Sequence) decon->doff dispose Segregate & Dispose of Hazardous Waste doff->dispose

Caption: Workflow for Safe Handling of this compound.

Quantitative Data Summary

PropertyValueSource
Acute Oral Toxicity (LD50, Rat) 4,412 mg/kg[1]
Solubility in DMSO Approx. 25 mg/mL[5]
Solubility in DMF Approx. 30 mg/mL[5]
Recommended Storage Temperature -20°C[5]
Occupational Exposure Limits No limits established[3][4][8]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[4][8]

  • Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[2][6]

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear full PPE as described above.

  • Prevent dust formation.[8]

  • Carefully sweep up or vacuum the spilled solid material and place it into a suitable, sealed container for disposal.[6]

  • Do not allow the substance to enter drains, sewers, or watercourses.[1][2]

  • Thoroughly clean the spill area to remove any residual contamination.[6]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect unused material and contaminated disposables (gloves, gowns, weigh boats, etc.) in clearly labeled, sealed containers.

  • Disposal Method: Disposal must be conducted through an approved and licensed hazardous waste disposal company.[2][6] Ensure compliance with all federal, state, and local environmental regulations.[1][12] Do not dispose of with household garbage or into the sewage system.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.